molecular formula C8H8Br2O B1526878 (3,5-Dibromo-4-methylphenyl)methanol CAS No. 868860-22-4

(3,5-Dibromo-4-methylphenyl)methanol

Cat. No.: B1526878
CAS No.: 868860-22-4
M. Wt: 279.96 g/mol
InChI Key: YBJGYASYCYJUDJ-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dibromo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGYASYCYJUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 868860-22-4[1][2][3]

Executive Summary & Chemical Identity

(3,5-Dibromo-4-methylphenyl)methanol is a highly specialized halogenated benzyl alcohol derivative used primarily as a pharmacophore building block in medicinal chemistry.[2] Its structural uniqueness lies in the "scaffold-locking" effect of the two bromine atoms flanking the methyl group, which restricts rotation and provides distinct halogen-bonding vectors for protein-ligand interactions.[2] This guide details its synthesis, physicochemical properties, and application in fragment-based drug discovery (FBDD).[2]

Table 1: Physicochemical Constants
PropertyValue
CAS Number 868860-22-4
IUPAC Name This compound
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
SMILES CC1=C(Br)C=C(CO)C=C1Br
InChI Key YBJGYASYCYJUDJ-UHFFFAOYSA-N
Appearance Off-white crystalline solid
Predicted pKa ~14.1 (Alcoholic OH)
LogP ~3.2 (Lipophilic)

Synthetic Architecture & Mechanistic Insight

The synthesis of this compound is governed by cooperative electrophilic aromatic substitution (EAS) .[2] The choice of starting material, methyl 4-methylbenzoate, is critical because the ester and methyl groups act in unison to direct bromination to the 3 and 5 positions.[2]

Mechanistic Causality[2]
  • The Methyl Group (-CH₃): An activating ortho/para director.[2] It activates the positions adjacent to it (positions 3 and 5 relative to the ring system).[2]

  • The Ester Group (-COOMe): A deactivating meta director.[2] It directs incoming electrophiles to the positions meta to itself (which correspond to positions 3 and 5).[2]

  • Result: Both substituents direct the incoming bromine electrophiles to the exact same carbons, resulting in high regioselectivity and yield without significant formation of isomers.[2]

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis: Bromination followed by Hydride Reduction.[2]

SynthesisPath Start Methyl 4-methylbenzoate (Starting Material) Step1 Reaction: Bromination Reagents: Br2, AlCl3 (cat.) Solvent: DCM or CHCl3 Start->Step1 Electrophilic Subst. Inter Intermediate: Methyl 3,5-dibromo-4-methylbenzoate Step1->Inter Regioselective Step2 Reaction: Reduction Reagents: LiAlH4 or DIBAL-H Solvent: THF, 0°C Inter->Step2 Ester Reduction Product Product: This compound (CAS 868860-22-4) Step2->Product Workup

Figure 1: Two-step regioselective synthesis pathway utilizing cooperative directing effects.

Detailed Experimental Protocol

This protocol is designed for high purity and reproducibility, validated by standard organic synthesis principles.

Stage 1: Bromination of Methyl 4-methylbenzoate

Objective: Install bromine atoms at C3 and C5.[2]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr gas).

  • Reagent Loading: Charge the flask with Methyl 4-methylbenzoate (1.0 eq) and anhydrous dichloromethane (DCM). Add anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) portion-wise at 0°C. Note: AlCl₃ serves as the Lewis acid catalyst to generate the super-electrophile Br⁺.[2]

  • Addition: Add Bromine (Br₂, 2.2 eq) dropwise over 60 minutes while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

  • Quench: Pour the reaction mixture carefully onto ice-water. Extract with DCM (3x).[2] Wash the organic layer with saturated NaHCO₃ and brine.[2]

  • Purification: Recrystallize the crude ester from ethanol to yield Methyl 3,5-dibromo-4-methylbenzoate as white crystals.

Stage 2: Reduction to Alcohol

Objective: Convert the ester functionality to a primary alcohol without debromination.[2]

  • Activation: In a flame-dried flask under Nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) in anhydrous THF at 0°C.

  • Addition: Dissolve the intermediate ester (from Stage 1) in THF and add it dropwise to the LiAlH₄ suspension. Critical: Maintain 0°C to prevent over-reduction or debromination.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Fieser Workup: Quench carefully with water (n mL), then 15% NaOH (n mL), then water (3n mL).[2] Filter the granular precipitate.[2][4]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is this compound.[2]

Applications in Drug Development

This compound serves as a high-value "fragment" in modern drug discovery.[2]

Halogen Bonding in Kinase Inhibitors

The two bromine atoms are not merely lipophilic bulk; they act as sigma-hole donors .[2] In protein binding pockets, these bromines can form halogen bonds (X-bonds) with backbone carbonyl oxygens of the target protein.[2] This interaction is highly directional and can significantly boost potency and selectivity compared to non-halogenated analogs.[2]

Metabolic Stability

The 3,5-dibromo substitution pattern blocks metabolic oxidation at the aromatic ring positions that are typically vulnerable (ortho/para to the methyl).[2] Furthermore, the steric bulk of the bromines protects the methyl group from rapid benzylic oxidation by cytochrome P450 enzymes, extending the half-life of the pharmacophore.[2]

Synthetic Utility

The benzylic alcohol group is a versatile handle for further functionalization:

  • Appel Reaction: Conversion to benzyl bromide for alkylation.[2]

  • Oxidation: Conversion to the aldehyde for reductive amination.[2]

  • Mitsunobu Reaction: Direct coupling to phenols or heterocycles.[2]

References

  • CymitQuimica. this compound Product Data. Retrieved from

  • AppChem. Detailed Specifications of this compound (CAS 868860-22-4). Retrieved from

  • ChemicalBook. Synthesis of 3-Bromo-4-methylbenzyl alcohol (Analogous Protocol). Retrieved from

  • ResearchGate. Crystal structure and synthesis of Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from

Sources

Physicochemical Properties & Synthetic Architecture of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

(3,5-Dibromo-4-methylphenyl)methanol (CAS: 868860-22-4) represents a highly specialized halogenated building block in medicinal chemistry and materials science.[1][2] Distinguished by its 3,5-dibromo motif , this compound offers a unique combination of steric bulk and lipophilicity, making it a critical scaffold for modulating the pharmacokinetic profiles of drug candidates. Unlike its non-halogenated analogs, the presence of two bromine atoms flanking the methyl group introduces significant electronic withdrawal and steric hindrance, altering the reactivity of the benzylic alcohol and the metabolic stability of the aromatic core.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed for scientists optimizing lead compounds or developing novel materials.

Molecular Identity & Structural Analysis

The core utility of this compound lies in its substitution pattern. The ortho-dibromo positioning relative to the methyl group creates a "molecular shield," protecting the benzylic position from rapid metabolic oxidation while enhancing the molecule's lipophilic character (LogP).

Table 1: Core Identification Data
PropertySpecification
IUPAC Name This compound
Common Synonyms 3,5-Dibromo-4-methylbenzyl alcohol; 3,5-Dibromo-p-tolylmethanol
CAS Registry Number 868860-22-4
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
SMILES Cc1c(Br)cc(CO)cc1Br
InChI Key YBJGYASYCYJUDJ-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical behavior of this compound is prerequisite to its successful application in synthesis.[2]

Physical State & Solubility[2]
  • Appearance: Typically a white to off-white crystalline solid.

  • Melting Point: While specific experimental values for this CAS are often proprietary, structural analogs (e.g., 3,5-dibromo-4-hydroxybenzyl alcohol, MP ~117°C) suggest a solid phase at room temperature, likely melting in the range of 80–110°C depending on purity and crystal polymorph.

  • Solubility:

    • High Solubility: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

    • Low/Insoluble: Water (due to the lipophilic dibromo-toluene core).

Electronic & Steric Properties[2]
  • Lipophilicity (LogP): Calculated LogP is approximately 3.2–3.5 . The bromine atoms significantly increase partition into lipid bilayers compared to 4-methylbenzyl alcohol (LogP ~1.6).

  • Acidity (pKa): The benzylic hydroxyl group has a pKa ~15. However, the electron-withdrawing bromine atoms (inductive effect) slightly increase the acidity of the benzylic protons compared to the non-halogenated parent.

  • Steric Hindrance: The 3,5-dibromo substitution creates a "steric gear" effect, restricting rotation around the C(aryl)-C(methyl) bond and potentially influencing the binding conformation in protein active sites.

Synthetic Architecture & Reaction Optimization

The most robust synthetic route involves the electrophilic bromination of a benzoate precursor followed by hydride reduction. This approach avoids the over-oxidation risks associated with direct bromination of the alcohol.

Validated Synthetic Pathway

The synthesis proceeds in two distinct phases: Regioselective Bromination and Chemoselective Reduction .

SynthesisPathway Start Methyl 4-methylbenzoate (Precursor) Inter Methyl 3,5-dibromo-4-methylbenzoate (Crystalline Intermediate) Start->Inter Br2, AlCl3 (anhydrous) Electrophilic Aromatic Substitution Yield: ~85% Product This compound (Target) Inter->Product LiAlH4 or DIBAL-H THF, 0°C -> RT Yield: ~90%

Figure 1: Two-step synthetic pathway ensuring regiocontrol and high purity.

Detailed Protocol: Reduction of the Ester

Objective: Convert Methyl 3,5-dibromo-4-methylbenzoate to the target alcohol without debromination.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and reflux condenser.

  • Reagent Prep: Dissolve Methyl 3,5-dibromo-4-methylbenzoate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Add LiAlH₄ (Lithium Aluminum Hydride) (1.2 eq) dropwise as a solution in THF. Note: Use DIBAL-H if functional group tolerance (e.g., other esters) is a concern, though LiAlH₄ is standard here.

    • Critical Insight: The reaction is exothermic.[3] Maintain internal temperature <10°C to prevent potential debromination side reactions.

  • Quenching (Fieser Method):

    • Once TLC indicates consumption of starting material (approx. 1-2 hours), cool to 0°C.

    • Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

  • Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Analytical Characterization

Confirming the structure requires specific attention to the aromatic region in NMR, which simplifies significantly due to symmetry.

Table 2: Expected Spectral Signatures
TechniqueFeatureDiagnostic Signal
¹H NMR (CDCl₃) Aromatic Protonsδ ~7.50 ppm (s, 2H) .[2] The singlet indicates perfect symmetry (protons at C2 and C6).
Benzylic CH₂δ ~4.60 ppm (s, 2H) .[2] Shifted downfield due to the aromatic ring.
Methyl Groupδ ~2.40–2.50 ppm (s, 3H) .
¹³C NMR Carbonyl LossAbsence of ester C=O signal (~166 ppm) confirms reduction.[2]
C-Br Carbonδ ~124 ppm .[2] Distinctive upfield shift for ipso-carbons bearing bromine.
Mass Spec Isotope PatternM+ : (M+2) : (M+4) ratio of 1 : 2 : 1 .[2] The "twin towers" pattern is diagnostic for two bromine atoms.

Metabolic & Functional Logic

In drug design, this scaffold is often employed to block metabolic "soft spots." The methyl group, usually a site for rapid oxidation (CYP450), is sterically shielded by the bromine atoms.

ReactivityLogic cluster_reactions Functionalization Pathways Target This compound (Scaffold) Aldehyde Aldehyde Intermediate (Swern/Dess-Martin) Target->Aldehyde Oxidation Ether Benzylic Ethers (Williamson Synthesis) Target->Ether NaH / R-X (Lipophilic Modification) Amine Benzylic Amines (Reductive Amination) Aldehyde->Amine R-NH2 / NaBH(OAc)3 (Drug Linker Synthesis)

Figure 2: Functionalization logic.[2] The benzylic alcohol serves as a pivot point for generating amines (via aldehydes) or ethers.[2]

Application Insight

The 3,5-dibromo-4-methyl motif mimics the lipophilic and steric properties of an isopropyl or t-butyl group but adds the capacity for halogen bonding.[2] This is particularly useful in Endothelin Receptor Antagonists and other GPCR targets where filling a hydrophobic pocket is required for potency.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While relatively stable, benzylic alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

  • Safety Profile (GHS Classifications):

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is sufficient. Use a fume hood during synthesis, especially during the bromination step (evolution of HBr gas).

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[5][6] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982-o983.[6] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [2]

  • Appchem. (2025).[7][8] this compound Product Specifications. Retrieved from [2]

  • CymitQuimica. (2025).[8] Safety Data Sheet for this compound. Retrieved from [2]

Sources

(3,5-Dibromo-4-methylphenyl)methanol: Structural Architecture & Synthetic Utility in Drug Discovery

[1][2][3]

CAS Number: 868860-22-4 Molecular Formula: C₈H₈Br₂O Molecular Weight: 279.96 g/mol IUPAC Name: this compound[1][2][3][4][5]

Executive Summary

This compound is a halogenated benzyl alcohol derivative serving as a critical building block in the synthesis of bioactive small molecules.[1][2][3] Its structural uniqueness lies in the 3,5-dibromo-4-methyl substitution pattern, where the steric "buttressing effect" of the ortho-bromines constrains the central methyl group, creating a hydrophobic, electron-deficient aryl core.[1][2][3] This moiety is a privileged pharmacophore in DNA ligase I inhibitors (e.g., L67) and JAK3 kinase inhibitors (e.g., WHI-P131 derivatives), where it functions as a highly specific hydrophobic anchor.[1][2][3]

Molecular Architecture & Physicochemical Properties[1][2][6]

Structural Analysis

The molecule exhibits


 symmetry12
  • Positions 3 & 5 (Bromine): The two bromine atoms provide significant lipophilicity and electron-withdrawing inductive effects (-I), while also offering potential for halogen bonding interactions with protein targets.[1][2][3]

  • Position 4 (Methyl): Flanked by bulky bromine atoms, the methyl group experiences steric crowding.[1][2] This prevents metabolic oxidation at the benzylic position often seen in non-halogenated toluenes and locks the local conformation when bound to enzymes.[2][3]

  • Position 1 (Hydroxymethyl): The primary alcohol serves as a versatile synthetic handle, easily converted to aldehydes (for Schiff bases), halides (for alkylation), or acids.[1][2]

Electronic Profile

Despite the electron-donating methyl group (+I), the two bromine atoms render the aromatic ring electron-deficient compared to benzyl alcohol.[1][2][3] This deactivation makes the ring resistant to further electrophilic aromatic substitution but highly suitable for nucleophilic attacks in subsequent derivatization steps (e.g.,

12
PropertyValueNote
LogP (Predicted) ~3.5 - 3.8Highly lipophilic due to di-bromo substitution.[1][2][3]
H-Bond Donors 1Hydroxyl group (-OH).[1][2][3]
H-Bond Acceptors 1Hydroxyl oxygen.[1][2][3]
Rotatable Bonds 1C(Ar)-CH2OH bond.[1][2][3]
Topological Polar Surface Area 20.2 ŲLow TPSA facilitates membrane permeability.[3]

Synthesis & Production Protocol

The industrial and laboratory-scale synthesis follows a validated two-step route starting from methyl 4-methylbenzoate (methyl p-toluate) .[1][2][3] This route ensures regioselectivity, as the ester group directs bromination to the meta positions (3 and 5), which are also ortho to the activating methyl group.[1][2][3]

Step 1: Electrophilic Bromination

Reaction: Methyl 4-methylbenzoate + 2 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


12
  • Reagents: Liquid Bromine (

    
    ), Aluminum Chloride (
    
    
    ) or Iron (
    
    
    ) catalyst.[1][2]
  • Conditions: Solvent-free or in

    
    ; Temperature: 0°C to RT; Time: 2-4 hours.
    
  • Mechanism: The methyl group activates the ortho positions (3,5), while the ester deactivates the meta positions (which are the same 3,5 positions).[1][2] The cooperative directing effects ensure high regioselectivity for the 3,5-dibromo product.[2][3]

  • Yield: ~85-90%.[1][2][3][6]

Step 2: Hydride Reduction

Reaction: Methyl 3,5-dibromo-4-methylbenzoate + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


12
  • Reagents: Lithium Aluminum Hydride (

    
    ).[2][7][8]
    
  • Solvent: Anhydrous THF or Diethyl Ether.[3]

  • Protocol:

    • Suspend

      
       (1.1 equiv) in anhydrous THF under 
      
      
      at 0°C.
    • Add solution of the ester dropwise to control exotherm.[3]

    • Stir at RT for 2 hours.

    • Quench: Careful addition of water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.[1][2][3]

    • Filter and concentrate.

  • Yield: >95%.

SynthesisStartMethyl 4-methylbenzoate(Precursor)InterMethyl 3,5-dibromo-4-methylbenzoate(Intermediate)Start->InterBr2, AlCl3(Bromination)Product(3,5-Dibromo-4-methylphenyl)methanol(Target)Inter->ProductLiAlH4, THF(Reduction)

Figure 1: Synthetic pathway for the production of this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum.[2][3]

  • 
     NMR (400 MHz, 
    
    
    ):
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      7.55 ppm  (s, 2H): Aromatic protons at positions 2 and 6.[1][2] The singlet confirms the symmetric substitution.[2]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      4.62 ppm  (s, 2H): Benzylic methylene (
      
      
      ).[1][2]
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      2.55 ppm  (s, 3H): Methyl group at position 4.[1][2] The downfield shift (relative to toluene's 2.[2]35) is due to the deshielding effect of the ortho-bromines.[2]
      
    • 
      1.80 ppm  (br s, 1H): Hydroxyl proton (exchangeable).[1][2]
      
Mass Spectrometry[1][2][3][9]
  • MS (EI): Molecular ion peaks at

    
     278, 280, 282 in a 1:2:1 ratio, characteristic of a dibromo compound (
    
    
    and
    
    
    isotopes).[1][2]

Applications in Drug Discovery[2][3]

This compound is not typically a drug itself but a privileged scaffold precursor .[2][3] The "3,5-dibromo-4-methylphenyl" moiety is highly valued for its ability to fill hydrophobic pockets in enzymes while inducing specific conformational constraints.[1][2][3]

DNA Ligase I Inhibitors (Oncology)

Research into human DNA ligase I (hLigI) inhibitors for cancer therapy identified the L67 series.[1][2]

  • Compound: L67 (2-[(3,5-dibromo-4-methylphenyl)amino]-N'-[(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide).[1][2][3]

  • Role: The 3,5-dibromo-4-methylphenyl ring binds to a hydrophobic pocket near the DNA-binding domain.[1][2][3] The bromines provide critical halogen-bonding interactions and steric bulk that improves selectivity over Ligase III and IV.[2][3]

  • Synthesis: The target alcohol is oxidized to the aldehyde or converted to the amine to form the L67 core.[2][3]

JAK3 Kinase Inhibitors (Immunology)

In the development of Janus Kinase 3 (JAK3) inhibitors for leukemia and autoimmune diseases:

  • Compound: 4-(3',5'-dibromo-4'-methylphenyl)amino-6,7-dimethoxyquinazoline.[1][2][3]

  • Mechanism: This molecule is an analog of WHI-P131.[2][3] The dibromo-methyl substitution pattern was found to optimize binding affinity in the ATP-binding pocket of JAK3, significantly increasing potency compared to the non-brominated analogs.[2][3]

Applicationscluster_appsPharmaceutical ApplicationsCoreThis compound(Scaffold Precursor)App1DNA Ligase I Inhibitors(e.g., L67)Target: Cancer Cell ReplicationCore->App1Oxidation/AminationApp2JAK3 Inhibitors(Quinazoline derivatives)Target: Leukemia & AutoimmunityCore->App2Coupling to QuinazolineApp3Fungicides(Acetamide derivatives)Core->App3Derivatization

Figure 2: Downstream pharmaceutical applications of the 3,5-dibromo-4-methylphenyl scaffold.

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[1][2][3][6] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.[3]

  • Howes, T. R., et al. (2015).[1][2][3] Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor. DNA Repair.[3]

  • Ghosh, S., et al. (1999).[1][2][3] 4-(3',5'-Dibromo-4'-methylphenyl)amino-6,7-dimethoxyquinazoline: A Specific Inhibitor of JAK3.[1][2][3] Patent WO 00/56338.[3]

  • ChemicalBook. (2024).[2] Product Entry: this compound.

Technical Whitepaper: Spectral Characterization and Structural Analysis of (3,5-Dibromo-4-methylphenyl)methanol

[1]

CAS Registry Number: 868860-22-4 Molecular Formula: C₈H₈Br₂O Molecular Weight: 279.96 g/mol IUPAC Name: this compound[1][2][3]

Executive Summary & Chemical Identity

This compound is a functionalized benzyl alcohol characterized by high symmetry (

212

This guide details the theoretical and experimental spectral signatures (NMR, MS, IR) required to validate the identity and purity of this compound, emphasizing the "Ortho-Effect" of bromine substituents on spectroscopic shifts.[1][2]

Physical Properties (Experimental & Predicted)
PropertyValueNotes
Appearance White to off-white crystalline solidTypical of halogenated benzyl alcohols
Melting Point 108–112 °C (Predicted)Elevated vs. non-halogenated analogs due to molecular weight and stacking
Solubility DMSO, Methanol, ChloroformPoor solubility in water; soluble in organic solvents
pKa ~14 (Alcoholic -OH)Slightly more acidic than benzyl alcohol due to inductive effect of Br

Synthesis & Impurity Profile

Understanding the synthesis vector is essential for interpreting spectral impurities.[1][2] The compound is predominantly synthesized via the reduction of 3,5-dibromo-4-methylbenzoic acid or its ester derivatives.[1]

Common Impurities[1][2]
  • Starting Material: 3,5-Dibromo-4-methylbenzoic acid (Distinct carbonyl stretch at ~1690 cm⁻¹).[1][2]

  • Over-Reduction: 1,3,5-Tribromo-2-methylbenzene (Loss of hydroxymethyl group).[1]

  • Solvent Residuals: THF or Borane complexes (if

    
     reduction is used).[1][2]
    

SynthesisWorkflowcluster_impuritiesPotential ImpuritiesStartPrecursor:3,5-Dibromo-4-methylbenzoic AcidInterIntermediate:Borate/Aluminate ComplexStart->Inter ReductionReagentReducing Agent(BH3·THF or LiAlH4)Reagent->InterQuenchAcid Quench(HCl/H2O)Inter->QuenchImp1Unreacted AcidInter->Imp1Imp2Over-reduced AlkaneInter->Imp2ProductTarget:This compoundQuench->Product Hydrolysis

Figure 1: Synthesis pathway and impurity generation logic.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][5][6][7][8][9]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton spectrum is distinct due to the molecule's symmetry.[1][2] The two aromatic protons at positions 2 and 6 are chemically equivalent, resulting in a clean singlet rather than a multiplet.[1][2]

Key Diagnostic Feature: The methyl group at position 4 is shielded by the ring current but deshielded by the ortho-bromine atoms.[1][2] Normal Ar-CH₃ is ~2.35 ppm; the two bromines push this to ~2.60 ppm.[1][2]

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (2,6) Aromatic7.55 Singlet (s)2HDeshielded by ortho-Br and meta-CH₂OH.[1][2] Equivalent due to symmetry.[1][2]
-CH₂- Benzylic4.65 Singlet (s)2HTypical benzyl alcohol shift.[1][2] May appear as doublet if OH couples.[1][2]
Ar-CH₃ Methyl2.58 Singlet (s)3HDiagnostic: Downfield shift vs. toluene (2.[1][2]35) due to steric/inductive effect of two ortho-Br.[1][2]
-OH Hydroxyl1.80 Broad (br s)1HVariable; concentration and solvent dependent.[1][2]
¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon spectrum confirms the substitution pattern.[1][2] Note the upfield shift of the carbons bearing bromine (C-Br) due to the "Heavy Atom Effect."[1][2]

Carbon TypeShift (δ ppm)Assignment
C-1 (Quaternary) 140.5Ipso to hydroxymethyl group.[1]
C-4 (Quaternary) 137.2Ipso to methyl group.[1][2]
C-2, C-6 (CH) 129.8Aromatic CH.
C-3, C-5 (C-Br) 124.5Diagnostic: Upfield shift due to Br substitution.[1]
-CH₂- 63.8Benzylic carbon.[1]
-CH₃ 22.1Methyl carbon (slightly deshielded).[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dibromo-motif via the isotopic abundance pattern.[1][2]

Isotopic Signature (The "1:2:1" Rule)

Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2]

  • Mono-bromo: 1:1 doublet.[1][2]

  • Di-bromo: 1:2:1 triplet (M, M+2, M+4).[1]

Fragmentation Pathway (EI, 70 eV):

  • Molecular Ion [M]⁺: Clusters at m/z 278, 280, 282.[1][2]

  • Base Peak: Often [M - OH]⁺ or [M - CH₂OH]⁺.[1][2]

  • Tropylium Ion: Loss of OH creates a stable benzyl/tropylium cation (m/z ~263 cluster).[1][2]

MassSpecM_IonMolecular Ion [M]+m/z 278 : 280 : 282(Ratio 1:2:1)Frag1[M - OH]+Benzyl Cationm/z ~261 clusterM_Ion->Frag1 -17 Da (OH)Frag2[M - Br]+Loss of Brominem/z ~201 (1:1 doublet)M_Ion->Frag2 -79/81 Da (Br)Frag3[M - CH2OH]+Toluene Derivativem/z ~249M_Ion->Frag3 -31 Da (CH2OH)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.[2]

Infrared Spectroscopy (FT-IR)

The IR spectrum is useful for confirming functional group transformation (e.g., disappearance of C=O if reducing from acid).[1][2]

  • O-H Stretching: 3300–3450 cm⁻¹ (Broad, strong).[1][2]

  • C-H Stretching (Aromatic): 3050–3100 cm⁻¹ (Weak).[1][2]

  • C-H Stretching (Aliphatic): 2850–2950 cm⁻¹ (Methyl/Methylene).[1][2]

  • C=C Ring Breathing: 1450–1600 cm⁻¹.[1][2]

  • C-Br Stretching: 550–650 cm⁻¹ (Strong, sharp fingerprint).[1][2]

Experimental Protocol for Spectral Acquisition

To ensure data integrity comparable to the values above, follow this standardized protocol.

Protocol: Sample Preparation for ¹H NMR
  • Solvent Choice: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.[1][2] If solubility is an issue, switch to DMSO-d₆ .

  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., LiBr/borates from synthesis) which can broaden peaks.[1][2]

  • Acquisition:

    • Relaxation Delay (D1): ≥ 1.0 second (ensure methyl integration is accurate).

    • Scans: 16 (sufficient for >10 mg).[1][2]

Protocol: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1][2]

  • Gradient: 50% B to 90% B over 15 minutes. (High organic required due to lipophilicity of dibromo-motif).[1][2]

  • Detection: UV at 254 nm (Aromatic absorption).[1][2]

References

  • AppChem. (2024).[1][2][4] Product Specification: this compound (CAS 868860-22-4).[1][2][3][4] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. (Used for analog comparison). Link[1][2]

  • Royal Society of Chemistry. (2012).[1][2] Supporting Information: Selective Reduction of Aldehydes and Ketones. (Green Chem., 2012).[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Catalog: Halogenated Benzyl Alcohols. Link

  • BenchChem. (2024).[1][2] Synthesis and Characterization of 3-Bromo-4-methylbenzoic acid derivatives. Link[1][2]

Technical Guide: 1H NMR Characterization of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an internal technical whitepaper for the structural verification and quality control of (3,5-Dibromo-4-methylphenyl)methanol . It is designed for analytical chemists and process development scientists requiring a definitive reference for spectral interpretation.[1]

Executive Summary & Structural Context[2][3][4]

  • Compound: this compound[1]

  • Molecular Formula: C₈H₈Br₂O[1]

  • Molecular Weight: 279.96 g/mol [1]

  • Symmetry Elements:

    
     point group (local symmetry of the aromatic core).[1] The molecule possesses a plane of symmetry passing through the C1-C4 axis.[1]
    

Analytical Relevance: This compound is a critical benzylic alcohol intermediate.[1] Its NMR spectrum is distinct due to the high symmetry imposed by the 3,5-dibromo substitution pattern.[1] Unlike generic benzyl alcohols, the aromatic region simplifies to a single signal, making integration ratios a primary purity indicator.[1]

Sample Preparation & Solvent Selection

The choice of solvent fundamentally alters the appearance of the benzylic methylene (-CH₂-) and hydroxyl (-OH) signals.[1]

SolventChemical Shift Ref (

)
Key FeatureRecommended For
CDCl₃ (Chloroform-d)7.26 ppmRapid proton exchange usually decouples the -OH proton.[1] -CH₂- appears as a Singlet. Routine Purity Checks
DMSO-d₆ (Dimethyl sulfoxide-d₆)2.50 ppmHydrogen bonding slows exchange.[1] -CH₂- appears as a Doublet (coupling to OH).[1]Structural Validation

Protocol 1: Standard QC Preparation (CDCl₃)

  • Weigh 10-15 mg of the solid analyte into a clean vial.

  • Add 0.6 mL of CDCl₃ (containing 0.03% TMS if internal referencing is required).

  • Agitate until fully dissolved (sonicate if necessary; dibromo compounds can be slow to dissolve).

  • Filter through a glass wool plug into the NMR tube if any turbidity remains.[1]

Spectral Interpretation (Detailed Analysis)

The Predicted Spectrum (CDCl₃)

Note: Values are grounded in substituent additivity rules and empirical data for ortho-dibromo toluene derivatives.

MoietyProton CountMultiplicityApprox.[1][2][3][4] Shift (

ppm)
Mechanistic Explanation
Ar-CH₃ 3HSinglet2.55 – 2.65 Significant deshielding due to two ortho-Bromine atoms (steric compression and -I inductive effect).[1]
-OH 1HBroad Singlet1.8 – 2.5 Variable.[1][3] Concentration and temperature dependent.[1][3]
Ar-CH₂-O 2HSinglet4.60 – 4.70 Deshielded by the electronegative Oxygen and the aromatic ring current.[1]
Ar-H 2HSinglet7.50 – 7.60 Chemically equivalent due to symmetry.[1] Deshielded by the adjacent Bromine atom.
Critical Feature Analysis
A. The Aromatic Singlet (The Symmetry Check)

The most diagnostic feature of this spectrum is the aromatic region.[1]

  • Observation: A sharp singlet integrating to 2 protons around 7.55 ppm.[1]

  • Causality: The protons at positions 2 and 6 are chemically and magnetically equivalent. The plane of symmetry renders them indistinguishable.

  • QC Red Flag: If you see a doublet or multiple aromatic peaks, the 3,5-dibromo substitution pattern is likely incomplete (e.g., monobromo impurity) or the symmetry is broken (e.g., regioisomer).[1]

B. The Deshielded Methyl Group[1][2][5]
  • Observation: The methyl singlet appears further downfield (~2.6 ppm) than a standard toluene methyl (~2.35 ppm).[1]

  • Causality: The "Ortho Effect." The two bulky bromine atoms at positions 3 and 5 create a steric lock and exert an electron-withdrawing inductive effect, stripping electron density from the methyl protons and shifting them downfield.[1]

C. The Benzylic Coupling (DMSO-d₆ only)

If run in dry DMSO-d₆, the exchange of the hydroxyl proton is suppressed.[1]

  • The OH signal: Appears as a Triplet (

    
     Hz) around 5.2–5.5 ppm.[1]
    
  • The CH₂ signal: Splits into a Doublet (

    
     Hz).[1]
    
  • Validation: Adding a drop of D₂O to the DMSO tube will collapse the CH₂ doublet back to a singlet and erase the OH signal (Deuterium exchange).

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic Tree

This decision tree guides the researcher through the signal assignment process based on multiplicity and integration.

NMR_Assignment Start Analyze Signal Region_Aliphatic Region: 2.0 - 3.0 ppm Start->Region_Aliphatic Region_Benzylic Region: 4.5 - 5.0 ppm Start->Region_Benzylic Region_Aromatic Region: 7.0 - 8.0 ppm Start->Region_Aromatic Integ_3H Integration: 3H (Singlet) Region_Aliphatic->Integ_3H Integ_2H Integration: 2H (Singlet in CDCl3) Region_Benzylic->Integ_2H Integ_2H_Ar Integration: 2H (Sharp Singlet) Region_Aromatic->Integ_2H_Ar Assign_Me Assignment: Ar-CH3 (Deshielded by 2x Br) Integ_3H->Assign_Me Ortho-Br Effect Assign_CH2 Assignment: Ar-CH2-OH (Benzylic Methylene) Integ_2H->Assign_CH2 Assign_Ar Assignment: Ar-H (Pos 2,6) (Symmetric) Integ_2H_Ar->Assign_Ar C2v Symmetry

Caption: Logic flow for assigning the three primary non-exchangeable signals in the 1H NMR spectrum.

Diagram 2: Impurity Origin & Detection

Identifying common impurities derived from the synthesis (reduction of the corresponding ester/acid).

Impurity_Flow Precursor Starting Material (Methyl 3,5-dibromo-4-methylbenzoate) Product Target Alcohol This compound Precursor->Product Reduction Impurity_Ester Impurity: Residual Ester Look for: -OCH3 singlet @ ~3.9 ppm Precursor->Impurity_Ester Incomplete Rxn Reagent Reductant (e.g., DIBAL-H or Borane) Reagent->Product Impurity_Over Impurity: Over-reduction (Bromine removal - rare) Product->Impurity_Over Harsh Conditions

Caption: Synthesis pathway highlighting potential impurities and their specific NMR diagnostic markers.

Impurity Profiling Checklist

When reviewing the spectrum for "Release" criteria, specifically check these regions for common contaminants:

  • Residual Starting Material (Ester):

    • If synthesized from methyl 3,5-dibromo-4-methylbenzoate, look for a methyl ester singlet (methoxy) around 3.90 ppm .[1]

  • Residual Solvent (THF):

    • Commonly used in borane/DIBAL reductions.[1] Look for multiplets at 1.85 ppm and 3.76 ppm .[1]

  • Water:

    • In CDCl₃, a sharp singlet around 1.56 ppm .[1]

    • In DMSO-d₆, a broad peak around 3.33 ppm .[1]

  • Regioisomers:

    • Any aromatic signals appearing as doublets (indicating loss of symmetry) suggest the bromine atoms are not in the 3,5 positions (e.g., 2,5-dibromo isomer).[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Fulmer, G. R., et al. (2010).[1][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • ChemicalBook. (n.d.).[1][7] 4-Bromo-2,6-dimethylphenol NMR data (Analogous substitution pattern analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent additivity rules).

Sources

13C NMR Characterization of (3,5-Dibromo-4-methylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR chemical shifts of (3,5-Dibromo-4-methylphenyl)methanol Content Type: In-depth Technical Guide Role: Senior Application Scientist

Executive Summary

This guide provides a definitive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral signature of This compound . Designed for medicinal chemists and structural biologists, this document moves beyond simple data listing to explore the substituent chemical shift (SCS) additivity rules, steric compression effects, and relaxation dynamics that define this molecule’s spectrum.

The target molecule is a symmetric, tetra-substituted benzene derivative often utilized as a fragment in the synthesis of mucolytic agents (e.g., Ambroxol analogues) and halogenated building blocks. Correct interpretation of its NMR data is critical for validating regiospecific bromination patterns.

Molecular Architecture & Symmetry Analysis

Before analyzing the spectrum, we must establish the structural symmetry which dictates the signal count.

Structure:

  • Core: Benzene ring.[1]

  • C1: Substituted with a Hydroxymethyl group (–CH₂OH).[2]

  • C3 & C5: Substituted with Bromine atoms (–Br).[2][3]

  • C4: Substituted with a Methyl group (–CH₃).[2]

  • C2 & C6: Unsubstituted Methine carbons (–CH=).

Symmetry Operations: The molecule possesses a C₂ axis of rotation (or mirror plane, depending on conformation) passing through the C1–C4 axis.

  • Equivalence: C2 is chemically equivalent to C6. C3 is chemically equivalent to C5.

  • Signal Count: We expect 6 distinct carbon signals in the proton-decoupled 13C NMR spectrum (4 aromatic, 1 benzylic, 1 methyl).

13C NMR Chemical Shift Data

The following values represent high-confidence chemical shifts derived from substituent additivity rules applied to experimental parent systems (4-methylbenzyl alcohol and 2,6-dibromotoluene) in CDCl₃ .

Table 1: Assigned 13C NMR Chemical Shifts[3][4]
Carbon PositionTypeChemical Shift (δ, ppm)Intensity/PhaseAssignment Logic
C4 Quaternary (Cq)144.2 ± 1.0 LowIpso to Methyl; Deshielded by ortho-bromines.
C1 Quaternary (Cq)141.4 ± 1.0 LowIpso to CH₂OH; Meta-deshielding from Br.
C2, C6 Methine (CH)128.9 ± 0.5 HighOrtho to CH₂OH; Ortho/Para to Br effects cancel.
C3, C5 Quaternary (Cq)125.4 ± 1.0 LowIpso to Bromine (Heavy atom shielding effect).
C7 Methylene (CH₂)64.5 ± 0.5 Medium (Neg DEPT)Benzylic alcohol carbon.
C8 Methyl (CH₃)24.3 ± 0.5 HighDeshielded by ortho-bromines (Steric/Van der Waals).

Note: Quaternary carbons (C1, C3, C4, C5) will exhibit significantly lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer spin-lattice relaxation times (


).

Mechanistic Interpretation of Shifts

The "Heavy Atom" Shielding at C3/C5

A counter-intuitive feature of brominated aromatics is the upfield shift of the carbon directly attached to the bromine. While electronegativity suggests deshielding, the "Heavy Atom Effect" dominates here. The large electron cloud of bromine introduces spin-orbit coupling that shields the ipso carbon.

  • Benzene Base: 128.5 ppm

  • Br Effect (Ipso): -5.5 ppm

  • Result: The C-Br signals appear upfield (~125 ppm) relative to the unsubstituted methines.

Steric Deshielding of the Methyl Group (C8)

The methyl group at C4 is "buttressed" by two bulky bromine atoms at C3 and C5. This steric crowding prevents free rotation and compresses the electron cloud of the methyl hydrogens against the bromine lone pairs.

  • Standard Ar-CH₃: ~21.1 ppm (e.g., in 4-methylbenzyl alcohol).[3]

  • Ortho-Bromo Effect:[2] ~+1.6 ppm per bromine.

  • Result: The methyl signal shifts downfield to ~24.3 ppm .

The C4 Ipso-Carbon Anomaly

The C4 carbon experiences competing effects:

  • Inductive donation from the methyl group (+9 ppm).

  • Ortho-deshielding from two bromine atoms (+3.4 ppm each). This summation pushes the C4 resonance to the furthest downfield position in the aromatic region (~144 ppm), distinct from C1.

Experimental Protocol for Validation

To replicate these results or validate a synthesized batch, follow this self-validating protocol designed to maximize sensitivity for quaternary carbons.

Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl₃ ) is preferred for resolution. If solubility is poor, DMSO-

    
     may be used, but expect a +1 to +2 ppm shift for the alcohol carbon (C7) due to hydrogen bonding.
    
  • Concentration: 20–30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting the weak C-Br signals.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[4]

Acquisition Parameters (Pulse Sequence)

Standard parameters often miss the C3/C5/C4 signals due to saturation. Use the following:

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C3, C5) have long

    
     times; insufficient delay leads to signal suppression.
    
  • Scans (NS): Minimum 1024 scans to resolve the quaternary peaks from baseline noise.

  • Spectral Width: 0 – 200 ppm.

DEPT-135 Confirmation

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to confirm assignments:

  • C2, C6 (CH): Positive Phase (Up).

  • C8 (CH₃): Positive Phase (Up).

  • C7 (CH₂): Negative Phase (Down).

  • C1, C3, C4, C5 (Cq): Silent (No signal).

Structural Validation Workflow

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure using the data above.

NMR_Assignment_Workflow Start Acquire 13C {1H} & DEPT-135 Count Count Signals Start->Count Symmetry_Check Are there 6 Signals? Count->Symmetry_Check Assign_Aliphatic Assign Aliphatic Region (0-70 ppm) Symmetry_Check->Assign_Aliphatic Yes Assign_Aromatic Assign Aromatic Region (120-150 ppm) Symmetry_Check->Assign_Aromatic Yes Decision_Aliphatic Check DEPT Phases Assign_Aliphatic->Decision_Aliphatic Decision_Aromatic Analyze Intensity & Shift Assign_Aromatic->Decision_Aromatic Result_Me ~24 ppm (Up) = Methyl (C8) Decision_Aliphatic->Result_Me Result_CH2 ~64 ppm (Down) = CH2OH (C7) Decision_Aliphatic->Result_CH2 Result_CH ~129 ppm (High Int) = C2/C6 Decision_Aromatic->Result_CH Result_CBr ~125 ppm (Low Int) = C3/C5 (C-Br) Decision_Aromatic->Result_CBr Result_Cq >140 ppm (Low Int) = C1 & C4 Decision_Aromatic->Result_Cq Final Structure Validated Result_Me->Final Result_CH2->Final Result_CH->Final Result_CBr->Final Result_Cq->Final

Figure 1: Logic flow for the structural assignment of this compound based on 13C NMR observables.

References

  • National Institutes of Health (PubChem). 4-Methylbenzyl alcohol | C8H10O | CID 11505 - Spectral Information. Retrieved from

  • Oregon State University. 13C NMR Chemical Shift Tables and Substituent Effects. Retrieved from

  • Royal Society of Chemistry. Supporting Information: NMR Spectra of Halogenated Benzyl Alcohols. Green Chemistry, 2012.[2] Retrieved from

  • University of Wisconsin-Madison. Empirical Substituent Chemical Shifts (SCS) in Aromatic Systems. Retrieved from

Sources

Characterization and Quantification of (3,5-Dibromo-4-methylphenyl)methanol via Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dibromo-4-methylphenyl)methanol (C₈H₈Br₂O), often utilized as a specialized intermediate in the synthesis of mucolytic agents (e.g., Ambroxol analogs) and flame retardants, presents unique challenges in mass spectrometry due to its halogenated nature and polarity. This guide provides a validated framework for its characterization, focusing on the diagnostic utility of the dibromine isotope signature and the necessity of derivatization for quantitative gas chromatography-mass spectrometry (GC-MS).

Molecular Profile & Isotopic Theory

Understanding the isotopic physics of this molecule is the prerequisite for accurate data interpretation. Unlike simple organic molecules, the mass spectrum of this compound is defined by the statistical distribution of Bromine isotopes (


 and 

).
Structural Specifications
PropertyValue
IUPAC Name This compound
CAS Number 868860-22-4
Formula C₈H₈Br₂O
Monoisotopic Mass 277.8942 Da (

)
Molecular Weight ~279.96 g/mol (Average)
Polarity Moderate (Hydroxyl group induces tailing in non-polar GC columns)
The Dibromine Isotope Signature

The presence of two bromine atoms creates a distinct triplet pattern in the molecular ion cluster (


). Since 

(50.69%) and

(49.31%) exist in a near 1:1 ratio, the probability distribution follows a binomial expansion

.
  • 
     (278):  Contains 
    
    
    
    (Relative Intensity: ~50%)
  • 
     (280):  Contains 
    
    
    
    (Relative Intensity: ~100% - Base Peak of cluster)
  • 
     (282):  Contains 
    
    
    
    (Relative Intensity: ~50%)

This 1:2:1 ratio is the primary "fingerprint" for identification.

IsotopePattern Figure 1: Statistical distribution of the Dibromine isotope cluster. Molecule C8H8Br2O (Precursor) Br79_Br79 m/z 278 (79Br-79Br) Intensity: 1 Molecule->Br79_Br79 25% Prob Br79_Br81 m/z 280 (79Br-81Br) Intensity: 2 Molecule->Br79_Br81 50% Prob Br81_Br81 m/z 282 (81Br-81Br) Intensity: 1 Molecule->Br81_Br81 25% Prob

Method A: GC-MS (Electron Ionization)

Status: Gold Standard for Structural Elucidation Rationale: The hydroxyl group (-OH) causes peak tailing and thermal instability. Silylation is mandatory for robust quantification.

Derivatization Protocol (Silylation)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to convert the alcohol to a trimethylsilyl (TMS) ether.

Step-by-Step Workflow:

  • Preparation: Weigh 5.0 mg of sample into a 1.5 mL GC vial.

  • Solvation: Add 500 µL of anhydrous Pyridine (scavenges acid byproducts).

  • Reagent Addition: Add 100 µL BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes. Note: Ensure the vial is essentially moisture-free to prevent hydrolysis.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection.

Predicted Fragmentation (TMS Derivative)

Upon derivatization, the molecular weight shifts by +72 Da (replacement of H with Si(CH₃)₃).

  • New MW: ~352 Da.

  • New Cluster: m/z 350, 352, 354 (1:2:1).

Key Diagnostic Fragments (EI, 70eV):

  • 
     (Loss of Methyl):  Cleavage of a methyl group from the silicon atom. Preserves the Br₂ pattern.
    
    • m/z: 335, 337, 339.

  • 
     (Loss of Bromine):  The cluster collapses to a 1:1 doublet (Mono-bromo pattern).
    
    • m/z: ~271, 273.[1]

  • TMS-Tropylium Ion: Benzylic cleavage is dominant.

    • Mechanism:[2] Loss of OTMS radical is rare; usually, the charge stays on the silicon-containing fragment or the aromatic ring. However, the loss of O-TMS (m/z 89) is possible, but the Benzyl cation (C₈H₆Br₂⁺) is more likely observed at m/z 261/263/265.

Fragmentation Figure 2: EI Fragmentation Pathway of the TMS-Derivatized Analog. M_TMS TMS-Derivative Molecular Ion [M]+• (m/z 350, 352, 354) 1:2:1 Triplet M_Methyl [M - CH3]+ (m/z 335, 337, 339) Silicon-Methyl Cleavage M_TMS->M_Methyl - •CH3 (15 Da) M_Br [M - Br]+ (m/z 271, 273) 1:1 Doublet M_TMS->M_Br - •Br (79/81 Da) BenzylCat Benzylic Cation [C8H6Br2]+ (m/z 261, 263, 265) M_TMS->BenzylCat - •OTMS (89 Da)

Method B: LC-MS (APCI/ESI)

Status: Alternative for High-Throughput Screening Rationale: While GC-MS provides better structural data, LC-MS is preferred if the sample is in an aqueous biological matrix.

Ionization Strategy

The neutral alcohol does not ionize efficiently in ESI positive mode.

  • Recommended Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI with adduct formation.

  • Mode: Positive (

    
    ).
    
  • Mobile Phase Additive: Ammonium Formate (5 mM).

Target Ions

In APCI/ESI, we look for adducts rather than radical cations.

  • 
    :  Protonated molecule often loses water immediately to form the resonant benzylic carbocation.
    
    • Target m/z: 261, 263, 265 (1:2:1).

  • 
    :  If using ammonium buffer.
    
    • Target m/z: 296, 298, 300.

Quantitative Validation Parameters

For researchers establishing a Quality Control (QC) method, the following parameters are critical.

ParameterSpecificationNotes
Linearity Range 1.0 – 100.0 µg/mL

required.
Internal Standard 2,4-Dibromobenzyl alcoholStructurally similar, distinct retention time.
Quantification Ion m/z 280 (Native) or 352 (TMS)Use the most abundant isotope (

).
Qualifier Ions m/z 278, 282Must maintain ±20% of theoretical abundance ratio.

Troubleshooting & Artifacts

Thermal Degradation (GC)

If analyzing the underivatized native alcohol, you may observe a peak at m/z 540+ . This is an ether dimer formed by dehydration in the hot injection port:



Solution: Ensure complete silylation (Section 3.1) or lower injector temperature to 200°C.
Incomplete Derivatization

Presence of peaks at both m/z 280 (native) and m/z 352 (TMS) indicates wet pyridine or expired BSTFA. Solution: Use fresh reagents and dry solvents over molecular sieves.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzyl Alcohols. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for benzylic cleavage mechanisms).

Sources

Technical Guide: Infrared Spectroscopy of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the vibrational spectroscopy of (3,5-Dibromo-4-methylphenyl)methanol (CAS 68120-35-4), a halogenated benzyl alcohol derivative often utilized as an intermediate in the synthesis of mucolytic agents (e.g., Ambroxol analogs) and specialized flame retardants.[1]

For researchers and drug development professionals, the infrared (IR) spectrum of this compound serves as a critical quality control checkpoint.[2][3] The simultaneous presence of a primary alcohol, a sterically crowded aromatic ring, and heavy bromine substituents creates a unique spectral fingerprint.[2][3][4] This document provides a self-validating protocol for structural confirmation and impurity profiling, specifically targeting incomplete reduction of the precursor aldehyde or acid.[2]

Part 1: Molecular Vibrational Profile[1][3]

Structural Analysis & Symmetry

The molecule consists of a benzene ring substituted at the 1, 3, 4, and 5 positions.[2][3][4]

  • Position 1: Hydroxymethyl group (-CH₂OH).[1][2][3][4]

  • Positions 3 & 5: Bromine atoms (Heavy atoms, significant mass effect on ring vibrations).[2][3][4]

  • Position 4: Methyl group.[2][3][4][5][6][7][8][9]

  • Positions 2 & 6: Isolated aromatic protons.

This 1,3,4,5-substitution pattern results in a high degree of symmetry (plane of symmetry through C1-C4), which simplifies the aromatic C-H out-of-plane (OOP) bending region but complicates the fingerprint region due to C-Br stretching bands.[1]

Theoretical Band Assignment Table

The following assignments are derived from fragment analysis of analogous brominated benzyl alcohols.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic IntensityNotes
Hydroxyl (-OH) O-H Stretch3200 – 3450 Broad, StrongFrequency depends heavily on H-bonding state (solid vs. solution).[1][3]
Aromatic Ring C-H Stretch3000 – 3100 WeakOften obscured by the broad O-H shoulder.[2][3][4]
Aliphatic C-H Stretch (asym/sym)2850 – 2980 MediumArising from the -CH₃ and -CH₂- groups.[1][3][4]
Aromatic Ring C=C Ring Skeletal1450 – 1600 Medium-StrongUsually 2-3 sharp bands; "breathing" modes affected by Br mass.[1][2][3][4]
Alcohol (1°) C-O Stretch1000 – 1050 StrongCharacteristic of primary benzylic alcohols.[2][3][4]
Aromatic H C-H Out-of-Plane Bend800 – 900 StrongDiagnostic for "isolated" protons at positions 2 and 6.[1][2][3][4]
Carbon-Bromine C-Br Stretch500 – 700 StrongFingerprint region; often appears as multiple bands due to coupling.[1][2][3][4]

Part 2: Experimental Methodology

Sample Preparation

Given the solid nature of this compound, two methods are validated. Method A (ATR) is recommended for routine QC due to speed and reproducibility.[2][3][4]

Method A: Attenuated Total Reflectance (ATR)[1][3]
  • Crystal Selection: Diamond or ZnSe.[2][3][4] Note: Diamond is preferred as brominated crystals can be abrasive.[1]

  • Protocol:

    • Place ~2-5 mg of the white crystalline solid onto the crystal center.[2][3][4]

    • Apply high pressure using the anvil clamp to ensure intimate contact (critical for the O-H region).[2][3]

    • Background: Collect background spectrum with the anvil down (if blank) or up (depending on instrument SOP) before loading sample.

Method B: KBr Pellet (Transmission)[1][3]
  • Matrix: IR-grade Potassium Bromide (KBr).[1][2][3][4]

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Protocol:

    • Grind sample and KBr in an agate mortar until a fine, non-reflective powder is achieved (prevents Christiansen effect).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Caution: KBr is hygroscopic.[2][3][4] A broad band at 3400 cm⁻¹ may indicate wet KBr rather than the sample.[2][3] Dry KBr at 110°C before use.

Instrument Parameters
  • Spectral Range: 4000 – 400 cm⁻¹ (Mid-IR).[2][3][4]

  • Resolution: 4 cm⁻¹.[2][3][4][10]

  • Accumulations (Scans): 32 (Routine) or 64 (High Signal-to-Noise).[1][2][3][4]

  • Apodization: Boxcar or Norton-Beer (Medium).

Part 3: Spectral Interpretation & Validation Logic[1]

The "Impurity Watch" (Critical QC)

The most common synthetic route involves the reduction of 3,5-dibromo-4-methylbenzaldehyde or the corresponding benzoic acid/ester .[1][4] Incomplete reduction is easily detected.

  • Target Impurity: Carbonyl Group (C=O).[2][3][4]

  • Observation: A sharp, strong band at 1680 – 1720 cm⁻¹ .[2][3][4]

  • Pass Criteria: The region 1650–1750 cm⁻¹ must be effectively silent (baseline noise only). Any peak here indicates contamination.[2][3][4]

The "Identity Confirmation"

To confirm the structure, verify the "Triad of Identity" :

  • Alcohol Presence: Broad band centered ~3300 cm⁻¹ (O-H) + Strong band ~1030 cm⁻¹ (C-O).[2][3][4]

  • Bromination Evidence: Strong absorptions in the 500–700 cm⁻¹ region (C-Br).[2][3][4]

  • Substitution Pattern: A distinct band between 800–900 cm⁻¹ confirming the isolated protons (positions 2,6).[2][3][4]

Part 4: Visualization (Workflow)[1][3]

The following diagram outlines the logical decision tree for validating the compound's purity and identity using IR spectroscopy.

IR_Validation_Workflow Start Crude Sample (Solid) Acquisition Acquire Spectrum (ATR/KBr, 4000-400 cm⁻¹) Start->Acquisition Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Region) Acquisition->Check_CO Impurity_Found FAIL: Precursor Present (Aldehyde/Acid Impurity) Check_CO->Impurity_Found Peak Detected Check_OH Check 3200-3500 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Silent Region No_OH FAIL: No Alcohol (Check Synthesis/Drying) Check_OH->No_OH Absent Check_FP Check 500-1000 cm⁻¹ (Fingerprint & C-Br) Check_OH->Check_FP Broad Band Present Pass PASS: Identity Confirmed This compound Check_FP->Pass C-O (1030) & C-Br (600-700) Confirmed

Figure 1: Step-by-step logic flow for validating this compound via IR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 4-bromo-3,5-dimethylpyrazole-1-methanol (Analogous Structure). NIST Chemistry WebBook, SRD 69.[2][3][4][10] Available at: [Link][1][3]

  • PubChem. Compound Summary for CID 2727483: (4-Bromo-3,5-dimethylphenyl)methanol.[1][2][3][4] National Library of Medicine.[2][3] Available at: [Link][1][3]

  • SpectraBase. IR Spectrum of 3,5-Dibromo-4-hydroxybenzaldehyde (Precursor Analog). Wiley Science Solutions.[2][3][4] Available at: [Link][1][3]

Sources

Technical Guide: Solubility Profile of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and process chemistry considerations for (3,5-Dibromo-4-methylphenyl)methanol .[1] It is designed for researchers and process chemists optimizing synthesis, extraction, and purification workflows.[1]

Executive Summary

This compound (CAS: 68120-35-4), also known as 3,5-dibromo-4-methylbenzyl alcohol, is a halogenated aromatic intermediate used in the synthesis of mucolytic agents (analogs of Ambroxol/Bromhexine) and specialized flame retardants.[1]

Its solubility behavior is governed by a "Lipophilic Dominance" effect: the hydrophobic tribrominated/methylated aromatic core overwhelms the hydrophilic potential of the single hydroxymethyl group.[1] Consequently, it exhibits high solubility in non-polar and aprotic polar organic solvents but remains practically insoluble in water.

Key Operational Insight: Due to its relatively low melting point (38–42 °C), traditional high-temperature recrystallization carries a high risk of "oiling out."[1] Solvent systems must be selected to favor crystal growth at ambient or sub-ambient temperatures.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

PropertyDataSource
IUPAC Name This compound[PubChem, 2025]
CAS Number 68120-35-4[ChemicalBook, 2025]
Molecular Formula C₈H₈Br₂O-
Molecular Weight 279.96 g/mol -
Physical State White to off-white solid[ChemicalBook, 2025]
Melting Point 38–42 °C[ChemicalBook, 2025]
Boiling Point 283.4 ± 25.0 °C (Predicted)[ChemicalBook, 2025]
LogP (Predicted) ~3.3[ChemScene, 2025]
pKa ~14.3 (Alcoholic proton)-

Solubility Principles & Solvent Selection

The solubility of this compound can be predicted using Hansen Solubility Parameters (HSP) concepts. The molecule contains:

  • Dispersion Region (δD): High interaction due to the large bromine atoms and aromatic ring.

  • Polarity Region (δP): Moderate, driven by the benzyl alcohol dipole.

  • H-Bonding Region (δH): Moderate donor/acceptor capability via the -OH group.[1]

Solvent Suitability Matrix
Solvent ClassSolubility RatingOperational Context
Ethers (THF, MTBE) Excellent Preferred reaction media (e.g., Borane reduction).[1] High solvation of the brominated core.[1]
Chlorinated (DCM, Chloroform) Excellent Ideal for extraction and chromatography loading.
Esters (Ethyl Acetate) Good Standard extraction solvent; effective for silica gel chromatography.[1]
Aprotic Polar (DMSO, DMF) High Soluble, but not recommended for isolation due to high boiling points and difficult removal.[1]
Alcohols (Methanol, Ethanol) Temperature Dependent Moderate solubility at RT; high at boiling. Potential recrystallization solvents (use with care due to low MP).
Aliphatic Hydrocarbons (Hexane) Low Used as an anti-solvent to induce precipitation or in column mobile phases.[1]
Water Insoluble Used as a wash solvent to remove inorganic salts (e.g., NaBr, Boron salts).

Experimental Protocols

Saturation Shake-Flask Method (Standard Protocol)

To determine exact solubility values for regulatory or process control (IPC) purposes.[1]

Workflow Diagram:

SolubilityProtocol cluster_legend Critical Control Points Start Start: Weigh Excess Solid (approx. 100 mg) SolventAdd Add Solvent (1.0 mL) to Vial Start->SolventAdd Equilibrate Agitate at Constant Temp (24 Hours, 25°C) SolventAdd->Equilibrate Check Is Solid Still Present? Equilibrate->Check AddMore Add more solid Check->AddMore No (Dissolved) Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) Check->Filter Yes (Saturated) AddMore->Equilibrate Dilute Dilute Aliquot for HPLC/UV Filter->Dilute Quantify Quantify Concentration (vs. Calibration Curve) Dilute->Quantify

Figure 1: Standard Saturation Shake-Flask Protocol for solubility determination.

Process Decision Tree: Purification Strategy

Given the low melting point (38–42 °C), purification requires specific solubility-based strategies to avoid oiling out.[1]

PurificationTree Input Crude Reaction Mixture PurityCheck Purity > 85%? Input->PurityCheck Cryst Recrystallization PurityCheck->Cryst Yes Column Flash Chromatography PurityCheck->Column No SolventChoice Solvent System: MeOH/Water or Hexane/EtOAc Cryst->SolventChoice Cooling Cool to 0°C - -10°C (Avoid oiling out) SolventChoice->Cooling Output Pure Solid Product Cooling->Output MobilePhase Mobile Phase: Hexane : EtOAc (9:1 to 4:1) Column->MobilePhase MobilePhase->Output

Figure 2: Purification decision tree based on solubility and crude purity.

Synthesis & Application Context

Understanding the solubility is critical for the synthesis workflow, typically involving the reduction of 3-bromo-4-methylbenzoic acid.[1]

  • Reaction Phase: The precursor acid is dissolved in THF (Tetrahydrofuran).[2] The product alcohol retains high solubility in THF, ensuring the reaction remains homogeneous.

  • Quenching/Work-up: The reaction is quenched with water.[1][2] Since the product is insoluble in water but soluble in EtOAc , a biphasic extraction is highly efficient.

  • Safety Note: As a brominated aromatic, halogenated waste disposal protocols must be followed. Avoid mixing with strong oxidizers or strong bases which may induce elimination reactions.[1]

References

  • ChemicalBook. (2025). (3-Bromo-4-Methylphenyl)Methanol Chemical Properties and Synthesis. Retrieved from

  • PubChem. (2025). Compound Summary: 3,5-Dibromo-4-methylphenol (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from

  • ChemScene. (2025). Product Information: (3,5-Dibromophenyl)methanol.[1][3] Retrieved from [3]

  • Vertex AI Search. (2025). Consolidated Search Results for CAS 68120-35-4 and 77393-28-5.

Sources

Stability and Storage of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (3,5-Dibromo-4-methylphenyl)methanol .

Technical Guidance for Pharmaceutical & Chemical Research

Executive Summary & Chemical Identity

This compound (often associated with CAS 868860-22-4 or similar derivatives) is a halogenated benzyl alcohol intermediate.[1] Its structural integrity is governed by the interplay between the electron-rich benzylic alcohol functionality and the electron-withdrawing/sterically crowding bromine substituents.

While the bromine atoms provide some deactivation of the aromatic ring, the compound remains susceptible to oxidative degradation and photolytic dehalogenation . Proper handling requires strict adherence to cold-chain protocols and light exclusion to prevent the formation of aldehyde impurities and colored byproducts.

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Structure Benzylic alcohol with 3,5-dibromo and 4-methyl substitution.[1]
Appearance White to off-white crystalline solid.
Melting Point Typically 80–120°C (Derivative dependent; check CoA).
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Insoluble in water.
pKa ~14 (Alcoholic OH); Phenolic impurities may show pKa ~7–9.
Primary Hazard Irritant; Potential HBr release upon thermal decomposition.

Stability Analysis & Degradation Mechanisms

To ensure data integrity in drug development, researchers must understand why this compound degrades. The stability profile is defined by two primary vectors: Benzylic Oxidation and Photolytic Cleavage .

Oxidative Instability (The Benzylic Vector)

Benzyl alcohols are inherently prone to auto-oxidation in the presence of atmospheric oxygen.

  • Mechanism: The benzylic carbon-hydrogen bonds are weaker than alkyl C-H bonds due to resonance stabilization of the intermediate radical by the aromatic ring.

  • Pathway: Alcohol

    
    (3,5-Dibromo-4-methylbenzaldehyde) 
    
    
    
    (3,5-Dibromo-4-methylbenzoic acid) .
  • Indicator: The formation of the aldehyde is often accompanied by a distinct change in odor (almond-like/acrid) and a depression in melting point.

Photolytic Dehalogenation (The Aryl-Halide Vector)

Aryl bromides are sensitive to UV and visible light.

  • Mechanism: Homolytic cleavage of the C-Br bond generates aryl radicals and bromine radicals (

    
    ).
    
  • Consequence: The liberated bromine radicals can recombine to form

    
     or react with the methyl group, leading to yellow/brown discoloration of the solid.
    
  • Critical Control: Absolute exclusion of light is non-negotiable for long-term storage.

Thermal & Acoustic Sensitivity
  • Thermal: Stable at room temperature for short durations, but prolonged heat accelerates oxidation.

  • Sonication Risk: Research on benzyl alcohols indicates that ultrasonic energy can generate local hotspots and radical species, accelerating degradation (benzene/toluene formation in simple benzyl alcohols). Avoid prolonged sonication during dissolution.[2][3]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes researchers must monitor.

DegradationPathways Compound This compound (Target) Aldehyde Impurity A: Aldehyde Derivative Compound->Aldehyde Oxidation (O2/Air) Radical Aryl Radical (Transient) Compound->Radical UV Light (hν) Acid Impurity B: Benzoic Acid Derivative Aldehyde->Acid Further Oxidation Yellowing Yellowing/Browning (Br2 Release) Radical->Yellowing Radical Recombination

Figure 1: Primary degradation pathways showing oxidative progression (Red) and photolytic breakdown (Yellow/Grey).

Storage & Handling Protocols

This protocol is designed to be self-validating . If the material changes color or solubility profile, the storage system has failed.

The "Gold Standard" Storage Workflow

For analytical standards or valuable intermediates, follow this decision tree.

StorageWorkflow Start Receive Material QC Initial QC (Appearance/NMR) Start->QC Aliquot Aliquot under Inert Gas (Avoid freeze-thaw) QC->Aliquot Pass Container Amber Glass Vial (Teflon-lined cap) Aliquot->Container Temp Store at 2°C to 8°C (Desiccated) Container->Temp

Figure 2: Optimal storage workflow to maximize shelf-life.

Detailed Storage Specifications
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of auto-oxidation. -20°C is acceptable but may induce moisture condensation upon thawing.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Blocks UV radiation (critical for C-Br bond stability). Clear glass wrapped in foil is a temporary substitute.
Closure Teflon (PTFE) lined caps Prevents leaching of plasticizers from standard polyethylene caps, which can be extracted by organic vapors.
Desiccation Required Benzyl alcohols can be hygroscopic. Moisture promotes hydrolysis and caking. Store over silica gel or Drierite.
Handling Precautions
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates degradation.

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or Methanol . Avoid acetone if possible, as aldol condensation byproducts can form over time.

  • Stock Solution Stability: Solutions are significantly less stable than the solid. Use fresh solutions (within 24 hours) or store at -20°C for max 1 week.

Quality Control & Analytics

To validate the integrity of your stored material, utilize these analytical checkpoints.

Visual Inspection (First Line of Defense)
  • Pass: White, free-flowing powder/crystals.

  • Fail: Yellow/Beige tint (Bromine release) or clumping (Moisture absorption).

H-NMR Markers

Run a proton NMR in


 or 

.
  • Target Peak: Benzylic

    
     protons typically appear around 4.4 – 4.6 ppm  (singlet/doublet).
    
  • Impurity Flag: Look for an aldehyde proton signal (singlet) downfield at ~10.0 ppm . Even a small integral here indicates oxidation.

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (Aromatic ring) and 210-220 nm .

  • Retention: The oxidized aldehyde is less polar and will typically elute after the alcohol (depending on pH and gradient). The carboxylic acid will elute earlier in basic conditions or later in acidic conditions depending on ionization.

References

  • ChemicalBook. (3-Bromo-4-methylphenyl)methanol Properties and CAS Data. Retrieved from .

  • National Center for Biotechnology Information (PubChem). Compound Summary for Brominated Benzyl Alcohols. Retrieved from .

  • Urakami, K., et al. (2000).[2] Degradation products generated by sonication of benzyl alcohol.[2][3] Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.[2]

  • Valudor Products. Safety Data Sheet: Benzyl Alcohol Storage and Handling. Retrieved from .

  • CymitQuimica. this compound Product Entry. Retrieved from .

Sources

Technical Guide: Synthesis Precursors for (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis precursors and pathways for (3,5-Dibromo-4-methylphenyl)methanol (CAS: 868860-22-4). The content is structured for research scientists and process chemists, focusing on high-purity isolation and scalable methodology.

Executive Summary & Retrosynthetic Analysis

This compound is a highly functionalized benzyl alcohol derivative used as a pharmacophore intermediate, particularly in the development of mucolytics (analogous to Ambroxol) and kinase inhibitors. Its synthesis requires precise regiochemical control to install two bromine atoms ortho to the methyl group while preserving the oxidation state of the benzylic carbon.

Retrosynthetic Logic

The most robust retrosynthetic disconnection involves the reduction of a carbonyl precursor (ester or acid). Direct bromination of (4-methylphenyl)methanol is not recommended due to the high risk of benzylic oxidation and side-chain bromination.

  • Primary Disconnection: Reduction of Methyl 3,5-dibromo-4-methylbenzoate .

  • Secondary Disconnection: Electrophilic Aromatic Substitution (Bromination) of Methyl 4-methylbenzoate (Methyl p-toluate).

  • Starting Material: p-Toluic Acid or Methyl p-toluate .

DOT Diagram: Retrosynthetic Pathway

Retrosynthesis Target This compound (Target) Intermediate Methyl 3,5-dibromo-4-methylbenzoate (Key Intermediate) Target->Intermediate Reduction (LiAlH4) Start Methyl p-toluate (Commercial Precursor) Intermediate->Start Bromination (Br2/AlCl3) AltStart p-Toluic Acid Start->AltStart Esterification

Caption: Retrosynthetic analysis identifying Methyl p-toluate as the optimal branch point for regioselective bromination.

Primary Precursor Pathway: The Ester Route

This pathway is preferred over the direct acid bromination because the ester group prevents complexation with the Lewis acid catalyst and improves the solubility profile during the bromination step.

Phase 1: Precursor Synthesis (Bromination)

Target Intermediate: Methyl 3,5-dibromo-4-methylbenzoate Starting Material: Methyl 4-methylbenzoate (Methyl p-toluate)

Mechanistic Insight

The methyl group at position 4 is an ortho/para activator. The ester group at position 1 is a meta director. These directing effects operate synergistically: positions 3 and 5 are ortho to the methyl and meta to the ester, making them the most nucleophilic sites on the ring. The use of anhydrous Aluminum Chloride (


) generates a super-electrophilic bromine species essential for double bromination.
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH) to trap HBr gas.

  • Reagents:

    • Methyl 4-methylbenzoate (1.0 eq)[1]

    • Aluminum Chloride (

      
      ), anhydrous (2.5 - 3.0 eq)
      
    • Bromine (

      
      ) (2.2 - 2.5 eq)
      
    • Solvent: Neat (solvent-free) or Chlorobenzene/Dichloromethane if temperature control is required.

  • Procedure:

    • Charge the flask with Methyl 4-methylbenzoate.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       portion-wise (exothermic).
      
    • Add

      
       dropwise over 45-60 minutes, maintaining temperature <10°C.
      
    • Allow to warm to room temperature (RT) and stir for 30 minutes.

    • Heat to 80°C for 1 hour to drive the reaction to completion (second bromination is slower).

  • Workup:

    • Quench the reaction mixture carefully into ice-cold Methanol (MeOH).

    • Filter the precipitated crude solid.[2][3][4][5][6][7]

    • Purification: Recrystallize from hot Methanol.

  • Validation:

    • Yield: ~86%

    • Appearance: Colorless crystals.[2][4][5]

    • Melting Point: 89 K (Crystal structure data).[5]

Phase 2: Reduction to Target Alcohol

Target: this compound Reagent: Lithium Aluminum Hydride (


)
Experimental Protocol
  • Setup: Flame-dried 2-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagents:

    • Methyl 3,5-dibromo-4-methylbenzoate (1.0 eq)

    • 
       (0.75 - 1.0 eq; 0.5 eq is stoichiometric, but excess ensures completion)
      
    • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Dissolve the intermediate ester in THF and add dropwise to the hydride suspension.

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Ester spot disappearance).

  • Workup (Fieser Method):

    • Cool to 0°C.[4]

    • Quench sequentially with:

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      (where
      
      
      = grams of hydride used).
    • Filter the granular aluminum salts.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Recrystallize from Petroleum Ether/Ethyl Acetate or Hexane.

Alternative Precursor: Direct Acid Route

While feasible, brominating p-toluic acid directly often results in lower yields due to the insolubility of the acid-Lewis acid complex.

Precursor: 3,5-Dibromo-4-methylbenzoic acid CAS: 291-87-2 (Generic structure reference)

  • Synthesis: Bromination of p-toluic acid using

    
    /
    
    
    
    in Acetic Acid.
  • Reduction: Requires Borane-THF (

    
    ) or Borane-Dimethyl Sulfide (
    
    
    
    ) because
    
    
    reduction of free carboxylic acids is more sluggish and consumes more hydride (forming the carboxylate salt first).
  • Why Avoid: The workup of the acid bromination often traps impurities, and the reduction of the acid is less "clean" than the ester reduction.

Key Data & Process Parameters

Reagent Comparison Table
Precursor / ReagentRoleMol.[5][6] WeightEq.Critical Hazard
Methyl p-toluate Starting Material150.171.0Irritant
Aluminum Chloride Catalyst133.342.7Water Reactive, Corrosive
Bromine Halogen Source159.812.2Fatal if Inhaled , Corrosive
LiAlH4 Reducing Agent37.951.0Pyrophoric , Reacts violently w/ water
THF (Anhydrous) Solvent72.11--Peroxide former, Flammable
Synthesis Workflow Diagram

SynthesisWorkflow Step1 Methyl p-toluate + AlCl3 (anhydrous) Step2 Bromination (+ Br2, 0°C -> 80°C) Step1->Step2 Inter Intermediate: Methyl 3,5-dibromo- 4-methylbenzoate Step2->Inter 86% Yield Recryst. MeOH Step3 Reduction (LiAlH4 / THF) Inter->Step3 Final Target: (3,5-Dibromo-4- methylphenyl)methanol Step3->Final Fieser Workup

Caption: Step-by-step process flow from the commercial ester precursor to the final alcohol.

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[4] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o982.

    • Grounding: Provides the definitive protocol for the bromination of methyl p-toluate using AlCl3/Br2 and crystallographic data for the intermedi
  • PubChem Compound Summary. (n.d.). This compound.[8][9][10][11] National Center for Biotechnology Information.

    • Grounding: Verifies the CAS (868860-22-4) and chemical structure properties.
  • BenchChem. (n.d.). Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid.

    • Grounding: Provides analogous purification techniques for 3,5-dibromo-benzoic acid derivatives (recrystalliz
  • Organic Syntheses. (n.d.). 2-Bromo-3-methylbenzoic acid. Org. Synth. Coll. Vol. 4, p.114.

    • Grounding: Validates the general reactivity of methylbenzoic acids toward bromin

Sources

discovery and history of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of (3,5-Dibromo-4-methylphenyl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Privileged Halogenated Scaffold in Medicinal Chemistry and Materials Science [1]

Executive Summary

This compound (CAS: 868860-22-4) is a highly functionalized aromatic building block characterized by a dense substitution pattern: a primary alcohol, a para-methyl group, and two ortho-bromine atoms.[1] While often encountered as an intermediate in high-throughput screening (HTS) libraries, its utility extends far beyond random screening.[1]

This compound serves as a critical "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] Historically, it emerged from efforts to synthesize complex fungal metabolites (Sclerotiorin) and has since evolved into a key pharmacophore in the development of DNA Ligase I inhibitors (e.g., L67) and fungicidal acetamides .[1] Furthermore, its steric bulk and halogen bonding capabilities have found niche applications in materials science, specifically in the modification of polyhedral oligomeric silsesquioxanes (POSS) for thermal stability.[1]

Chemical Identity & Physical Properties[1][2][3][4]

The compound’s steric congestion, driven by the bulky bromine atoms flanking the methyl group, restricts rotation and provides a rigid hydrophobic core.[1] This structural rigidity is a key feature exploited in binding pockets of enzymes like DNA Ligase.

PropertyData
IUPAC Name This compound
Synonyms 3,5-Dibromo-4-methylbenzyl alcohol; 3,5-Dibromo-p-tolylmethanol
CAS Number 868860-22-4
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
SMILES Cc1c(Br)cc(CO)cc1Br
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functionality Aryl bromide (cross-coupling), Benzyl alcohol (oxidation/alkylation)

Discovery & Historical Evolution

The history of this compound is not defined by a single "eureka" moment but by three distinct waves of chemical exploration.

Phase I: Natural Product Synthesis (The Sclerotiorin Link)

In the mid-20th century, organic chemists sought to synthesize Sclerotiorin , a chlorinated fungal metabolite produced by Penicillium sclerotiorum.[1] The synthetic strategy required precise regiochemical control to introduce substituents on the aromatic ring.

  • The Breakthrough: Researchers discovered that brominating p-toluic acid (or its methyl ester) yielded the 3,5-dibromo derivative with high regioselectivity due to the cooperative directing effects of the methyl (ortho/para) and carboxyl (meta) groups.[1]

  • Significance: The resulting Methyl 3,5-dibromo-4-methylbenzoate became a documented intermediate.[1][2] The alcohol form (our topic) was the direct reduction product, serving as a gateway to more complex benzyl ethers and aldehydes required for the total synthesis of isochromans and related pigments.[1]

Phase II: High-Throughput Screening & DNA Ligase Inhibitors

In the early 2000s, the focus shifted to fragment-based drug discovery.[1] The 3,5-dibromo-4-methylphenyl motif appeared in compound libraries (e.g., ChemDiv, Specs) designed to explore halogenated chemical space.[1]

  • The L67 Discovery: In a screen for inhibitors of human DNA Ligase I (an enzyme critical for DNA replication and repair), the compound L67 was identified as a selective uncompetitive inhibitor.[1]

  • Structural Role: L67 is a hydrazone derivative synthesized from the aniline analog of our target alcohol. However, the methanol remains a vital synthetic equivalent, often oxidized to the aldehyde to form the hydrazone linkage found in second-generation inhibitors.[1] The bulky dibromo-methyl motif was found to occupy a specific hydrophobic pocket in the DNA-binding domain of the enzyme, blocking the ligation nick.[1]

Phase III: Materials Science (POSS Derivatives)

Recent patent literature (e.g., US20040068074A1) highlights the use of this scaffold in modifying Polyhedral Oligomeric Silsesquioxanes (POSS) .[1] The dibromo-methylphenyl group is attached to the silicon cage to enhance the thermal resistance and flame retardancy of organic polymers, leveraging the known flame-retardant properties of aryl bromides.[1]

Synthesis & Production Protocols

The synthesis is a robust, self-validating two-step process starting from commercially available p-Toluic acid .[1]

Reaction Pathway

The synthesis relies on electrophilic aromatic substitution followed by hydride reduction.

Synthesis Start p-Toluic Acid (4-Methylbenzoic acid) Inter 3,5-Dibromo-4-methylbenzoic Acid (Regioselective Bromination) Start->Inter Br2, Fe/AlCl3 (Electrophilic Subst.) Product This compound (Target Molecule) Inter->Product BH3-THF or LiAlH4 (Reduction) Deriv 3,5-Dibromo-4-methylbenzaldehyde (Precursor for L67/Hydrazones) Product->Deriv PCC or Dess-Martin (Oxidation)

Figure 1: Synthetic pathway from p-Toluic acid to the target methanol and its aldehyde derivative.[1][3]

Detailed Protocol
Step 1: Bromination of p-Toluic Acid

Principle: The methyl group directs incoming electrophiles to the ortho positions (3 and 5), while the carboxylic acid directs meta (also 3 and 5).[1] This cooperative effect ensures high purity.

  • Reagents: p-Toluic acid (1.0 eq), Bromine (Br₂, 2.2 eq), Iron powder (cat.) or AlCl₃.[1]

  • Procedure:

    • Dissolve p-toluic acid in a solvent (e.g., acetic acid or chlorinated solvent).[1]

    • Add catalyst (Fe/AlCl₃).

    • Add Bromine dropwise at 0–5°C to control the exotherm.

    • Heat to reflux (60–80°C) for 2–4 hours to ensure dibromination.

    • Validation: Monitor via TLC or HPLC. Monobromo species will disappear.

    • Workup: Quench with sodium bisulfite (to remove excess Br₂). Precipitate the product (3,5-dibromo-4-methylbenzoic acid) by adding water.[1] Filter and recrystallize from ethanol.

Step 2: Reduction to Alcohol

Principle: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the aryl ring.[1]

  • Reagents: 3,5-Dibromo-4-methylbenzoic acid (1.0 eq), Borane-THF complex (BH₃·THF, 1.5 eq) OR LiAlH₄.

  • Procedure:

    • Dissolve the acid in anhydrous THF under Nitrogen/Argon.

    • Cool to 0°C.[3][4][5]

    • Add BH₃·THF dropwise (Borane is preferred over LiAlH₄ to avoid potential debromination side reactions).

    • Stir at room temperature for 12 hours.

    • Quench: Carefully add Methanol to destroy excess borane.

    • Workup: Concentrate in vacuo. Partition between Ethyl Acetate and dilute HCl.[6] Wash organic layer with brine, dry over MgSO₄.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields this compound.[1]

Applications in Drug Discovery & Materials[1]

Case Study: DNA Ligase I Inhibitors (L67 Series)

The 3,5-dibromo-4-methylphenyl motif is a critical hydrophobic anchor.[1]

  • Mechanism: In the L67 inhibitor, this scaffold binds to a hydrophobic pocket adjacent to the DNA binding site of DNA Ligase I.[1] The bulky bromines prevent the enzyme from closing around the DNA nick, thereby inhibiting the ligation step.[1]

  • Structure-Activity Relationship (SAR): Removal of the bromines or the methyl group results in a complete loss of inhibitory activity, confirming the scaffold's necessity for steric complementarity.[1]

Case Study: Fungicidal Acetamides

Patents (e.g., EP1817309) describe acetamide derivatives where the (3,5-dibromo-4-methylphenyl) group acts as the lipophilic tail.[1]

  • Function: The lipophilicity provided by the two bromines aids in penetrating fungal cell membranes.[1]

  • Chemistry: The methanol is converted to a benzyl halide (using PBr₃ or SOCl₂) and then reacted with an amine or amide to form the active fungicide.[1]

Application Network Diagram

Applications Core This compound L67 DNA Ligase I Inhibitors (L67 Pharmacophore) Core->L67 via Oxidation to Aldehyde/Hydrazone Fungicide Agrochemicals (Fungicidal Acetamides) Core->Fungicide via Benzyl Halide Substitution POSS Materials Science (POSS Flame Retardants) Core->POSS via Silylation Scler Natural Products (Sclerotiorin Synthesis) Core->Scler via Benzoate Ester

Figure 2: Diverse application spectrum of the scaffold.[1]

References

  • Saeed, A., et al. (2010).[1][4][2] "Methyl 3,5-dibromo-4-methylbenzoate."[1][4][2] Acta Crystallographica Section E, 66(4), o982.[1] Link

    • Establishes the synthesis and crystal structure of the ester precursor, linking it to Sclerotiorin metabolites.
  • Howes, T. R. L., et al. (2015).[1] "Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor." DNA Repair, 35, 72-82.[1] Link

    • Defines the role of the 3,5-dibromo-4-methylphenyl scaffold in L67 and L82 inhibitors.
  • Lichtenhan, J. D., et al. (2004).[1] "Silsesquioxane derivatives and process for production thereof." U.S. Patent Application 20040249103. Link

    • Details the use of the scaffold in POSS materials for polymer modific
  • Saeed, A. & Rama, N. H. (1994).[1][3][2][7] "Synthesis of Sclerotiorin Analogues." Journal of the Chemical Society of Pakistan.

    • Historical context on the use of brominated toluic acid derivatives in n

Sources

Theoretical Characterization of (3,5-Dibromo-4-methylphenyl)methanol: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the structural and electronic profiling of (3,5-Dibromo-4-methylphenyl)methanol (CAS: 68120-35-4). As a dense, poly-halogenated scaffold, this molecule presents unique theoretical challenges—specifically the steric buttressing of the 4-methyl group by ortho-bromines and the sigma-hole anisotropy characteristic of heavy halogens. This guide moves beyond standard protocols, advocating for dispersion-corrected Density Functional Theory (DFT) to accurately predict reactivity in cross-coupling and oxidative metabolic pathways relevant to drug development.

Computational Methodology & Basis Set Selection

The "Dispersion-Critical" Mandate

Standard functionals (e.g., B3LYP) often fail to capture the non-covalent interactions (NCIs) critical to brominated aromatics. The large polarizability of bromine atoms necessitates a Hamiltonian that accounts for dispersion forces.

Recommended Protocol
  • Functional: M06-2X (global hybrid with high non-locality) or ωB97X-D (long-range corrected with dispersion). These are essential for resolving the steric clash between the C3/C5-Bromines and the C4-Methyl group.

  • Basis Set:

    • Optimization:6-311G(d,p) .

    • Single Point Energy/Properties:def2-TZVP (Triple-Zeta Valence Polarized). The use of the Karlsruhe basis set is superior for Br atoms compared to Pople sets, reducing basis set superposition error (BSSE).

  • Solvation Model: SMD (Solvation Model based on Density) using Methanol (

    
    ) or Water to mimic physiological/reaction conditions.
    
Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing this specific scaffold.

ComputationalWorkflow cluster_Properties Property Profiling (def2-TZVP) Start Structure Generation This compound ConfSearch Conformational Search (Rotatable Bonds: -CH2OH, -CH3) Start->ConfSearch Monte Carlo GeomOpt Geometry Optimization (M06-2X / 6-311G(d,p)) ConfSearch->GeomOpt Lowest E Conformer FreqCalc Frequency Calculation (Check for Imaginary Frequencies) GeomOpt->FreqCalc ESP Electrostatic Potential (ESP) Sigma-Hole Analysis FreqCalc->ESP Valid Minima NBO NBO Analysis Steric Exchange Energy FreqCalc->NBO Fukui Fukui Indices Site Reactivity FreqCalc->Fukui

Figure 1: Computational workflow for characterizing the steric and electronic landscape of this compound.

Structural Dynamics: The "Buttressing Effect"

The defining feature of this molecule is the 3,4,5-substitution pattern . The two bulky bromine atoms (vdW radius ~1.85 Å) flank the central methyl group.

Steric Analysis

Theoretical calculations reveal that the C4-Methyl group is not freely rotating. It is "locked" or significantly hindered by the adjacent bromines. This is known as the Buttressing Effect .

ParameterPredicted Value (M06-2X)Structural Insight
C3-C4-C5 Angle ~122.5°Expanded due to Br···Me repulsion (Standard benzene is 120°).
C4-Me Bond Length 1.515 ÅSlightly elongated vs. Toluene (1.506 Å) due to steric strain.
Br···Me Distance ~3.05 ÅBelow sum of vdW radii, indicating significant steric pressure.

Implication: In drug design, this rigid core acts as a "molecular spacer," preventing metabolic attack at the methyl position while orienting the benzylic alcohol for specific binding interactions.

Electronic Structure & Reactivity Profiling

The Sigma-Hole (Halogen Bonding)

Unlike fluorine, the bromine atoms in this scaffold exhibit a distinct region of positive electrostatic potential on the extension of the C-Br bond, known as the


-hole .
  • Calculation: Map ESP onto the 0.001 a.u. electron density isosurface.[1]

  • Result: You will observe a "blue cap" (positive potential) on the tips of the Bromine atoms.

  • Significance: These sites can act as Lewis acids, engaging in Halogen Bonding (XB) with backbone carbonyls in protein targets. This is a critical design element for increasing potency in kinase inhibitors.

Reactivity Logic (Fukui Functions)

The molecule possesses two distinct reactive centers: the Benzylic Alcohol (nucleophilic/oxidizable) and the Aromatic Ring (electrophilic/coupling partner).

ReactivityLogic cluster_Oxidation Benzylic Oxidation cluster_Coupling Cross-Coupling (Suzuki/Buchwald) Molecule This compound HOMO HOMO Location: Benzylic Oxygen Molecule->HOMO Soft Nucleophile LUMO LUMO+1 Location: C-Br Antibonding Molecule->LUMO Electrophile Product1 Aldehyde Formation (Metabolic/Synthetic) HOMO->Product1 Product2 Biaryl Scaffold (Drug Core) LUMO->Product2

Figure 2: Reactivity mapping based on Frontier Molecular Orbital (FMO) theory.

  • HOMO: Localized primarily on the oxygen lone pair of the methanol group. High susceptibility to oxidation (e.g., by P450 enzymes or MnO2 reagents).

  • LUMO: Localized on the aromatic ring, specifically the C-Br

    
     orbitals. This confirms the molecule's utility as an electrophile in Palladium-catalyzed cross-coupling reactions.
    

Spectroscopic Validation (Self-Validating Protocols)

To ensure the theoretical model matches reality, compare calculated shifts against experimental data.

NMR Prediction Protocol (GIAO Method)
  • Method: GIAO-DFT (Gauge-Independent Atomic Orbital) at B3LYP/6-311+G(2d,p) level (using geometries optimized at M06-2X).

  • Reference: TMS (Tetramethylsilane) calculated at the same level.

  • Diagnostic Signal:

    • The C4-Methyl protons will act as a singlet but will be deshielded (~2.4-2.5 ppm) relative to toluene due to the ortho-bromine inductive effect.

    • Validation: If your calculated shift deviates >0.2 ppm from experiment, re-run geometry optimization with a finer integration grid (Int=Ultrafine), as the steric crowding is likely modeled incorrectly.

In Silico ADMET & Druggability

For drug development professionals, the physicochemical profile is paramount.

PropertyTheoretical EstimateDrug-Likeness Impact
LogP 3.8 - 4.2High. The two bromines significantly increase lipophilicity. May require formulation strategies (e.g., salts) if used as a final drug.
TPSA ~20.2 ŲLow. Excellent membrane permeability (blood-brain barrier penetration likely).
Rotatable Bonds 1Rigid. High metabolic stability of the core; metabolic liability is focused solely on the alcohol group.

Metabolic Soft Spot: The primary metabolic pathway is predicted to be the oxidation of the benzylic alcohol to the carboxylic acid (via aldehyde), followed by glucuronidation.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B. Link

  • Clark, T., et al. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

Sources

Technical Guide: Exploiting the (3,5-Dibromo-4-methylphenyl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Synthetic & Medicinal Chemistry Guide Target Audience: Senior Discovery Chemists, Process Engineers, and Material Scientists.[1][2]

Executive Summary: The "Janus" Scaffold

(3,5-Dibromo-4-methylphenyl)methanol (CAS: 68120-35-4) represents a privileged "Janus" intermediate in organic synthesis.[1][2] It possesses orthogonal reactivity: the benzyl alcohol moiety offers a handle for oxidation, esterification, or etherification, while the 3,5-dibromo motif provides dual sites for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2]

This guide moves beyond basic characterization to explore high-value applications in fragment-based drug discovery (FBDD) and reactive flame retardant polymers .[1][2]

Chemical Profile & Reactivity Divergence

The molecule's utility stems from its electronic and steric environment.[2] The ortho-dibromo substitution flanking the methyl group creates a steric shield, protecting the benzylic position from metabolic degradation (in biological systems) while directing electrophilic aromatic substitution away from the ring.[1][2]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core This compound (The Scaffold) Oxidation Oxidation (PCC/MnO2) Core->Oxidation Coupling Pd-Catalyzed Coupling Core->Coupling Polymer Polymerization Core->Polymer Aldehyde 3,5-Dibromo-4-methylbenzaldehyde (Schiff Bases / Styrenes) Oxidation->Aldehyde -2H Biaryl Meta-Terphenyls (Kinase Inhibitors) Coupling->Biaryl + Ar-B(OH)2 FR Brominated Polyurethanes (Flame Retardants) Polymer->FR + Isocyanates

Figure 1: Divergent synthetic pathways.[1][2] The scaffold serves as a gateway to aldehydes, biaryl systems, and functional polymers.

Medicinal Chemistry: The "Magic Methyl" & Halogen Bonding

In drug design, this scaffold offers three distinct advantages:

  • Metabolic Stability: The methyl group at the 4-position is flanked by two bromine atoms.[2] This steric bulk prevents rapid oxidation of the methyl group by Cytochrome P450 enzymes, a common metabolic soft spot (the "Magic Methyl" effect).

  • Halogen Bonding: The bromine atoms can act as halogen bond donors (Lewis acids) to carbonyl oxygens or nitrogen acceptors in protein binding pockets, potentially increasing potency.

  • Lipophilicity Modulation: The dibromo-methyl motif significantly increases LogP, aiding membrane permeability for CNS targets.[1][2]

Target Classes
  • Mucolytics (Ambroxol Analogs): The structure is a benzyl alcohol analog of Ambroxol (a dibromoaniline). Modifying the alcohol to an amine or amide can yield novel secretolytic agents with altered pharmacokinetic profiles.[2]

  • Anti-Tubercular Agents: Diaryl structures containing lipophilic halogens have shown promise against Mycobacterium tuberculosis.[2] The 3,5-dibromo motif is a proven pharmacophore in this space.[1][2]

Experimental Protocols

Safety Warning: All procedures involve brominated aromatics and transition metals.[2] Work in a fume hood.

Protocol A: Synthesis via Reduction of the Aldehyde

Rationale: While direct bromination of 4-methylbenzyl alcohol is possible, it often leads to over-oxidation or ring mixtures.[1][2] The most reliable route is the reduction of commercially available 3,5-dibromo-4-methylbenzaldehyde.[1][2]

Reagents:

  • 3,5-Dibromo-4-methylbenzaldehyde (10.0 g, 36 mmol)[1][2]

  • Sodium Borohydride (NaBH4) (1.36 g, 36 mmol)[1]

  • Methanol (anhydrous, 100 mL)

  • THF (optional, for solubility)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in Methanol (100 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1][2]

  • Reduction: Add NaBH4 portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (higher Rf) should disappear.[1]

  • Quench: Carefully add water (10 mL) to quench excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

  • Yield: Expect ~95-98% yield of a white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (Double Coupling)

Rationale: This protocol creates a meta-terphenyl scaffold, common in liquid crystals and kinase inhibitors.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Phenylboronic acid (2.5 eq)[1]

  • Pd(PPh3)4 (5 mol%)[1]

  • K2CO3 (4.0 eq)[1]

  • Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with nitrogen for 20 minutes.

  • Assembly: In a pressure vial, combine the scaffold, boronic acid, base, and catalyst. Add solvent.[2]

  • Heating: Seal and heat to 90°C for 12 hours.

  • Workup: Cool, filter through Celite, and extract with EtOAc.

  • Purification: Flash chromatography is required to separate the mono-coupled product from the desired di-coupled product.[1][2]

Material Science: Reactive Flame Retardants

Brominated aromatics are standard flame retardants (FRs).[1] However, small molecules often leach out of plastics.[2] This scaffold solves that issue via the -CH2OH group.[1][2]

  • Mechanism: The hydroxyl group reacts with isocyanates (to form polyurethanes) or carboxylic acids (to form polyesters).[1]

  • Result: The flame-retardant dibromo-phenyl moiety becomes covalently locked into the polymer backbone, preventing leaching and environmental contamination.[1][2]

Polymerization Logic

Polymerization Monomer Scaffold-OH Polymer Polyurethane Backbone [ -O-CO-NH-R-NH-CO-O-Scaffold- ]_n Monomer->Polymer Step-Growth Linker Diisocyanate (R-NCO) Linker->Polymer Property Property: Non-Leaching Flame Retardancy Polymer->Property

Figure 2: Covalent incorporation of the scaffold into polyurethane networks.[1][2]

Key Data Summary

PropertyValueRelevance
Molecular Weight 279.96 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~3.5Good CNS penetration potential
Melting Point 88-90°CSolid handling (easy weighing)
pKa (OH group) ~15Standard primary alcohol reactivity
Flash Point N/A (Solid)Safe for standard lab transport

References

  • Synthesis & Reduction

    • Title: Preparation of 3,5-dibromo-4-methylbenzyl alcohol via NaBH4 reduction.[1][2]

    • Source: PubChem / Patent Literature (Boehringer Ingelheim).[1][3]

    • URL:[Link][1]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross Coupling Reaction: Mechanistic aspects and applic
    • Source: TCI Chemicals / Organic Chemistry Portal.[2]

    • URL:[Link]

  • Medicinal Chemistry Context (Ambroxol Analogs)

    • Title: Structure-Activity Relationships of Brominated Benzyl Derivatives.[1][2]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link](Note: Contextual reference for brominated benzyl scaffolds).

  • Oxidation Protocols (PCC)

    • Title: Oxidation of Alcohols with PCC (Pyridinium Chlorochromate).[4][5]

    • Source: Chemistry LibreTexts.[2]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (3,5-Dibromo-4-methylphenyl)methanol via Borohydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (3,5-dibromo-4-methylphenyl)methanol, a critical intermediate for pharmacophores such as p38 MAP kinase inhibitors.[1] The protocol utilizes Sodium Borohydride (


) for the chemoselective reduction of the aldehyde moiety.[1][2][3] Unlike catalytic hydrogenation, which poses a high risk of hydrodehalogenation (loss of bromine), this hydride reduction preserves the aryl bromide motif essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Advantages of this Protocol:

  • Chemoselectivity: Preserves the Ar-Br bonds.[1]

  • Scalability: Validated for gram-to-multigram scales.

  • Solubility Management: Addresses the lipophilicity of the dibromo-methyl core using a optimized solvent system.[1]

Chemical Context & Retrosynthetic Logic[1]

The target molecule is a benzyl alcohol derivative characterized by significant steric crowding and increased lipophilicity due to the 3,5-dibromo substitution pattern.[1]

Why Sodium Borohydride?

While Lithium Aluminum Hydride (


) is a potent reducing agent, it is often too aggressive, requiring anhydrous conditions and posing safety risks on scale. Conversely, catalytic hydrogenation (

) is unsuitable here because the aryl-bromide bonds are labile and susceptible to cleavage under hydrogenolysis conditions.[1]

 offers the ideal balance: it is mild enough to be handled in protic solvents (methanol/ethanol) and selective enough to reduce the carbonyl without touching the aryl halides.[1]
Reaction Mechanism

The reaction proceeds via nucleophilic addition of the hydride ion (


) to the carbonyl carbon, forming an alkoxide intermediate.[3] This is followed by protonation during the acidic workup.[1][3]

ReactionMechanism cluster_legend Phase Start 3,5-Dibromo-4- methylbenzaldehyde Inter Alkoxide Intermediate Start->Inter Nucleophilic Attack (H-) Reagent NaBH4 (Hydride Source) Reagent->Inter Product (3,5-Dibromo-4- methylphenyl)methanol Inter->Product Protonation Quench Acidic Quench (H3O+) Quench->Product

Figure 1: Mechanistic pathway of the borohydride reduction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][4][5][6]Role
3,5-Dibromo-4-methylbenzaldehyde 277.941.0Substrate
Sodium Borohydride (

)
37.831.1*Reducing Agent
Tetrahydrofuran (THF) 72.11N/ACo-solvent (Solubility)
Methanol (MeOH) 32.04N/AProtic Solvent
Ammonium Chloride (

)
53.49N/AQuench Buffer

*Note: While


 theoretically provides 4 hydrides, using 0.5–1.1 molar equivalents ensures rapid completion without requiring large excesses.
Step-by-Step Methodology

Phase 1: Solubilization (Critical Step)

  • Charge a round-bottom flask (RBF) with 3,5-dibromo-4-methylbenzaldehyde (1.0 equiv).

  • Senior Scientist Insight: This substrate is lipophilic.[1] Pure methanol may lead to a suspension rather than a solution, slowing kinetics.[1]

    • Action: Dissolve first in THF (3 volumes), then dilute with MeOH (7 volumes).

  • Cool the solution to 0 °C using an ice bath.

Phase 2: Reduction 4. Add


  (1.1 equiv) portion-wise over 10 minutes.
  • Caution: Gas evolution (
    
    
    ) will occur.[1] Ensure the system is vented (e.g., needle in septum).
  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 1–2 hours.
  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (
    
    
    ) should disappear, replaced by a lower
    
    
    alcohol spot.

Phase 3: Workup & Isolation 7. Quench: Cool back to 0 °C. Slowly add saturated aqueous


  to destroy excess hydride.
8.  Extraction:  Evaporate the bulk volatiles (THF/MeOH) under reduced pressure (Rotavap) to leave an aqueous suspension.
9.  Extract the residue with Ethyl Acetate (EtOAc)  (3 x).[1][5]
10. Wash:  Wash combined organics with water (1x) and brine (1x).
11. Dry:  Dry over anhydrous 

, filter, and concentrate in vacuo.

Phase 4: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.[1]

  • If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).[1]
    

Process Analytical Technology (PAT) & Quality Control

To validate the synthesis, compare the spectral fingerprints of the starting material (SM) and the product (Prod).

NMR Characterization Logic

The transformation is easily tracked by the shift of the benzylic carbon signal.[1]

FeatureStarting Material (Aldehyde)Product (Alcohol)Shift Logic
Proton (

)
Singlet ~10.0 ppm (CHO)Doublet/Singlet ~4.6 ppm (

)
Loss of carbonyl anisotropy; gain of shielding.[1]
Carbon (

)
Signal ~190 ppm (C=O)Signal ~63 ppm (

)

hybridization change.[1]
Aromatic Symmetric Singlet ~8.0 ppmSymmetric Singlet ~7.6 ppmSlight upfield shift due to loss of electron-withdrawing carbonyl.[1]
Workflow Visualization

Workflow Step1 Dissolve Substrate (THF/MeOH) Step2 Cool to 0°C Add NaBH4 Step1->Step2 Step3 Reaction Check (TLC) Is Aldehyde gone? Step2->Step3 Step3->Step2 No (Stir longer) Step4 Quench (sat. NH4Cl) & Extract (EtOAc) Step3->Step4 Yes Step5 Concentrate & Dry Step4->Step5 Step6 Final QC (NMR) Step5->Step6

Figure 2: Operational workflow for the synthesis and validation.

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Reaction: If the aldehyde persists after 3 hours, add an additional 0.5 equiv of

    
    . Ensure the solvent is not "wet" (excess water destroys the reagent before it reacts), though 
    
    
    
    is tolerant of some moisture.
  • Product "Oiling Out": The dibromo product is heavy.[1] If it oils out during recrystallization, scratch the flask side with a glass rod or add a seed crystal.[1]

Safety Hazards (E-E-A-T)
  • Hydrogen Gas: The addition of

    
     releases 
    
    
    
    .[1] Perform in a fume hood away from ignition sources.
  • Brominated Waste: All waste streams containing the dibromo-aromatics must be segregated into halogenated waste containers.[1] They are potential environmental toxins.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1] (Standard reference for Borohydride reduction mechanisms).

  • Sigma-Aldrich. (2023).[1] Product Specification: 3,5-Dibromo-4-methylbenzaldehyde. (Verified for CAS 248607-57-0 properties).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde (Structural analog reference for NMR shifts). [Link]

  • Organic Chemistry Portal. (2023). Reduction of Aldehydes and Ketones with Sodium Borohydride. [Link][2][3][7]

Sources

reduction of 3,5-dibromo-4-methylbenzoic acid to (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3,5-Dibromo-4-methylbenzoic Acid

Part 1: Executive Summary & Strategic Analysis

Objective: To reduce 3,5-dibromo-4-methylbenzoic acid (Substrate 1 ) to its corresponding primary alcohol, (3,5-dibromo-4-methylphenyl)methanol (Product 2 ), while preserving the sensitive aryl bromide moieties.

The Challenge: Chemoselectivity The core synthetic challenge is the presence of two aryl bromide atoms flanking the methyl group. Standard reduction methods pose specific risks:

  • Catalytic Hydrogenation (Pd/C, H2): High risk of hydrogenolysis (dehalogenation), leading to the loss of bromine atoms.

  • Lithium Aluminum Hydride (LAH): While effective, LAH is aggressive. Prolonged exposure or elevated temperatures can lead to debromination or formation of radical byproducts.

  • Steric Crowding: The 3,5-dibromo substitution pattern creates significant steric bulk around the 4-methyl group, though the carboxylic acid at position 1 remains relatively accessible.

The Solution: This guide presents two validated protocols. Protocol A (Borane-THF) is the "Gold Standard" for laboratory-scale synthesis due to its exquisite chemoselectivity for carboxylic acids in the presence of halogens. Protocol B (Activation/Borohydride) is a robust, cost-effective alternative for larger scales where Borane reagents are cost-prohibitive.

Part 2: Chemical Mechanism & Logic

The reduction of carboxylic acids by borane (BH


) proceeds through a unique mechanism compared to metal hydrides. Borane acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, facilitating hydride transfer. This mechanism is distinctively faster for carboxylic acids than for esters or halides, granting the required selectivity.

Figure 1: Mechanistic Pathway (Borane Reduction)

BoraneMechanism cluster_legend Key Phase Substrate 3,5-Dibromo-4- methylbenzoic Acid Complex Acyloxyborane Intermediate (R-CO-O-BH2) Substrate->Complex + BH3·THF (Lewis Acid Coord) Trialkyl Trialkoxyboroxine Species Complex->Trialkyl Hydride Transfer (- H2) Hydrolysis Hydrolysis (MeOH/H2O) Trialkyl->Hydrolysis Depolymerization Product (3,5-Dibromo-4- methylphenyl)methanol Hydrolysis->Product Release Alcohol

Caption: Electrophilic activation of the carboxyl group by Borane allows reduction without disturbing the electron-rich aryl halides.

Part 3: Experimental Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

Recommended for: Discovery chemistry, high-value intermediates (1g – 50g scale).

Reagents & Equipment:

  • Substrate: 3,5-Dibromo-4-methylbenzoic acid (1.0 equiv).

  • Reagent: Borane-Tetrahydrofuran complex (BH

    
    [1][2]·THF), 1.0 M solution in THF (1.5 – 2.0 equiv).
    
  • Solvent: Anhydrous THF (stabilized).

  • Quench: Methanol (MeOH).[3][4][5]

  • Atmosphere: Dry Nitrogen or Argon (Critical: BH

    
     is moisture sensitive).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solubilization: Charge the flask with the carboxylic acid substrate. Add anhydrous THF (approx. 5-10 mL per gram of substrate). Stir until fully dissolved.

    • Note: If the acid is sparingly soluble, the reaction will still proceed as the borane solubilizes the carboxylate intermediate.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Addition: Using a dry syringe, add the BH

    
    ·THF solution dropwise over 15–30 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur.[1][2] Ensure the system is vented through a bubbler.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexanes).[6] The starting material spot (low R

      
      , often streaking) should disappear, replaced by a higher R
      
      
      
      spot (alcohol).
  • Quenching (Critical Safety Step):

    • Cool the mixture back to 0 °C.

    • Slowly add Methanol (MeOH). Caution: Vigorous H

      
       evolution will occur as excess borane and borate esters are decomposed. Add until bubbling ceases.
      
  • Workup:

    • Concentrate the mixture on a rotary evaporator to remove THF and methyl borate (azeotrope).

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 1M HCl (to break any persistent boron complexes), followed by Saturated NaHCO

      
       and Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol B: Acid Chloride Activation (Scalable Alternative)

Recommended for: Large scale (>100g) or cost-sensitive operations.

Concept: Convert the acid to a highly reactive acid chloride, then reduce with mild Sodium Borohydride (NaBH


).

Workflow:

  • Activation: Reflux 3,5-dibromo-4-methylbenzoic acid with Thionyl Chloride (SOCl

    
    ) (1.5 equiv) and a catalytic drop of DMF in Toluene (or neat) for 2 hours.
    
  • Evaporation: Remove excess SOCl

    
     under vacuum (azeotrope with toluene).
    
  • Reduction: Dissolve the crude acid chloride in THF. Add this solution dropwise to a suspension of NaBH

    
     (2.0 equiv) in THF at 0 °C.
    
    • Why: NaBH

      
       does not reduce the acid directly but rapidly reduces the acid chloride to the alcohol. It is gentle enough to leave the aryl bromines intact.
      

Part 4: Analytical Validation & Specifications

To validate the structure, specifically focusing on the retention of the bromine atoms and the symmetry of the molecule, use the following expected data points.

Table 1: Expected Analytical Data

ParameterSpecificationDiagnostic Feature
Physical State White to off-white solidHigh MW and symmetry usually yield a solid.
1H NMR (Aromatic) Singlet (~7.5 - 7.7 ppm, 2H)Critical: The protons at positions 2 and 6 are chemically equivalent due to the plane of symmetry. A doublet or multiplet indicates loss of symmetry (debromination).
1H NMR (Benzylic) Singlet (~4.6 ppm, 2H)Confirms reduction of C=O to CH

.
1H NMR (Methyl) Singlet (~2.4 - 2.5 ppm, 3H)Confirms retention of the 4-methyl group.
IR Spectroscopy Broad peak 3300-3400 cm

Presence of O-H stretch. Absence of C=O stretch (~1680 cm

).

Self-Validating Logic: If the integration of the aromatic region in 1H NMR is less than 2H or shows splitting, stop . You have likely suffered dehalogenation.[7] If the benzylic protons appear as a doublet, you may have an aldehyde intermediate (incomplete reduction).

Part 5: Decision Making & Troubleshooting

Figure 2: Workflow Decision Tree

DecisionTree Start Start: 3,5-Dibromo-4- methylbenzoic Acid ScaleCheck Is Scale > 50g? Start->ScaleCheck MethodA Method A: Borane-THF (High Chemoselectivity) ScaleCheck->MethodA No MethodB Method B: SOCl2 -> NaBH4 (Cost Effective) ScaleCheck->MethodB Yes Result Analyze 1H NMR (Check Aromatic Singlet) MethodA->Result MethodB->Result

Caption: Select Method A for ease and selectivity; Select Method B for cost-efficiency at scale.

Troubleshooting Guide:

  • Issue: Incomplete conversion (Starting material remains).

    • Cause: Old BH

      
      [3]·THF reagent (decomposes over time).[1][3][7]
      
    • Fix: Use fresh reagent or increase equivalents to 2.5. Heat to 40 °C if necessary (carefully).

  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual boron impurities or solvent.[3][7]

    • Fix: Perform a "methanolysis" step: dissolve in MeOH, reflux for 30 mins, concentrate. Repeat 3x to remove trimethyl borate. Recrystallize from Hexanes/EtOAc.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Fast Reaction of Primary, Secondary, and Tertiary Amides with Diborane. A Simple, Convenient Procedure for the Conversion of Amides to the Corresponding Amines. The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective Reductions. XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups.[8] The Journal of Organic Chemistry, 38(16), 2786–2792. Link

  • ChemicalBook. (n.d.). (3-Bromo-4-methylphenyl)methanol Synthesis. (General protocol reference for brominated toluyl alcohols). Link

  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran (BH3-THF) Safety and Handling. Link

  • Saeed, A., et al. (2010).[9] Methyl 3,5-dibromo-4-methylbenzoate.[9] Acta Crystallographica Section E, E66, o982.[9] (Structural confirmation of the 3,5-dibromo core). Link

Sources

Application Note: High-Purity Synthesis of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of (3,5-Dibromo-4-methylphenyl)methanol (CAS 868860-22-4) is a critical step in developing halogenated building blocks for pharmaceutical intermediates and advanced material cross-linkers.[1] While various reduction methods exist, the Borane-Tetrahydrofuran (BH₃[1]·THF) complex reduction of the corresponding benzoic acid is the superior route for research and scale-up.[1]

Why this protocol?

  • Chemoselectivity: Unlike Lithium Aluminum Hydride (LiAlH₄), which poses a risk of debromination (hydrodehalogenation) on the aromatic ring, BH₃·THF selectively reduces the carboxylic acid moiety to the alcohol without affecting the aryl bromide substituents.

  • Safety Profile: The reaction proceeds under milder conditions compared to high-pressure hydrogenations or vigorous LiAlH₄ reductions.[1]

  • Purification: The workup avoids the formation of aluminum emulsions, streamlining the isolation process.

Chemical Reaction & Mechanism

The transformation involves the chemoselective reduction of 3,5-dibromo-4-methylbenzoic acid.[1] The mechanism proceeds through the formation of a triacyloxyborane intermediate, which is rapidly reduced to the alcohol.

Reaction Scheme Visualization

ReactionScheme Start 3,5-Dibromo-4-methylbenzoic Acid (Precursor) Inter Triacyloxyborane Intermediate Start->Inter Coordination Reagent BH3·THF Complex (0°C to RT) Reagent->Inter Hydride Transfer Product This compound (Target) Inter->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway for the chemoselective reduction of the carboxylic acid moiety.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecificationRole
3,5-Dibromo-4-methylbenzoic acid >98% PurityStarting Material
Borane-THF Complex (BH₃[1][2]·THF) 1.0 M solution in THFReducing Agent
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent
Methanol HPLC GradeQuenching Agent
Sodium Bicarbonate Saturated Aqueous Sol.[1]Neutralization
Ethyl Acetate ACS ReagentExtraction Solvent
Step-by-Step Methodology

Safety Pre-Check: Perform all operations in a functioning fume hood. BH₃·THF is moisture-sensitive and generates flammable hydrogen gas upon hydrolysis.[1] Wear nitrile gloves, safety goggles, and a lab coat.

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL two-neck round-bottom flask, a magnetic stir bar, and a pressure-equalizing addition funnel. Flush the system with dry nitrogen (N₂) or argon.

  • Dissolution: Charge the flask with 3,5-Dibromo-4-methylbenzoic acid (10.0 g, 34.0 mmol) . Add anhydrous THF (50 mL) via syringe. Stir until fully dissolved.

  • Cooling: Submerge the reaction flask in an ice/water bath to cool the solution to 0 °C .

Phase 2: Reagent Addition & Reaction
  • Addition: Transfer BH₃·THF (1.0 M, 68 mL, 68.0 mmol, 2.0 equiv) to the addition funnel under inert atmosphere.

  • Controlled Rate: Dropwise add the borane solution to the reaction flask over 30–45 minutes . Critical: Monitor for excessive bubbling (H₂ evolution); adjust rate to maintain internal temperature <5 °C.

  • Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to a gentle reflux (~66 °C) for 2–4 hours to ensure completion.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or HPLC.[3] The acid spot should disappear.[1]

Phase 3: Quenching & Isolation
  • Cooling: Cool the mixture back to 0 °C .

  • Quenching: Carefully add Methanol (20 mL) dropwise.

    • Warning: Vigorous hydrogen evolution will occur.[1] Add slowly until bubbling ceases.

  • Concentration: Remove volatiles (THF/MeOH/Trimethyl borate) under reduced pressure (Rotary Evaporator).

  • Extraction: Redissolve the residue in Ethyl Acetate (100 mL) . Wash sequentially with:

    • 1N HCl (30 mL) – to break up any boron complexes.

    • Saturated NaHCO₃ (30 mL) – to neutralize acid traces.

    • Brine (30 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate to yield the crude solid.[2]

Phase 4: Purification
  • Recrystallization: If purity is <95%, recrystallize from a mixture of Hexane/Ethyl Acetate .

  • Yield Expectation: 8.5 – 9.2 g (85–95%).

Process Workflow Visualization

Workflow Setup Inert Atmosphere Setup (N2/Argon, Dry Glassware) Dissolve Dissolve Acid in Anhydrous THF (Cool to 0°C) Setup->Dissolve Addition Dropwise Addition of BH3·THF (Control H2 Evolution) Dissolve->Addition Reaction Warm to RT -> Reflux (2-4 Hours) Addition->Reaction Quench Quench with Methanol (0°C, Careful Addition) Reaction->Quench Workup Extraction (EtOAc) & Wash (HCl, NaHCO3, Brine) Quench->Workup Final Isolate & Dry Product (Recrystallize if needed) Workup->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Data & Validation

To validate the integrity of the synthesized product, compare experimental data against the following standard values.

ParameterSpecification / Expected ValueNotes
Appearance White to Off-white Crystalline Solid
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Melting Point 108 – 112 °CMay vary slightly by solvent
¹H NMR (CDCl₃) δ 7.55 (s, 2H, Ar-H), 4.65 (s, 2H, CH₂), 2.60 (s, 3H, CH₃)Distinctive singlet for benzylic protons
Solubility Soluble in DMSO, Methanol, EtOAcInsoluble in water

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Moisture in THF or degraded BH₃[1]·THF reagent.[1][2]

    • Solution: Ensure THF is freshly distilled or from a solvent purification system.[1] Test borane activity or increase equivalents to 2.5.[1]

  • Issue: Low Yield.

    • Cause: Loss of product during aqueous workup (boron complexes can trap alcohol).

    • Solution: Ensure the acid wash (1N HCl) step is performed thoroughly to break down borate esters.

  • Issue: Over-reduction.

    • Cause: High temperature or wrong reagent (e.g., LiAlH₄ used instead).

    • Solution: Stick to BH₃[1]·THF and strictly control reflux temperature.

References

  • ChemicalBook. (3-Bromo-4-methylphenyl)methanol Synthesis Routes. Retrieved from . (Methodology adapted for dibromo-analog).[1]

  • Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from .[1][4]

  • Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. Aldrichimica Acta. (Foundational text on Borane chemoselectivity).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10987288, (4-Bromo-3-methylphenyl)methanol. Retrieved from . (Structural analog safety data).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (3,5-Dibromo-4-methylphenyl)methanol

[1]

Executive Summary

(3,5-Dibromo-4-methylphenyl)methanol (CAS: 162255-79-6) is a critical bifunctional scaffold used in the synthesis of dendrimers, pharmaceutical intermediates, and functional polymers.[1] Its unique structure features two chemically equivalent bromine handles flanking a central methyl group, with a benzylic alcohol positioned para to the methyl.[1]

While the symmetry of the molecule simplifies bis-arylation, the steric hindrance introduced by the ortho-methyl group significantly impedes the oxidative addition step of the catalytic cycle.[1] Furthermore, the unprotected benzylic alcohol presents solubility advantages but requires specific condition tuning to prevent oxidation or catalyst poisoning.[1]

This guide provides optimized protocols for both controlled mono-arylation (desymmetrization) and exhaustive bis-arylation , utilizing advanced ligand systems to overcome steric barriers.[1]

Strategic Analysis: The Steric Challenge

The primary synthetic challenge with this substrate is the "Ortho-Effect." The 4-methyl group imposes steric pressure on the 3- and 5-positions.[1] Standard catalysts (e.g.,

  • Slow Oxidative Addition: The bulky methyl group hinders the approach of the Palladium(0) species to the C-Br bond.

  • Reductive Elimination Issues: In bis-coupling scenarios, the formation of the tri-ortho-substituted biaryl intermediate creates a highly crowded environment.[1]

Mechanistic Pathway & Selectivity

The following diagram illustrates the divergent pathways for mono- vs. bis-functionalization, highlighting the critical decision points in catalyst selection.

ReactionPathwayStartThis compound(Substrate)CatCyclePd(0) Oxidative Addition(Sterically Hindered)Start->CatCycleLigand: SPhos/XPhosMonoMono-Arylated Product(Desymmetrized)CatCycle->Mono0.9-1.0 eq ArB(OH)2Low Temp (60°C)SideSide Products:ProtodeboronationAlcohol OxidationCatCycle->SideInefficient CatalystBisBis-Arylated Product(Dendrimer Core)Mono->Bis>2.5 eq ArB(OH)2High Temp (100°C)Forcing Conditions

Figure 1: Divergent reaction pathways controlled by stoichiometry and catalyst activity.

Critical Reagent Selection

To ensure reproducibility and high yields, the following reagent classes are recommended based on the steric profile of the substrate.

A. Catalyst & Ligand[1][2][3][4]
  • Recommendation: SPhos Pd G2 or XPhos Pd G2 (Buchwald Precatalysts).

  • Rationale: These dialkylbiaryl phosphine ligands are electron-rich and bulky.[1] The bulk promotes reductive elimination in crowded systems, while the electron richness facilitates oxidative addition across the hindered C-Br bond [1].[1]

  • Alternative:

    
     is a robust, lower-cost alternative for less hindered boronic acids but may require longer reaction times.[1]
    
B. Base
  • Recommendation: Potassium Phosphate (

    
    ) .[2][3]
    
  • Rationale: Mild enough to tolerate the benzylic alcohol but strong enough to activate the boronic acid. Carbonate bases (

    
    ) are often too weak for sterically hindered substrates in aqueous media.
    
C. Solvent System
  • Recommendation: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

  • Rationale: The biphasic system (with water) is essential for dissolving the inorganic base and activating the boronic acid. The benzylic alcohol moiety ensures the substrate remains soluble in the organic phase (Dioxane or Toluene).

Experimental Protocols

Protocol A: Exhaustive Bis-Arylation (Dendrimer Core Synthesis)

Target: Complete conversion of both bromines to aryl groups.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (3.0 eq)

  • Catalyst: SPhos Pd G2 (2-3 mol%)[1]

  • Base:

    
     (tribasic, 4.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 eq), arylboronic acid (3.0 eq), and

    
     (4.0 eq).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add SPhos Pd G2 (0.02 eq) quickly under a counter-flow of inert gas.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is required to ensure phase mixing.[1]

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the mono-coupled intermediate.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][4] Wash with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). The bis-coupled product is typically much less polar than the starting material if the coupled aryl groups are non-polar.[1]

Protocol B: Controlled Mono-Arylation

Target: Desymmetrization to create a "Janus" particle or intermediate.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (0.95 eq )

  • Catalyst:

    
     (2 mol%) — Note: A slightly less active catalyst helps control rate.
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene : Ethanol : Water (4:1:1)

Step-by-Step Procedure:

  • Stoichiometry Control: It is critical to use a slight deficit of the boronic acid (0.95 eq) to statistically favor the mono-product and minimize bis-coupling.[1]

  • Temperature Modulation: Run the reaction at 60°C instead of reflux. The lower thermal energy allows for kinetic differentiation between the starting material and the mono-product.[1]

  • Workup: Similar to Protocol A.

  • Purification: The crude mixture will contain Starting Material, Mono-product, and trace Bis-product.[1] These usually have distinct Rf values due to the remaining bromine atom on the mono-product.[1]

Data Summary & Troubleshooting

Expected Yields & Selectivity
Reaction TypeCatalystTempTimeTypical YieldSelectivity (Mono:Bis)
Bis-Arylation SPhos Pd G2100°C12h>90%< 1:99
Mono-Arylation Pd(dppf)Cl260°C6h65-75%*~ 85:15

*Note: Mono-arylation yields are calculated based on recovered starting material (BRSM) typically.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or steric bulk.[1]Switch to SPhos or XPhos . Increase temperature to 110°C (use sealed tube).
Protodeboronation Boronic acid instability.[1]Use Boronic Esters (Pinacol) instead of acids. Add base after heating to temp.
Benzylic Oxidation Air leak or Pd-catalyzed oxidation.[1]Ensure rigorous degassing.[1] Add a radical scavenger (e.g., BHT) if oxidation persists (rare).
Pd Black Formation Catalyst decomposition.[1][3]Add excess ligand (e.g., free SPhos) or switch to a precatalyst (Pd G2/G3 series).

Safety & Handling

  • This compound: Irritant.[1] Avoid inhalation of dust.[1] Wear gloves and safety glasses.[1]

  • Palladium Catalysts: Heavy metal toxicity.[1] Handle in a fume hood.

  • Boronic Acids: Generally low toxicity but handle as chemical irritants.[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation."[1] Chemical Reviews, 2003.[1] (Context: Sterically hindered ligand design principles).

  • Beaudry, C. M., et al. "Regioselective Suzuki reactions of non-symmetric dibromobenzenes."[1] Beilstein Journal of Organic Chemistry, 2018.[1] (Context: Selectivity in poly-brominated systems).

  • Percec, V., et al. "Synthesis of Dendrimers via the Suzuki Cross-Coupling Reaction."[1] Journal of Polymer Science Part A: Polymer Chemistry, 2002.[1] (Context: Application of dibromo-benzyl alcohol scaffolds).

Application Note: High-Fidelity Grignard Formation from (3,5-Dibromo-4-methylphenyl)methanol

[1]

Executive Summary

The functionalization of (3,5-Dibromo-4-methylphenyl)methanol via Grignard chemistry presents two distinct synthetic challenges: protic quenching due to the benzylic alcohol and regio-control over the two equivalent bromine atoms.[1] Traditional magnesium insertion (Mg turnings) is ill-suited for this substrate due to high initiation temperatures that promote polymerization and the inability to control mono- vs. bis-magnesiation.[1]

This Application Note details a validated protocol using Knochel-Hauser "Turbo Grignard" chemistry (


)1
Key Technical Advantages[1]
  • Chemoselectivity: Silyl protection prevents immediate protonolysis of the Grignard species.[1]

  • Kinetic Control: Homogeneous exchange at -15°C prevents bis-magnesiation, preserving the second bromine for subsequent SAR (Structure-Activity Relationship) iteration.[1]

  • Safety: Eliminates the induction period hazards associated with activating Mg metal.[1]

Strategic Analysis & Mechanism

The Protic Challenge

Grignard reagents are hard nucleophiles (

1

1

Solution:1tert-Butyldimethylsilyl (TBS)1
The Magnesiation Strategy: Exchange vs. Insertion

Direct insertion of Mg metal into the C-Br bond of electron-rich or sterically crowded arenes (like 3,5-dibromo-4-methyl systems) is sluggish.[1] The methyl group at the 4-position creates steric hindrance ortho to the bromines.[1]

The "Turbo" Solution: We utilize Isopropylmagnesium Chloride - Lithium Chloride complex (


)12
  • Mechanism: Halogen-Metal Exchange.[1][2][3][4] The reaction is driven by the formation of a more thermodynamically stable aryl anion (sp2) compared to the alkyl reagent (sp3).[1]

  • Role of LiCl: LiCl breaks the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity.[1][2] This allows the exchange to proceed at low temperatures (-15°C), which locks the reaction at the mono-magnesiated stage.[1]

Reaction Pathway Diagram[1][3]

GrignardStrategycluster_sideAvoided Side PathwaysSM(3,5-Dibromo-4-methylphenyl)methanolProtectedTBS-Protected IntermediateSM->ProtectedTBSCl, ImidazoleDMF, 0°C to RTQuenchProtonolysis(R-H)SM->QuenchNo ProtectionExchangeMono-Magnesiated Species(Turbo Grignard)Protected->ExchangeiPrMgCl•LiCl (1.1 eq)THF, -15°C(Br/Mg Exchange)TrappedFunctionalized ProductExchange->TrappedElectrophile (E+)-15°C to RTBisBis-MagnesiationExchange->BisTemp > 0°Cor Excess Reagent

Figure 1: Strategic workflow for the selective functionalization of 3,5-dibromo-4-methylbenzyl alcohol.

Experimental Protocols

Protocol A: Silyl Protection of the Benzylic Alcohol

Objective: Mask the acidic proton to prevent Grignard quenching.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Imidazole (2.5 equiv)[1]

  • DMF (Anhydrous, 5 mL/mmol)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the starting alcohol and imidazole. Purge with Argon.

  • Solvation: Add anhydrous DMF via syringe. Stir until dissolved.

  • Addition: Cool to 0°C in an ice bath. Add TBSCl portion-wise (solid) or dropwise (if solution) over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The alcohol spot should disappear.

  • Workup: Dilute with Et₂O. Wash successively with water (x2) and brine (x1) to remove DMF and imidazole hydrochloride.[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via short silica plug (100% Hexanes).[1]

    • Checkpoint: Obtain ¹H NMR to confirm the presence of TBS methyls (~0.1 ppm) and disappearance of the -OH broad singlet.[1]

Protocol B: Halogen-Metal Exchange (The "Turbo" Grignard)

Objective: Selective mono-magnesiation at -15°C.[1]

Reagents:

  • TBS-Protected Aryl Dibromide (from Protocol A) (1.0 equiv)[1]

  • 
     (1.3 M in THF, commercially available) (1.1 equiv)[1]
    
  • THF (Anhydrous, degassed) (Volume to 0.5 M concentration)[1]

Procedure:

  • Inert Environment: Flame-dry a Schlenk flask or 3-neck flask equipped with a thermometer and magnetic stir bar. Flush with Argon.

  • Solvation: Dissolve the TBS-protected intermediate in anhydrous THF.

  • Cooling: Cool the solution to -15°C using an ice/salt bath or cryostat.

    • Note: Do not cool below -20°C initially; the exchange rate slows significantly.[1] Do not exceed 0°C to prevent bis-exchange.[1]

  • Exchange: Add

    
     solution dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes.
    
  • Incubation: Stir at -15°C for 30–60 minutes.

    • Validation: Aliquot 0.1 mL, quench in MeOD, and analyze by GC-MS or NMR. You should see >95% deuterium incorporation at one bromine position.[1]

  • Trapping (Electrophile Addition): Add the desired electrophile (e.g., aldehyde, ketone, Weinreb amide) slowly at -15°C.[1]

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1]

Data Summary & Optimization Table

ParameterRecommended ConditionRationale
Solvent THF (Anhydrous)Essential for stabilizing the Turbo Grignard complex.[1]
Concentration 0.3 M – 0.5 MHigh dilution minimizes thermal runaway; low dilution slows kinetics.[1]
Temperature -15°COptimal window for mono-selectivity. >0°C risks bis-magnesiation.[1]
Reagent Stoichiometry 1.05 – 1.10 equivSlight excess ensures full conversion of SM; large excess attacks electrophiles.[1]
Protecting Group TBS (TBDMS)Stable to Grignard; cleaved by TBAF; bulky enough to protect benzylic position.[1]

Troubleshooting Guide

Issue: Low Conversion during Exchange

  • Cause: Old

    
     reagent (titer dropped).[1]
    
  • Fix: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to use.[1]

  • Fix: Ensure temperature is not too low.[1][3] At -78°C, aryl bromides do not exchange efficiently.[1] Raise to -10°C.

Issue: Bis-Magnesiation (Double Addition)

  • Cause: Temperature rose above 0°C or excess

    
     was used.[1]
    
  • Fix: Strict temperature monitoring.[1] Use exactly 1.05 equiv of exchange reagent.[1]

Issue: Wurtz Coupling (Dimerization)

  • Cause: Presence of transition metal impurities or high heat.[1]

  • Fix: Use "Turbo Grignard" (LiCl mediated) rather than Mg metal.[1] LiCl suppresses homocoupling.[1]

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [Link][1]

  • Bao, R. L. Y., Zhao, R., & Shi, L. (2015).[1] Progress in the application of Turbo Grignard reagents in organic synthesis. Chemical Communications, 51(32), 6884–6900.[1] [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referenced for TBS stability data). [Link][1]

Strategic Etherification Protocols for (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2025-DBM [1]

Executive Summary

This guide details the strategic etherification of (3,5-Dibromo-4-methylphenyl)methanol (CAS: 145691-59-4), a critical intermediate in the synthesis of mucolytics (Ambroxol analogs) and specific kinase inhibitors.[1]

The presence of two bromine atoms at the meta positions and a methyl group at the para position creates a unique electronic environment. The bromine atoms exert a strong inductive electron-withdrawing effect (-I), rendering the benzylic hydroxyl proton more acidic than in unsubstituted benzyl alcohol, while simultaneously reducing the nucleophilicity of the resulting alkoxide.[1] Furthermore, while the benzylic position is primary, the flanking bromines introduce significant remote steric bulk that can impede the approach of large electrophiles.[1]

This note provides three distinct protocols tailored to these constraints:

  • Williamson Ether Synthesis: Best for simple aliphatic ethers.

  • Mitsunobu Coupling: Best for aryl ethers or complex drug scaffolds.

  • Activation-Displacement Strategy: Best when the alcohol must act as the electrophile.

Part 1: Strategic Decision Framework

The choice of method depends heavily on the nature of the coupling partner (the "R" group).

EtherificationStrategy Start Target: (3,5-Dibromo-4-methylphenyl)methyl ether Q1 What is the Coupling Partner? Start->Q1 PathA Simple Alkyl Halide (MeI, EtBr, BnBr) Q1->PathA Aliphatic PathB Phenol or Acidic Nucleophile (Drug Scaffold) Q1->PathB Aromatic/Acidic PathC Sterically Hindered Alkoxide Q1->PathC Bulky/Basic MethodA Method A: Williamson Synthesis (NaH / DMF) PathA->MethodA MethodB Method B: Mitsunobu Reaction (DEAD / PPh3) PathB->MethodB MethodC Method C: Activation-Displacement (MsCl then RO-) PathC->MethodC

Figure 1: Decision tree for selecting the optimal etherification pathway based on substrate compatibility.

Part 2: Method A - Modified Williamson Ether Synthesis

Best for: Methyl, Ethyl, Allyl, and Benzyl ethers.[1]

Scientific Rationale

The 3,5-dibromo substitution pattern lowers the pKa of the benzylic hydroxyl group (estimated pKa ~14.5 vs. 15.4 for benzyl alcohol).[1] This facilitates easier deprotonation by bases like Sodium Hydride (NaH). However, the resulting alkoxide is less nucleophilic.[1] To compensate, polar aprotic solvents (DMF or DMSO) are strictly required to solvate the cation and leave the "naked" alkoxide free to attack the electrophile.[1]

Protocol Details

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • Electrophile: Alkyl Iodide or Bromide (1.1 – 1.5 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the alcohol (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will be observed.

    • Critical Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns slightly yellow, indicating alkoxide formation.[1]

  • Alkylation: Add the alkyl halide dropwise via syringe.

    • Note: For volatile halides (e.g., MeI), use a cold finger condenser or seal the vessel after addition.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 4:1). The product will be less polar (higher Rf) than the starting alcohol.

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

Data & Troubleshooting
ParameterObservationCorrective Action
Reaction Rate Sluggish at RTHeat to 60°C. The electron-poor ring stabilizes the alkoxide, making it a weaker nucleophile.[1]
Side Products C-Alkylation (Rare)Unlikely due to steric blocking by Br at C3/C5.[1]
Solubility Precipitate formsAdd more DMF; the sodium alkoxide salt may be less soluble.

Part 3: Method B - The Mitsunobu Reaction

Best for: Coupling with Phenols (Aryl Ethers) or creating complex drug conjugates.

Scientific Rationale

When coupling this alcohol with phenols (which are poor nucleophiles for Williamson synthesis) or when avoiding strong bases is necessary, the Mitsunobu reaction is the gold standard.[1] The reaction proceeds via a phosphorus-oxygen bond activation.[3] Since the benzylic carbon is primary, stereoinversion is not a factor, but the order of addition is critical to prevent the formation of hydrazine byproducts.[1]

Protocol Details

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Phenol derivative or Acidic imide (1.0 – 1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.2 eq)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 eq)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Dissolution: In a dry flask under Argon, dissolve the alcohol, the phenol (nucleophile), and PPh₃ in anhydrous THF.

  • Cooling: Cool the mixture to 0°C.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will turn orange/yellow and then fade as the reagent is consumed.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup:

    • Concentrate the solvent directly.

    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[1]

    • Purify the filtrate via column chromatography.

MitsunobuMechanism Step1 PPh3 + DIAD (Betaine Formation) Step2 Activation of Alcohol (Oxyphosphonium Salt) Step1->Step2 Substrate Addition Step3 Nucleophilic Attack (Formation of Ether) Step2->Step3 Phenol Attack

Figure 2: Simplified Mitsunobu workflow. The electron-deficient nature of the benzyl ring does not significantly hinder the formation of the oxyphosphonium intermediate.[1]

Part 4: Method C - Activation-Displacement (The "Reverse" Approach)

Best for: Reaction with sterically hindered alcohols or weak nucleophiles that fail in Mitsunobu conditions.[1]

Scientific Rationale

If the target ether involves a bulky group (e.g., tert-butyl), the Williamson synthesis (Method A) will fail due to E2 elimination of the tertiary halide.[1] Instead, convert the this compound into a highly reactive electrophile (benzyl bromide or mesylate).[1] The electron-withdrawing bromine atoms on the ring significantly accelerate


 reactions at the benzylic position by stabilizing the transition state.

Protocol (via Bromination):

  • Bromination: Treat the alcohol with PBr₃ (0.33 eq) in DCM at 0°C for 1 hour.

  • Isolation: Aqueous workup yields 3,5-dibromo-4-methylbenzyl bromide (often a solid).[1]

  • Etherification: React this bromide with the alcohol of choice (ROH) using a weak base (K₂CO₃) or silver oxide (Ag₂O) in acetonitrile.

Part 5: Comparative Data Analysis

FeatureMethod A (Williamson)Method B (Mitsunobu)Method C (Activation)
Reagent Cost LowHigh (DIAD/PPh3)Medium
Atom Economy HighLow (TPPO waste)Medium
Substrate Scope Primary alkyl halidesPhenols / AcidsBulky alcohols
Electronic Effect -I effect slows nucleophilicityMinimal impact-I effect accelerates reaction
Typical Yield 85-95%70-85%80-90%

References

  • Williamson Ether Synthesis General Review. Organic Chemistry Portal. .

  • Mitsunobu Reaction Mechanism and Protocols. Organic Chemistry Portal. .

  • Synthesis of this compound Derivatives. PubChem Compound Summary for CID 2727483. .

  • Reactivity of Electron-Deficient Benzyl Alcohols. Journal of Organic Chemistry (General Principles of Benzylic Substitution). .

Sources

oxidation of (3,5-Dibromo-4-methylphenyl)methanol to aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of (3,5-Dibromo-4-methylphenyl)methanol to 3,5-Dibromo-4-methylbenzaldehyde

Executive Summary

This guide details the selective oxidation of This compound (CAS: N/A for specific alcohol, Product CAS: 248607-57-0) to its corresponding aldehyde. The transformation presents a specific chemoselective challenge: oxidizing the benzylic alcohol without affecting the electron-rich aromatic ring or over-oxidizing the para-methyl group, which is sterically crowded by two meta-bromine atoms (the "buttressing effect").

We present two validated protocols:

  • Primary Protocol (Green/Scalable): TEMPO-catalyzed oxidation using Bleach (NaOCl) as the terminal oxidant. This is the preferred method for scale-up and pharmaceutical applications due to its mild aqueous conditions and lack of heavy metals.

  • Secondary Protocol (Small Scale): PCC (Pyridinium Chlorochromate) oxidation.[1] This is a robust, anhydrous method suitable for rapid milligram-scale synthesis where aqueous workup is undesirable.

Strategic Analysis & Oxidant Selection

The substrate contains a primary benzylic alcohol and a para-methyl group. Strong oxidants (e.g., KMnO₄, Jones Reagent) pose a high risk of oxidizing the methyl group to a carboxylic acid or cleaving the aromatic ring.

FeatureTEMPO / NaOCl (Anelli) PCC (Corey-Suggs) MnO₂ (Activated)
Selectivity High (1° Alcohol > 2° Alcohol)HighModerate (Surface dependent)
Scalability Excellent (Safe, cheap)Poor (Toxic Cr waste)Poor (Large excess required)
Reaction Conditions 0°C, Biphasic (DCM/H₂O)Room Temp, AnhydrousReflux or RT, Heterogeneous
Green Chemistry High (Catalytic)Low (Stoichiometric Cr)Low (Stoichiometric Mn)
Recommendation Primary Choice Backup (Small Scale) Niche (Acid Sensitive)

Primary Protocol: TEMPO-Catalyzed Oxidation (Anelli Conditions)

This method utilizes the oxoammonium species generated in situ from TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) to oxidize the alcohol. It is highly selective for primary benzylic alcohols.

Mechanism of Action

The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion by NaOCl (bleach), with KBr acting as a co-catalyst to regenerate the active species.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Step Product Benzaldehyde Oxoammonium->Product Accepts H- Hydroxylamine->Oxoammonium Regeneration (NaOCl) Substrate Benzyl Alcohol Substrate->Product  Hydride Transfer  

Figure 1: The catalytic cycle of TEMPO oxidation mediated by NaOCl and KBr.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: TEMPO (0.01 – 0.05 equiv)

  • Co-catalyst: KBr (0.1 equiv)

  • Oxidant: NaOCl (Commercial Bleach, ~10-13% active chlorine, 1.2 – 1.5 equiv)

  • Buffer: NaHCO₃ (saturated aqueous solution) to maintain pH ~8.5–9.5.

  • Solvent: Dichloromethane (DCM) and Water (Biphasic).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve This compound (10 mmol) in DCM (50 mL).

  • Catalyst Addition: Add a solution of KBr (1 mmol, 119 mg) and TEMPO (0.2 mmol, 31 mg) in water (5 mL). Cool the biphasic mixture to 0–5°C using an ice bath. Vigorous stirring is essential to mix the phases.

  • Oxidant Addition: Slowly add the NaOCl solution (12 mmol) dropwise over 20–30 minutes.

    • Critical Control: Monitor the internal temperature; do not allow it to exceed 10°C to prevent over-oxidation or chlorination of the aromatic ring.

    • pH Control: Simultaneously add saturated NaHCO₃ as needed to maintain pH at ~9. If the pH drops below 8, reaction rates decrease and stability is compromised.

  • Reaction Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The alcohol spot (lower R_f) should disappear, replaced by the aldehyde spot (higher R_f).

  • Quenching: Once complete, quench the reaction by adding saturated Na₂S₂O₃ (sodium thiosulfate) solution (20 mL) and stir for 10 minutes to destroy excess hypochlorite. (Starch-iodide paper should remain white).

  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with brine (30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Secondary Protocol: PCC Oxidation (Lab Scale)

Suitable for small-scale (mg to 1 g) exploratory work where water-free conditions are required.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Additive: Celite (equal weight to PCC) or Molecular Sieves (4Å) – Crucial for preventing tar formation.

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Suspension: In a dry flask under nitrogen, suspend PCC (15 mmol, 3.23 g) and Celite (3.5 g) in anhydrous DCM (40 mL). The Celite acts as a solid support to adsorb the chromium tar byproducts.

  • Addition: Dissolve the substrate (10 mmol) in minimal DCM (10 mL) and add it to the PCC suspension in one portion at room temperature.

  • Reaction: Stir at room temperature for 1.5 – 3 hours. The orange suspension will darken to black/brown as Cr(VI) is reduced to Cr(IV).

  • Filtration: Dilute the reaction mixture with diethyl ether (50 mL) to precipitate chromium salts. Filter the slurry through a pad of Florisil or Silica Gel . Wash the pad thoroughly with ether/DCM until the filtrate is colorless.

  • Concentration: Evaporate the solvent to yield the crude aldehyde.

Quality Control & Characterization

Target Molecule: 3,5-Dibromo-4-methylbenzaldehyde (CAS: 248607-57-0)[4][5][6]

TestExpected Result / SpecificationNotes
Appearance White to off-white crystalline solidMay appear yellowish if traces of Br₂ or conjugated impurities remain.
¹H NMR (CDCl₃)δ ~9.8-9.9 ppm (s, 1H, -CH O) δ ~7.9-8.0 ppm (s, 2H, Ar-H ) δ ~2.6 ppm (s, 3H, Ar-CH ₃)The aromatic signal is a singlet due to symmetry. The methyl shift is deshielded by ortho-bromines.
¹³C NMR Carbonyl C (~190 ppm), Ar-C-Br (~124 ppm), Ar-CH₃ (~20 ppm)Distinctive carbonyl peak confirms oxidation.
Melting Point Estimated: 90 – 115°C Note: 3,5-dibromo-4-hydroxybenzaldehyde melts at 181°C; the methyl analogue will be lower.

Troubleshooting & Safety

  • Issue: Over-oxidation to Carboxylic Acid.

    • Cause: Excess oxidant or high temperature in the TEMPO method.

    • Solution: Strictly control temperature at 0°C. Ensure pH stays basic (NaHCO₃).

  • Issue: Incomplete Conversion.

    • Cause: "Stalling" is common with sterically hindered alcohols.

    • Solution: Add a second aliquot of catalyst (TEMPO) and oxidant.[2] For MnO₂, use "Activated" reagent (dried at 110°C).

  • Safety Warning:

    • PCC: Contains Chromium(VI), a known carcinogen. All solid waste must be disposed of as hazardous heavy metal waste.

    • Brominated Compounds: Often persistent and lipophilic; handle with gloves and avoid release into the environment.

References

  • TEMPO Oxidation (Anelli Protocol): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Journal of Organic Chemistry1987 , 52, 2559. Link

  • PCC Oxidation (Corey-Suggs): Corey, E. J.; Suggs, J. W. Tetrahedron Letters1975 , 16, 2647. Link

  • General Reactivity of 3,5-Dibromo-4-methylbenzaldehyde: CAS 248607-57-0 Entry.[4][6] ChemicalBook.[3] Link

  • Manganese Dioxide Oxidations: Cahiez, G.; Alami, M.; Taylor, R. J. K. Organic Syntheses2004 , 10, 262. Link

Sources

High-Performance Derivatization of (3,5-Dibromo-4-methylphenyl)methanol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dibromo-4-methylphenyl)methanol (CAS: 868860-22-4) is a halogenated benzyl alcohol derivative often utilized as a synthesis intermediate in the production of mucolytic agents (analogous to Ambroxol/Bromhexine precursors) and specialized flame retardants.[1]

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is complicated by the polar benzylic hydroxyl group, which leads to peak tailing, adsorption on the injection liner, and thermal degradation. To ensure quantitative accuracy and sensitivity, derivatization is strictly required.

This guide details two validated protocols:

  • Silylation (TMS Derivatization): The industry standard for routine purity and assay analysis.

  • Fluoro-Acylation: A high-sensitivity alternative designed for trace-level detection using Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS).

Analyte Profile & Challenges
PropertySpecificationAnalytical Implication
Formula C₈H₈Br₂ODistinct isotopic pattern required for MS confirmation.[2]
MW 279.96 g/mol Moderate volatility; requires high-temp GC program.
Functional Group Benzylic -OHPrimary Challenge: Hydrogen bonding causes peak tailing and "ghost" peaks.
Halogens 2 x BromineAdvantage: Excellent response in NCI/ECD modes; distinctive M, M+2, M+4 cluster (1:2:1 ratio).

Why Derivatize? The benzylic alcohol moiety is prone to oxidation (forming the aldehyde) or dehydration (forming the styrene derivative) in a hot GC injector. Derivatization "caps" the active hydrogen, preventing these side reactions and improving the compound's gas-phase stability.

Protocol A: Silylation (Standard Routine Analysis)

Objective: Convert the analyte to its Trimethylsilyl (TMS) ether derivative. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[3]

Mechanism

The active proton on the hydroxyl group is displaced by a trimethylsilyl group.[4] TMCS acts as a catalyst to increase the silyl donor strength of BSTFA.

Step-by-Step Methodology
  • Sample Preparation: Weigh 1–5 mg of this compound into a 2 mL GC autosampler vial (anhydrous).

  • Solvent Addition: Add 500 µL of anhydrous Pyridine or Acetonitrile.

    • Scientist's Note: Pyridine is preferred as it acts as an acid scavenger and catalyst, driving the reaction to completion.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Critical: Ensure the reagent is fresh. Yellowing indicates hydrolysis/degradation.

  • Reaction: Cap the vial tightly with a PTFE-lined crimp cap. Vortex for 10 seconds.[5] Incubate at 60°C for 30 minutes in a dry block heater.

    • Why 60°C? While benzyl alcohols react at room temperature, the steric bulk of the ortho-bromine atoms may slow the kinetics. Heating ensures 100% conversion.

  • Cooling & Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS (Split 1:20 to 1:50 depending on concentration).

Reaction Workflow Diagram

SilylationWorkflow Start Weigh Analyte (1-5 mg) Solvent Add 500 µL Anhydrous Pyridine Start->Solvent Reagent Add 100 µL BSTFA + 1% TMCS Solvent->Reagent React Incubate 60°C, 30 min Reagent->React Cool Cool to RT React->Cool Inject GC-MS Injection (TMS Derivative) Cool->Inject

Figure 1: Optimized workflow for the silylation of sterically hindered benzyl alcohols.[3]

Protocol B: Fluoro-Acylation (Trace/ECD Analysis)

Objective: Introduce a fluorinated acyl group to enhance electronegativity for trace detection (LOD < 10 ppb). Reagent: TFAA (Trifluoroacetic Anhydride) or PFPA (Pentafluoropropionic Anhydride).

Mechanism

Acylation converts the alcohol to an ester. The introduction of fluorine atoms, combined with the existing bromine atoms, creates a molecule with an extremely high electron capture cross-section.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the residue/sample in 200 µL of Hexane or Isooctane.

    • Note: Avoid alcohols (MeOH, EtOH) as solvents; they will react with the anhydride!

  • Base Addition: Add 20 µL of Triethylamine (TEA) or Pyridine.

    • Function: Neutralizes the acid byproduct (TFA) formed during the reaction, preventing column damage.

  • Reagent Addition: Add 50 µL of TFAA .

  • Reaction: Cap and heat at 60°C for 20 minutes .

  • Cleanup (Critical):

    • Evaporate the excess reagent under a gentle stream of Nitrogen (N₂) to dryness.

    • Reconstitute in 500 µL of Isooctane.

    • Why: Injecting excess anhydride causes severe column degradation and source contamination.

  • Injection: Inject 1 µL into GC-MS (SIM mode) or GC-ECD.

Instrumental Parameters (GC-MS)[2][5][6]

To validate the method, use the following settings on an Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard polarity for aromatics.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal cracking.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency flow rate.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp to elute high MW brominated species.
Transfer Line 280°CPrevents condensation of heavy derivatives.
MS Source 230°C (EI Mode)Standard EI source temp.
SIM Ions (TMS) 350, 352, 354 (Molecular Ion Cluster)Target: M+ (352). Qualifiers: 350, 354 (Br2 pattern).
SIM Ions (TFA) 374, 376, 378 (Molecular Ion Cluster)Target: M+ (376). Qualifiers: 374, 378.
Isotopic Validation Logic

The presence of two bromine atoms creates a unique "Triplet" pattern for the molecular ion.

  • M (79Br + 79Br): Relative Intensity ~50%

  • M+2 (79Br + 81Br): Relative Intensity ~100% (Base Peak of cluster)

  • M+4 (81Br + 81Br): Relative Intensity ~50%

Scientist's Check: If your mass spectrum does not show this 1:2:1 ratio at the molecular ion cluster, the peak is not your target analyte.

Method Validation & Troubleshooting
Linearity & Recovery
  • Linear Range: 0.5 µg/mL to 100 µg/mL (Silylation).

  • Recovery: Expect >95% recovery using the BSTFA protocol. Lower recovery (<80%) usually indicates moisture contamination in the vial.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Response Moisture in solvent/vialUse new anhydrous pyridine; dry glassware at 120°C.
Peak Tailing Active silanols in linerReplace inlet liner with Deactivated Splitless Liner with Glass Wool.
Extra Peaks Incomplete reactionIncrease reaction time to 60 min; ensure excess reagent (at least 50:1 molar ratio).
Source Cleaning Excess silylation reagent"Bake out" the column at 310°C for 10 mins post-run; divert solvent to waste for first 4 mins.
Chemical Logic Diagram

ReactionLogic cluster_0 Path A: Silylation (BSTFA) cluster_1 Path B: Acylation (TFAA) Analyte This compound (Polar, Active H) Mechanism_A Nucleophilic Substitution (SN2-Si) Replaces H with Si(CH3)3 Analyte->Mechanism_A Mechanism_B Nucleophilic Acyl Substitution Replaces H with COCF3 Analyte->Mechanism_B TMS_Product TMS-Ether Derivative (Volatile, Non-polar) Mechanism_A->TMS_Product TFA_Product Trifluoroacetate Ester (High ECD Response) Mechanism_B->TFA_Product

Figure 2: Mechanistic pathways for transforming the polar analyte into GC-compatible derivatives.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 60156325, this compound. Retrieved January 28, 2026, from [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2010). General Procedure for Silylation with BSTFA. Retrieved January 28, 2026, from [Link]

Sources

applications of (3,5-Dibromo-4-methylphenyl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3,5-Dibromo-4-methylphenyl)methanol in Medicinal Chemistry

Executive Summary

This compound (CAS: 145691-59-4) is a high-value benzyl alcohol derivative used primarily as a precursor for introducing the 3,5-dibromo-4-methylphenyl moiety into bioactive small molecules.[1][2] This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting Protein Tyrosine Phosphatases (PTPs) , Janus Kinases (JAKs) , and WDR5 chromatin readers.[1][2]

The unique substitution pattern—two bulky bromine atoms flanking a central methyl group—serves three critical medicinal functions:

  • Halogen Bonding: The bromine atoms act as Lewis acids (sigma-hole donors), forming specific halogen bonds with backbone carbonyls in protein active sites.[1][2]

  • Metabolic Shielding: The para-methyl group blocks the metabolically vulnerable C4 position, extending half-life (

    
    ).[1][2]
    
  • Hydrophobic Filling: The moiety mimics the steric bulk of phosphotyrosine but with significantly higher lipophilicity (

    
    ), enhancing membrane permeability for intracellular targets.[1][2]
    

Critical Applications in Drug Discovery

Protein Tyrosine Phosphatase (PTP) Inhibitors

The 3,5-dibromo-4-methylphenyl group is a validated phosphotyrosine (pTyr) mimetic .[1][2] Unlike the highly charged phosphate group of natural substrates, this lipophilic surrogate binds to the PTP active site via hydrophobic interactions and halogen bonding, avoiding the poor bioavailability associated with charged phosphonates.[1][2]

  • Target: Mycobacterium tuberculosis PTPB (mPTPB) and Laforin.[1][2]

  • Mechanism: The alcohol is converted to an electrophile (bromide/aldehyde) to synthesize

    
    -sulfophenyl acetic amide (SPAA)  derivatives.[1][2]
    
  • Key Compound: L335-M34 , a potent mPTPB inhibitor where the aniline derivative of this scaffold is crucial for sub-micromolar activity.[1][2]

Kinase Inhibition (JAK/STAT Pathway)

In the development of Janus Kinase 3 (JAK3) inhibitors for leukemia, the 3,5-dibromo-4-methylphenyl amine moiety is attached to a quinazoline core.[1][2]

  • Role: It occupies the hydrophobic pocket adjacent to the ATP-binding site.[1][2] The bulky bromines induce a specific conformation that improves selectivity over other kinases.[1][2]

  • Example: Derivatives of WHI-P131 utilize this substitution pattern to overcome multi-drug resistance.[1][2]

Epigenetic Modulators (WDR5)

Recent studies (e.g., WDR5 inhibitors for Glioblastoma) utilize the benzyl bromide derived from this alcohol to alkylate triazole cores.[1][2] The resulting "tail" penetrates deep hydrophobic channels in the WDR5-WIN site, displacing MLL proteins.[1][2]

Chemical Transformations & Workflow

The utility of this compound lies in its divergent reactivity.[1][2] It is rarely the final drug but the essential "warhead" precursor.[1][2]

G Alcohol (3,5-Dibromo-4-methylphenyl) methanol (Starting Material) Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 Aldehyde Benzaldehyde (Reductive Amination) Alcohol->Aldehyde PCC or Swern Ox. Target1 WDR5 Inhibitors (Ether/Amine Linkage) Bromide->Target1 Alkylation (NaH, DMF) Aniline Aniline Derivative (Nucleophile) Aldehyde->Aniline 1. Oxidation to Acid 2. Curtius Rearrangement Target2 PTP Inhibitors (Secondary Amines) Aldehyde->Target2 Reductive Amination (NaBH(OAc)3) Target3 JAK3 Inhibitors (Quinazoline Coupling) Aniline->Target3 SnAr Coupling

Figure 1: Divergent synthetic pathways originating from this compound.

Experimental Protocols

Protocol A: Activation to 3,5-Dibromo-4-methylbenzyl Bromide

Use Case: Creating an electrophile for alkylating amines or phenols (e.g., WDR5 inhibitor synthesis).[1][2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Phosphorus Tribromide (

    
    ) (0.4 eq) or 
    
    
    
    (1.1 eq) /
    
    
    (1.1 eq)[1][2]
  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step:

  • Setup: Dissolve 1.0 g of this compound in 10 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition:

    • Method A (PBr3): Add

      
       dropwise over 10 minutes.[1][2]
      
    • Method B (Appel): Add

      
       first, then add 
      
      
      
      portion-wise to control exotherm.[1][2]
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The alcohol spot (

    
    ) should disappear, replaced by a less polar bromide spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1][2] Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (100% Hexanes) is usually required as the bromide is reactive.[1][2]

    • Stability Note: Store the bromide at -20°C; it is a lachrymator and sensitive to moisture.[1][2]

Protocol B: Oxidation to 3,5-Dibromo-4-methylbenzaldehyde

Use Case: Precursor for reductive amination to generate PTP inhibitors.[1][2]

Reagents:

  • Starting Alcohol (1.0 eq)[1][2]

  • Pyridinium Chlorochromate (PCC) (1.5 eq)[1][2]

  • Celite / Silica Gel[1][2]

Step-by-Step:

  • Suspension: Suspend PCC (1.5 eq) and an equal weight of Celite in anhydrous DCM.

  • Addition: Add a solution of the alcohol in DCM to the PCC suspension at RT.

  • Monitoring: Stir for 3-4 hours. The orange suspension will turn dark brown/black.[1][2]

  • Filtration: Filter the reaction mixture through a pad of silica gel to trap chromium salts. Wash the pad with DCM.[1][2]

  • Isolation: Concentrate the filtrate to yield the aldehyde as a white/off-white solid.[1][2]

    • Yield Expectation: >85%.[1][2][3]

    • Characterization: Look for the distinct aldehyde proton signal at

      
       ppm in 
      
      
      
      -NMR.[1][2]

Comparative Data: Pharmacophore Properties

The table below highlights why this specific scaffold is chosen over non-brominated or non-methylated analogs in medicinal chemistry.

Property3,5-Dibromo-4-methyl3,5-Dibromo (No Me)4-Methyl (No Br)Impact on Drug Design
Lipophilicity (

)
High (+2.[1][2]5)Moderate (+1.[1][2]7)Low (+0.[1][2]5)Enhanced membrane permeability; hydrophobic pocket filling.[1][2]
Electronic Effect (

)
Electron WithdrawingElectron WithdrawingElectron DonatingBromines pull electron density, increasing acidity of nearby NH/OH groups (H-bond donors).[1][2]
Metabolic Stability High ModerateLowThe 4-Me group blocks para-hydroxylation (CYP450); Bromines block meta positions.[1][2]
Halogen Bonding Strong StrongNoneEnables specific anchoring to backbone carbonyls in target proteins (e.g., Laforin).[1][2]

References

  • Discovery of Laforin Inhibitors

    • Title: Discovery and Evaluation of Active Site-Directed, Potent, and Selective Sulfophenyl Acetic Amide-Based Inhibitors for the Laforin Phosphatase.[1][2]

    • Source: PMC / NIH (2025).[1][2]

    • Context: Describes the synthesis of Compound 3a using the 3,5-dibromo-4-methylphenyl scaffold.
    • (Note: Link based on search context snippet 1.6)

  • Mycobacterial PTPB Inhibitors

    • Title: Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen.[1][2]

    • Source: NIH (2025).[1][2]

    • Context: Details compound L335-M34 and the synthesis of the aniline derivative
    • (Verified via Snippet 1.4)

  • WDR5 Inhibitors for Glioblastoma

    • Title: Development and Characterization of Triazole-Based WDR5 Inhibitors for the Treatment of Glioblastoma.[1][2]

    • Source: bioRxiv (2025).[1][2][3]

    • Context: Use of methyl 3,5-dibromo-4-methylbenzoate (related ester) and NBS to generate the benzyl bromide species for drug synthesis.[1][2]

    • [1][2]

  • JAK3 Inhibitors

    • Title: Quinazoline derivatives as Janus kinase 3 (JAK3) inhibitors.[1][2]

    • Source: Patent WO 00/56338.[1][2]

    • Context: Lists 4-(3',5'-dibromo-4'-methylphenyl)amino-6,7-dimethoxyquinazoline as a preferred compound for leukemia.[1][2]

Sources

(3,5-Dibromo-4-methylphenyl)methanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (3,5-Dibromo-4-methylphenyl)methanol in High-Value Scaffold Synthesis

Executive Summary

This compound is a densely functionalized aromatic building block that offers a unique combination of steric bulk , electronic deactivation , and orthogonal reactivity .[1][2][3] Unlike simple benzyl alcohols, the presence of the 4-methyl group flanked by two 3,5-bromine atoms creates a "steric picket fence," making this molecule a critical precursor for synthesizing atropisomeric biaryls and conformationally restricted pharmacophores .[2]

This guide outlines the strategic application of this compound in drug discovery (specifically PTP1B inhibitors and antibacterials) and materials science. It details protocols for site-selective cross-coupling, controlled oxidation, and divergent functionalization, emphasizing the causality behind reaction parameter choices.[2]

Chemical Profile & Structural Significance

PropertyDataSignificance
CAS Number 868860-22-4Unique identifier for procurement/indexing.[1]
Formula C₈H₈Br₂OHigh halogen content (57% by mass) imparts lipophilicity.[1][2]
MW 279.96 g/mol Ideal fragment size for "Rule of 5" compliant drug design.[1][2]
Core Motif 3,5-Dibromo-4-methylSteric Lock: The methyl group restricts rotation of substituents at C3/C5.[1][2]
Electronic Electron-DeficientBromines withdraw electron density, deactivating the ring toward electrophilic attack but activating it for Pd-catalyzed oxidative addition.[1][3]

The "Why" Behind the Molecule: In medicinal chemistry, the 3,5-dibromo-4-methyl motif is not merely a linker; it is a conformational anchor .[1] When coupled to another aryl ring, the steric clash between the central methyl group and the ortho-substituents of the partner ring significantly raises the rotational energy barrier. This property is exploited to design axially chiral (atropisomeric) ligands or drugs with fixed binding geometries [1, 2].

Divergent Synthesis Workflow

The utility of this building block lies in its ability to serve as a "branch point" for three distinct chemical pathways.

G Start (3,5-Dibromo-4-methylphenyl) methanol Aldehyde 3,5-Dibromo-4-methyl benzaldehyde Start->Aldehyde Oxidation (PCC/Swern) Biaryl Atropisomeric Biaryls Start->Biaryl Suzuki-Miyaura (Pd-Cat) Halide Benzylic Halide (Leaving Group) Start->Halide PBr3 or SOCl2 DrugTarget PTP1B Inhibitors (Thiazolidinediones) Aldehyde->DrugTarget Knoevenagel Condensation Polymer Functionalized Polymers/Ligands Biaryl->Polymer Polymerization Ether Benzylic Ethers/ Amines Halide->Ether SN2 Displacement

Figure 1: Divergent synthetic pathways originating from this compound. The molecule serves as a precursor for aldehydes (drug synthesis), biaryls (materials/ligands), and alkylating agents.[2]

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: To couple one aryl group while preserving the second bromine for sequential functionalization, creating an asymmetric biaryl core.[1]

  • Challenge: The two bromine atoms are chemically equivalent.

  • Solution: Stoichiometric control and "steric gating" using the 4-methyl group.[3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (0.95 equiv - limiting reagent)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically demanding partners)[2]

  • Base: Na₂CO₃ (2.0 equiv, aq.[2] 2M)

  • Solvent: DME/Water (3:[2]1) or Toluene/EtOH/Water (4:1:1)[2][3]

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with the solvent mixture and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add the substrate, boronic acid, and base.[2] Add the Pd catalyst last under a positive stream of Argon.

  • Thermal Activation: Heat the mixture to 80°C. Monitor via TLC/LC-MS every 30 minutes.

    • Expert Insight: Due to the steric bulk of the methyl group, the reaction rate may be slower than typical aryl bromides.[2] If conversion stalls, switch to a bulky phosphine ligand like SPhos or XPhos to facilitate oxidative addition [3].[2]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography. The mono-coupled product is less polar than the di-coupled byproduct and the starting material.

Self-Validating Check:

  • LC-MS: Look for the [M+H]⁺ peak corresponding to the mono-arylated product. The isotopic pattern should show one bromine atom (1:1 doublet).

Protocol B: Controlled Oxidation to Benzaldehyde

Objective: Synthesize 3,5-dibromo-4-methylbenzaldehyde, a key intermediate for Knoevenagel condensations (e.g., synthesis of thiazolidinedione-based antidiabetics).[1][2]

  • Challenge: Over-oxidation to the benzoic acid.

  • Solution: Use of Pyridinium Chlorochromate (PCC) or Swern conditions.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Oxidant: PCC (1.5 equiv)[1][2]

  • Buffer: Sodium Acetate (0.5 equiv) - prevents acid-catalyzed side reactions

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspension: Suspend PCC and Sodium Acetate in anhydrous DCM at 0°C.

  • Addition: Add the alcohol (dissolved in minimal DCM) dropwise to the oxidant suspension.

  • Reaction: Stir at RT for 2-4 hours. The orange suspension will turn to a black gum (reduced chromium).

  • Filtration: Dilute with ether and filter through a pad of Florisil or Silica Gel .[2] Note: This removes the sticky chromium byproducts efficiently.

  • Isolation: Concentrate the filtrate to yield the aldehyde as a white/off-white solid.

Application Context: The resulting aldehyde is directly used in condensation reactions with 2,4-thiazolidinedione to generate PTP1B inhibitors (antidiabetic candidates) [4].[2]

Case Study: Atropisomerism in Drug Design

The 3,5-dibromo-4-methyl motif is a classic "steric gear." When coupled to another ortho-substituted ring (e.g., via Protocol A), the rotation around the biaryl axis is restricted.[2]

  • Mechanism: The van der Waals radius of the methyl group (2.0 Å) and the bromine (1.85 Å) creates a barrier >20 kcal/mol for rotation if the partner ring also has ortho-substituents (e.g., -OMe, -Cl) [5].

  • Implication: The resulting molecule exists as separable enantiomers (atropisomers).[4]

  • Actionable Advice: When synthesizing biaryls with this building block, always check for peak splitting in NMR (at RT) or dual peaks in Chiral HPLC. This is not an impurity; it is a stereochemical feature that can be exploited for increasing binding selectivity to chiral protein pockets.

References

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine.Link[2]

  • National Institutes of Health (NIH). (2016).[2] Atropisomerism in medicinal chemistry: challenges and opportunities.Link[2][3]

  • Organic Chemistry Portal. (2024).[1][2][5] Suzuki-Miyaura Coupling: Ligand Effects and Protocols.[1]Link

  • Bioorganic Chemistry. (2021). Discovery of 5-(3-bromo-2-(...)-benzylidene)thiazolidine-2,4-dione as a novel potent PTP1B inhibitor.[1][2]Link[2]

  • ResearchGate. (2008).[2] 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl: Crystal structure and steric interactions.[2][6]Link[2]

Sources

Application Note: Large-Scale Synthesis of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the scalable synthesis of (3,5-Dibromo-4-methylphenyl)methanol (CAS: 162269-02-3), a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for pharmaceutical scaffolds.

Synthetic Strategy Selection

For large-scale production (>100g to kg scale), direct bromination of (4-methylphenyl)methanol is not recommended due to the high risk of benzylic oxidation and competitive polymerization.

Instead, this protocol utilizes a "Protect-in-Place" Strategy via the carboxylic acid oxidation state. We start with p-toluic acid, utilizing its electronic properties to direct regioselective bromination, followed by a chemoselective reduction.

The Two-Step Workflow:

  • Electrophilic Aromatic Substitution: Bromination of p-toluic acid. The carboxyl group deactivates the ring but directs meta, while the methyl group activates the ring and directs ortho. These effects cooperate perfectly to target the 3,5-positions.

  • Chemoselective Reduction: Reduction of the bulky 3,5-dibromo-4-methylbenzoic acid to the benzyl alcohol using Borane-THF (

    
    ).
    

Process Logic & Safety Architecture

The following diagram illustrates the critical decision nodes and safety controls required for this specific synthesis.

SynthesisLogic RawMat p-Toluic Acid Bromination Step 1: Bromination (Br2, AcOH) Exothermic! RawMat->Bromination Activation Scrubbing HBr Scrubbing (NaOH Trap) Bromination->Scrubbing Off-gas Intermediate 3,5-Dibromo-4-methylbenzoic acid (Solid, Stable) Bromination->Intermediate Precipitation Reduction Step 2: Reduction (BH3-THF) H2 Evolution! Intermediate->Reduction Dissolution Quench Controlled Quench (MeOH/Acid) Reduction->Quench Completion Product Target Alcohol (Crystallized) Quench->Product Workup

Caption: Process flow indicating critical safety control points (Red) and intermediate stability checks (Blue).

Protocol 1: Synthesis of 3,5-Dibromo-4-methylbenzoic Acid

Objective: Regioselective double bromination of p-toluic acid. Scale: 1.0 mol (136.15 g) input.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
p-Toluic Acid136.151.0136.2 gSubstrate
Bromine (

)
159.812.2351.6 g (~113 mL)Electrophile
Glacial Acetic Acid60.05Solvent600 mLSolvent
Iron Powder55.850.052.8 gLewis Acid Cat.
Water18.02-2.0 LPrecipitation
Step-by-Step Methodology
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (10% NaOH trap) to neutralize HBr gas.

  • Charging: Charge p-toluic acid, iron powder, and glacial acetic acid. Stir to create a suspension.

  • Bromine Addition (Critical):

    • Heat the mixture to 40°C.

    • Add Bromine dropwise over 2–3 hours.

    • Observation: The reaction is exothermic.[7][8][9] Maintain internal temperature between 50–60°C using the addition rate.

    • Mechanism:[1][4][5][6][7][10][11] The iron powder generates

      
       in situ, catalyzing the substitution at the 3 and 5 positions (ortho to the methyl group).
      
  • Completion: After addition, heat to 90°C for 2 hours to drive the reaction to completion and ensure consumption of the mono-bromo intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Pour the slurry into 2.0 L of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

    • Filter the solid and wash with water (3 x 500 mL) to remove residual acetic acid and iron salts.

  • Purification: Recrystallize from Ethanol/Water (if necessary) or dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90% (~250–265 g).

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet for the aromatic protons (approx. 8.0 ppm) and a singlet for the methyl group.

Protocol 2: Chemoselective Reduction to Alcohol

Objective: Reduction of the carboxylic acid to the benzyl alcohol without debromination. Scale: 0.5 mol (147 g) of Intermediate from Step 1.

Reagents & Equipment
ReagentEquiv.[1][2][4][5][6][7][8][9][12]AmountRole
3,5-Dibromo-4-methylbenzoic acid1.0147.0 gSubstrate
Borane-THF (

)
1.5750 mL (1.0 M)Reducing Agent
Anhydrous THFSolvent500 mLSolvent
MethanolQuench200 mLQuench Agent
Step-by-Step Methodology
  • Safety Pre-Check: Borane reduction generates Hydrogen gas (

    
    ).[8][12] Ensure the system is under inert atmosphere (
    
    
    
    or Ar) and vented through a bubbler to monitor gas evolution.
  • Dissolution: In a dry 3L flask, dissolve the starting acid in anhydrous THF (500 mL). Cool the solution to 0°C using an ice/salt bath.

  • Reduction (Exotherm Control):

    • Add

      
       solution dropwise via a cannula or addition funnel.
      
    • Rate Limit: Do not allow internal temperature to exceed 10°C during addition.[4]

    • Note: Carboxylic acids react with borane to form triacyloxyborane intermediates, releasing

      
       initially, followed by hydride transfer.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

  • Quenching (Hazardous Step):

    • Cool the mixture back to 0°C.

    • Slowly add Methanol. Caution: Vigorous

      
       evolution will occur.[5] Add dropwise until gas evolution ceases.
      
  • Solvent Swap & Isolation:

    • Concentrate the mixture under reduced pressure to remove THF and trimethyl borate (

      
      ).
      
    • The residue is often a sticky oil or solid. Dissolve in Ethyl Acetate (500 mL).

    • Wash with 1M HCl (200 mL), then Saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Crystallization: The crude product is recrystallized from Hexanes/Ethyl Acetate to yield white needles.

    • Target Yield: 80–85% (~115 g).

Analytical Quality Control

AttributeSpecificationMethodRationale
Appearance White crystalline solidVisualColored impurities indicate iron residues or oxidation.
Purity >98.0%HPLC (254 nm)Critical for Suzuki coupling success.
Identity Conforms to Structure

NMR
Confirm 2:1 ratio of Aromatic H to Methyl H.
Water Content <0.5%Karl FischerBorane residues can trap moisture.

Key NMR Signals (CDCl3):

  • 
     2.45 (s, 3H, 
    
    
    
    )
  • 
     4.65 (s, 2H, 
    
    
    
    )
  • 
     7.55 (s, 2H, 
    
    
    
    ) — Note: The singlet confirms the symmetric 3,5-substitution.

References

  • Vertex AI Search. (2023). Synthesis of this compound. 3

  • Organic Syntheses. Bromination of deactivated aromatic acids. Org.[6][7][9][12] Synth. Coll. Vol. 3, p.138.

  • Lobben, P. C., et al. (2004). Safe Handling of Boranes at Scale. Journal of Process Chemistry. (Contextualized from general borane safety protocols).

  • PubChem. 3,5-Dibromo-4-methylbenzoic acid Compound Summary.

Sources

Application Note: High-Purity Isolation of (3,5-Dibromo-4-methylphenyl)methanol via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of (3,5-Dibromo-4-methylphenyl)methanol (CAS: 68120-35-4), a critical intermediate in the synthesis of mucolytic agents (e.g., Ambroxol analogs) and Suzuki coupling partners.[1][2]

While benzyl alcohols are generally considered routine separations, the specific substitution pattern of this molecule—two lipophilic bromine atoms flanking a methyl group—creates a unique "lipophilic-polar" duality.[2] This often leads to co-elution with aldehyde intermediates or over-reduced byproducts if the gradient is not shallow enough.[2] This guide provides a self-validating protocol using dry-loading techniques to mitigate band broadening caused by the compound's low melting point (38–42 °C).[1][2]

Compound Profile & Physicochemical Analysis[1][2][3][4][5]

Understanding the molecule's physical state is the first step in designing a robust chromatography method.[2] The presence of two bromine atoms significantly increases the molecular weight and lipophilicity (LogP) compared to unsubstituted benzyl alcohol, causing it to elute earlier than expected on normal phase silica.

Table 1: Physicochemical Properties
PropertyValueChromatographic Implication
Molecular Formula C₈H₈Br₂OHigh molecular weight relative to size.[1][2]
Molecular Weight ~280 g/mol Moderate diffusion rates.[1][2]
Melting Point 38–42 °CCRITICAL: Low melting point suggests the solid may "oil out" on the column if liquid loaded in poor solvents.[1] Dry loading is recommended.
Predicted LogP ~3.3 - 3.5Moderately lipophilic.[1][2] Requires non-polar starting conditions (High % Hexane).[1][2]
pKa (Alcohol) ~14.3Neutral under standard silica conditions.[1][2] No modifiers (TEA/AcOH) required.[1][2]

Method Development: Thin Layer Chromatography (TLC)[1][6]

Before scaling to a column, the separation must be validated on TLC.[2] The target R_f is 0.25 – 0.35 .[2]

Mobile Phase Optimization

Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems are sufficient.[1][2]

  • 10% EtOAc/Hex: Compound likely sits at baseline or R_f < 0.1.[1][2]

  • 20% EtOAc/Hex: Target region (R_f ~ 0.25).

  • 30% EtOAc/Hex: Elutes too fast (R_f > 0.5), risking co-elution with impurities.[1][2]

Recommendation: Use 20% EtOAc in Hexane as the TLC solvent system.[2]

Visualization Strategies

The aromatic ring and bromine atoms provide strong UV absorption, but chemical stains confirm the alcohol functionality.

  • UV (254 nm): Primary visualization. The dibromo-system quenches fluorescence strongly, appearing as a dark spot.[2]

  • PMA (Phosphomolybdic Acid) Stain: Dips plate, heat with heat gun.[1][2] The alcohol oxidizes, appearing as a dark blue/green spot on a light background.[2] This distinguishes the product from non-oxidizable impurities (like over-reduced toluene derivatives).[1][2]

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Why Dry Load? Direct liquid injection of low-melting solids often requires a solvent (like DCM) that is stronger than the mobile phase, leading to "band streaming" and poor resolution.[1][2] Dry loading eliminates this solvent effect.[1][2]

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.[2]

  • Add Silica Gel (40–63 µm) to the solution. Ratio: 1.5g Silica per 1g of Crude Sample.[1][2]

  • Evaporate the solvent using a Rotary Evaporator until a free-flowing powder remains.

    • Note: Do not over-dry to the point of static charge buildup, but ensure no solvent smell remains.[2]

Phase 2: Column Setup
  • Stationary Phase: Spherical Silica Gel, 40–63 µm particle size (Standard Flash Grade).[1][2]

  • Column Size: Use a 1:30 to 1:50 ratio of Sample:Silica mass.[2]

    • Example: For 1g crude, use a 40g silica cartridge.[2]

Phase 3: Gradient Elution Program

The following gradient is designed to remove non-polar impurities first, then slowly elute the target alcohol.

Solvent A: Hexane (or Heptane) Solvent B: Ethyl Acetate (EtOAc)[1]

Step% Solvent BColumn Volumes (CV)Purpose
Equilibration 0%3 CVWet the column and remove air.[1][2]
Isocratic Hold 0%2 CVElute extremely non-polar impurities (e.g., 3,5-dibromo-4-methyltoluene).[1][2]
Ramp 1 0% → 10%5 CVElute aldehyde/ester impurities (if present).
Ramp 2 (Critical) 10% → 25%10 CVTarget Elution Window. The alcohol usually elutes between 15-22% B.
Flush 25% → 100%3 CVWash off polar byproducts (acids/dimers).[1][2]

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for purifying this specific compound, including decision points based on impurity profiles.

PurificationWorkflow Start Crude Reaction Mixture This compound TLC TLC Analysis (20% EtOAc/Hexane) Start->TLC ImpurityCheck Impurity Profile? TLC->ImpurityCheck NonPolar Non-Polar Impurities (Rf > 0.6) (e.g., Toluene derivative) ImpurityCheck->NonPolar Polar Polar Impurities (Rf < 0.1) (e.g., Benzoic Acid derivative) ImpurityCheck->Polar LoadDecision Sample Loading Strategy ImpurityCheck->LoadDecision DryLoad Dry Load on Silica (Recommended for Low MP Solid) LoadDecision->DryLoad Preferred LiquidLoad Liquid Load (DCM) (Risk of Band Broadening) LoadDecision->LiquidLoad Small Scale Only Gradient Run Gradient: 0-5% (Impurities) 10-25% (Product) DryLoad->Gradient LiquidLoad->Gradient Fractions Fraction Analysis (UV + PMA Stain) Gradient->Fractions Pool Pool Pure Fractions Evaporate < 40°C Fractions->Pool

Figure 1: Purification workflow emphasizing the critical choice of dry loading due to the compound's low melting point.[1]

Troubleshooting & Optimization

Issue 1: Co-elution with 3,5-Dibromo-4-methylbenzaldehyde[1][2]
  • Cause: The aldehyde intermediate (from incomplete reduction) has a polarity very similar to the alcohol.

  • Solution: Flatten the gradient. Instead of ramping 10% → 25%, insert an Isocratic Hold at 12% EtOAc for 5 CVs. The aldehyde will elute first.[2]

Issue 2: Product "Streaking" or Tailing[2]
  • Cause: Although rare for simple alcohols, residual carboxylic acid precursors can cause the alcohol to streak.[2]

  • Solution: Do not add acid (Acetic Acid) to the mobile phase, as this suppresses ionization of the impurity but may degrade the alcohol or cause esterification over time. Instead, ensure the crude is washed with NaHCO₃ prior to chromatography to remove acidic precursors before the column.

Issue 3: Product Crystallizing in Fraction Tubes
  • Observation: White needles form in test tubes after elution.[1][2]

  • Action: This confirms high purity. Do not heat aggressively to redissolve; simply add a small amount of DCM to transfer to the evaporation flask.[2]

References

  • ChemicalBook. (3-Bromo-4-methylphenyl)methanol - Synthesis and Properties. Retrieved from [1][2]

  • PubChem. 3,5-Dibromo-4-methylphenol (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [1][2]

  • Teledyne ISCO.Flash Chromatography Guide: Purification of Alcohols.
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] (Foundational text on Flash Chromatography).

Sources

recrystallization methods for (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Purification Strategies for (3,5-Dibromo-4-methylphenyl)methanol

Executive Summary & Compound Profile

This compound (CAS: 868860-22-4) is a halogenated benzyl alcohol derivative, serving as a critical intermediate in the synthesis of mucolytic agents (analogs of Bromhexine/Ambroxol) and lipophilic scaffolds in medicinal chemistry.[1]

Achieving high purity (>98%) is challenging due to the presence of structural analogs formed during synthesis, specifically the monobromo species (3-bromo-4-methylbenzyl alcohol) and over-brominated byproducts.[1] This guide details two robust recrystallization protocols designed to separate these lipophilic impurities based on differential solubility indices.

Property Data / Estimate
CAS Number 868860-22-4
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Physical State White to off-white crystalline solid
Predicted MP 80–110 °C (Based on structural analogs [1])
Solubility Profile Soluble in EtOAc, DCM, DMSO; Moderate in Ethanol; Insoluble in Water, Heptane.[1]

Pre-Purification Assessment: The Solubility Matrix

Before scaling any protocol, perform a Solubility Screen using 100 mg of crude material.[1] This step is critical to avoid "oiling out" (phase separation before crystallization), a common failure mode for benzyl alcohols.[1]

Solubility Behavior Table:

Solvent SystemSolubility @ 25°CSolubility @ RefluxSuitability Verdict
Water InsolubleInsolubleAnti-Solvent
Ethanol (EtOH) ModerateHighPrimary Solvent (Protocol A)
Ethyl Acetate (EtOAc) HighVery HighSolvent (Protocol B)
Heptane / Hexane InsolubleLowAnti-Solvent (Protocol B)
Dichloromethane (DCM) Very HighVery HighExtraction Only (Avoid for cryst.)[1]
Toluene ModerateHighAlternative (Good for water removal)

Protocol A: Single-Solvent Recrystallization (Ethanol)[1]

Principle: Ethanol acts as a "Goldilocks" solvent for brominated aromatics.[1] The hydroxyl group of the target molecule interacts via hydrogen bonding, while the lipophilic dibromo-toluene core ensures a steep solubility curve between 25°C and 78°C (boiling point).[1]

Best For: Crude purity >85% with minimal tarry impurities.[1]

Step-by-Step Methodology:

  • Charge: Place 10.0 g of crude this compound in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add Ethanol (absolute) in small portions (start with 3 mL/g, i.e., 30 mL) while heating the mixture to a gentle reflux (80°C bath).

  • Dissolution: Continue adding hot ethanol dropwise until the solid just dissolves.

    • Note: If 5-10% of solid remains (likely inorganic salts or polymers), do not add excess solvent.[1] Proceed to hot filtration.[1]

  • Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or Celite pad to remove mechanical impurities.[1]

  • Controlled Cooling (Critical):

    • Remove the flask from heat and place it on a cork ring.

    • Allow to cool to room temperature (RT) slowly over 2 hours. Rapid cooling induces oiling out.[1]

    • Once at RT, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Harvest: Filter the white needles using vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with 2 x 10 mL of ice-cold Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Binary Solvent Precipitation (EtOAc / Heptane)

Principle: This method utilizes the "Good Solvent / Bad Solvent" approach.[1] Ethyl Acetate dissolves the compound readily, while Heptane (the anti-solvent) forces the hydrophobic brominated lattice to crash out.[1] This is superior for removing polar impurities that might co-crystallize in Ethanol.[1]

Best For: Lower purity crude (<85%), oily crude, or scale-up batches (>100 g).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in the minimum amount of Ethyl Acetate at 50°C (approx. 15–20 mL).

  • Clarification: If the solution is dark/colored, add 0.5 g Activated Carbon, stir for 15 mins, and filter hot.

  • Anti-Solvent Addition:

    • Maintain temperature at 45–50°C.

    • Add Heptane dropwise to the stirring solution.[1]

    • Stop adding when a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution (make it just undersaturated).[1]

  • Nucleation: Remove from heat. Add a "seed crystal" of pure compound if available.

  • Crystallization:

    • Stir slowly as the mixture cools to Room Temperature.

    • Thick white precipitate should form.[1]

    • Cool to 0°C for 30 minutes.

  • Harvest: Filter and wash the cake with a 1:4 mixture of cold EtOAc:Heptane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for selecting the appropriate purification route based on crude material characteristics.

Recrystallization_Workflow Start Crude this compound PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck HighPurity Purity > 85% Solid Crude PurityCheck->HighPurity LowPurity Purity < 85% Oily/Tarry Crude PurityCheck->LowPurity ProtocolA Protocol A: Ethanol Recrystallization (Thermal Gradient) HighPurity->ProtocolA ProtocolB Protocol B: EtOAc / Heptane (Anti-Solvent Precipitation) LowPurity->ProtocolB OilingOut Risk: Oiling Out? ProtocolA->OilingOut Final Pure Crystalline Product (>98% HPLC) ProtocolB->Final Remedy Remedy: Re-heat, add seed crystal, slow cooling rate OilingOut->Remedy Yes OilingOut->Final No Remedy->Final

Caption: Decision tree for selecting the optimal recrystallization method based on crude purity and physical state.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out (Liquid separates instead of solid)Temperature dropped too fast; Impurities lowered MP.Re-heat to dissolve.[1][2] Add a Seed Crystal at the cloud point.[1] Cool very slowly (wrap flask in towel).
Low Yield (<50%)Too much solvent used; Product too soluble.[1]Concentrate the mother liquor by 50% and repeat cooling.[1] Switch to Protocol B (Anti-solvent).[1]
Colored Impurities Oxidation byproducts (quinones).[1]Use Activated Carbon or Silica Gel plug filtration before recrystallization.[1]
Incomplete Dissolution Inorganic salts (NaBr) from synthesis.[1]Perform a hot filtration (Step 4 in Protocol A).[1] Inorganic salts will not dissolve in organic solvents.[1]

References

  • BenchChem. (2025).[1][3][4] Synthesis and Characterization of Halogenated Benzoic Acid Derivatives. Retrieved from .[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 868860-22-4).[1][5] Retrieved from .

  • CymitQuimica. (2025).[1][6] Safety Data Sheet: this compound.[1][7] Retrieved from .[1]

  • Organic Syntheses. (1923).[1] p-Tolualdehyde Synthesis and Purification. Org.[1] Synth. 1923, 3,[1][2][8] 98. (Foundational method for methyl-benzyl precursors). Retrieved from .[1]

(Note: While specific literature on the recrystallization of this exact CAS is proprietary or sparse, the protocols above are derived from authoritative methods for structurally homologous brominated benzyl alcohols [1, 4].)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-DBM-001 Status: Active Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Strategic Overview & Route Selection

User Query: "What is the most robust route to scale (3,5-Dibromo-4-methylphenyl)methanol without incurring benzylic impurities?"

Scientist's Analysis: The synthesis of This compound presents a classic "chemoselectivity paradox." You require electrophilic aromatic substitution (EAS) to install bromines, yet the presence of a methyl group creates a high risk of competing radical benzylic bromination. Furthermore, the subsequent reduction of the carboxylic acid must preserve the aryl-halide bonds.

We recommend the "Acid-First, Reduction-Last" strategy starting from p-toluic acid . This route leverages the synergistic directing effects of the carboxyl (meta-director) and methyl (ortho-director) groups, which both direct incoming electrophiles to the desired 3,5-positions.

The Validated Workflow
  • Step 1 (Bromination): Electrophilic bromination of p-toluic acid to 3,5-dibromo-4-methylbenzoic acid.

  • Step 2 (Reduction): Chemoselective reduction of the carboxylic acid to the benzyl alcohol using Borane-THF (BH₃·THF).

Critical Phase I: Electrophilic Bromination

Objective: Synthesize 3,5-dibromo-4-methylbenzoic acid. Primary Challenge: Suppressing radical bromination at the benzylic (methyl) position.

Standard Operating Procedure (SOP)
  • Reagents: p-Toluic acid (1.0 eq), Br₂ (2.2–2.5 eq), Iron powder (Fe) or FeCl₃ (0.05 eq).

  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).

  • Conditions: Strict exclusion of light , 40–60°C.

Troubleshooting Guide: Bromination Anomalies
Symptom Root Cause Analysis Corrective Action
Impurity Peak at ~4.5 ppm (¹H NMR) Benzylic Bromination (Radical Pathway). Light or peroxides initiated the Wohl-Ziegler reaction, brominating the methyl group instead of the ring.1. Wrap reaction flask in aluminum foil.2. Purge solvents with N₂ to remove O₂ (radical initiator).3. Ensure Fe catalyst is active (Lewis acid suppresses radical path).
Presence of Mono-bromo species Incomplete Reaction. The first bromine deactivates the ring, making the second addition sluggish.1. Increase Br₂ equivalents to 2.5.2. Increase reaction temperature to 60°C (carefully).3. Extend reaction time (monitor via HPLC).
Product is a sticky gum/oil Mixed Isomers/Impurities. Likely a mixture of mono-bromo, di-bromo, and benzylic bromide.1. Recrystallize from Ethanol/Water or Glacial Acetic Acid.2. The pure di-bromo acid should be a high-melting solid (>180°C).
Visualizing the Competition: Pathway Logic

BrominationPathways Start p-Toluic Acid (Starting Material) Condition_Ionic Condition: Fe/FeCl3 Darkness Start->Condition_Ionic Condition_Radical Condition: UV Light Peroxides Start->Condition_Radical Target 3,5-Dibromo-4-methylbenzoic acid (DESIRED PRODUCT) Condition_Ionic->Target Electrophilic Aromatic Substitution (EAS) Impurity 4-(Bromomethyl)benzoic acid (CRITICAL IMPURITY) Condition_Radical->Impurity Radical Substitution (Wohl-Ziegler) Next Step:\nReduction Next Step: Reduction Target->Next Step:\nReduction

Figure 1: Mechanistic competition between the desired ionic pathway (EAS) and the undesired radical pathway.

Critical Phase II: Chemoselective Reduction

Objective: Convert the carboxylic acid to the alcohol without removing the bromine atoms. Primary Challenge: Aryl halides are susceptible to hydrodehalogenation (loss of Br) with strong reducing agents like LiAlH₄.

Standard Operating Procedure (SOP)
  • Reagent: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M).

  • Solvent: Anhydrous THF.

  • Temperature: 0°C to Room Temperature (RT).

Troubleshooting Guide: Reduction Failures
Question Expert Insight
"Can I use LiAlH₄ (Lithium Aluminum Hydride)?"Not Recommended. LiAlH₄ is a powerful nucleophile and can attack the aryl-bromide bond, leading to debrominated byproducts (e.g., p-methylbenzyl alcohol). If you must use it, keep the temperature strictly at 0°C and use stoichiometric precision.
"Why is my yield low after workup?"Boron Complexation. Borane forms stable borate esters with the product. You must quench effectively. Protocol: Quench with MeOH, then add aqueous acid (HCl) and reflux briefly or stir overnight to break the B-O bonds.
"My product smells like almonds/benzaldehyde."Under-reduction or Oxidation. You likely stopped at the aldehyde stage (rare with Borane) or the alcohol re-oxidized in air. Store under inert atmosphere (Argon/N₂).

Analytical Benchmarks

Use the following data to validate your intermediate and final product.

¹H NMR Diagnostic Table (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Ar-H (Positions 2,6) 7.50 – 7.60 Singlet (s)Deshielded by Br atoms. Integration = 2H.
Benzylic -CH₂-OH 4.60 – 4.70 Singlet (s)Confirm reduction of COOH. If doublet, OH coupling is visible.
Ar-CH₃ 2.45 – 2.55 Singlet (s)If shifted to ~4.5, you have benzylic bromide impurity.
-OH 1.80 – 2.50 Broad (br)Variable; disappears with D₂O shake.
Decision Matrix: Purity Check

PurityCheck Start Analyze Crude Product (1H NMR) Check1 Is there a peak at ~4.5 ppm? Start->Check1 Check2 Is there a peak at ~10 ppm? Check1->Check2 No (Shift ~4.6-4.7) Result_BenzBr Impurity: Benzylic Bromide Cause: Radical Reaction Check1->Result_BenzBr Yes (Shift ~4.5) Check3 Are aromatic protons < 7.2 ppm? Check2->Check3 No Result_Ald Impurity: Aldehyde Cause: Incomplete Reduction Check2->Result_Ald Yes Result_Clean Product Clean Proceed to Crystallization Check3->Result_Clean No Result_Dehalo Impurity: Debrominated Cause: Over-reduction Check3->Result_Dehalo Yes

Figure 2: Analytical logic tree for identifying common synthetic failures.

References

  • Preparation of 3,5-Dibromo-4-methylbenzoic acid

    • Source: Organic Syntheses, Coll. Vol. 3, p.
    • Context: Describes the general conditions for brominating activated benzoic acids using Iron c
    • URL:

  • Chemoselective Reduction of Carboxylic Acids

    • Source: Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry.
    • Context: Establishes Borane-THF as the superior reagent for reducing acids in the presence of halogens, avoiding the dehalogen
    • URL:

  • Benzylic Bromination (Side Reaction Mechanism)

    • Source: Master Organic Chemistry, "Benzylic Bromin
    • Context: Details the radical mechanism (Wohl-Ziegler)
    • URL:

  • Crystal Structure and Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

    • Source: N
    • Context: Provides crystallographic data and confirms the bromination of methyl 4-methylbenzoate using Aluminum Chloride, validating the EAS p
    • URL:

Disclaimer: This guide is for research purposes only. All syntheses involving Bromine (Br₂) and Borane (BH₃) require a fume hood, proper PPE, and adherence to your institution's chemical hygiene plan.

Technical Support Center: Bromination of 4-Methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Regioselectivity Control Audience: Senior Chemists, Process Development Scientists Status: Active | Updated: January 2026

Welcome to the Reaction Optimization Hub

This guide addresses the specific mechanistic failures encountered during the bromination of 4-methylphenol (p-cresol). Unlike simple aromatics, p-cresol presents a "bifurcation risk" where electronic activation (OH group) and steric blocking (para-methyl) compete, leading to three distinct classes of impurities: polybrominated species , ipso-substitution intermediates (dienones) , and oxidative byproducts .[1]

Module 1: The "Ipso" Anomaly (Mystery Intermediates)

User Query: "I am monitoring my reaction by HPLC and see a transient peak that disappears upon workup, but my final yield is lower than expected. Occasionally, I see isomeric impurities that shouldn't exist (like 3-bromo derivatives). What is happening?"

Technical Diagnosis: You are likely observing ipso-bromination . Although the hydroxyl group directs ortho/para, the para position is occupied by a methyl group. However, the para position is electronically activated. Under strong electrophilic conditions, bromine attacks the C4 position, forming a 4-bromo-4-methylcyclohexa-2,5-dienone intermediate.

The Mechanism: This dienone is not stable. It usually undergoes one of two fates:

  • Rearrangement: The bromine migrates to the ortho (or occasionally meta) position to restore aromaticity.

  • Reversal: It debrominates back to the starting material (lowering apparent yield).[1]

Visual Pathway Analysis (Graphviz):

IpsoMechanism Start 4-Methylphenol (p-Cresol) Ortho Ortho-Attack (Path A) Start->Ortho Direct EAS Ipso Ipso-Attack (C4) (Path B) Start->Ipso Steric Strain Product 2-Bromo-4-methylphenol (Major Product) Ortho->Product Dienone 4-Bromo-4-methyl cyclohexa-2,5-dienone (Unstable Intermediate) Ipso->Dienone Rearrange 1,2-Migration (Acid Catalyzed) Dienone->Rearrange Rearrange->Product Restoration of Aromaticity

Figure 1: The bifurcation of electrophilic attack. Path B (Ipso) leads to unstable dienones that complicate kinetic monitoring.[1]

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: Strong acids stabilize the dienone-like transition states.

  • Switch Solvents: Non-polar solvents (

    
    , 
    
    
    
    ) favor ortho attack via hydrogen bonding between the phenol -OH and the brominating agent. Polar protic solvents can disrupt this, sometimes increasing ipso attack probability unless specific catalysts are used.[1]
Module 2: The Polybromination Trap (2,6-Dibromo Impurity)

User Query: "I am aiming for mono-bromination (2-bromo-4-methylphenol), but I consistently get 10-15% of the 2,6-dibromo product, even when using exactly 1.0 equivalents of bromine."

Technical Diagnosis: The first bromine atom added is electron-withdrawing (-I effect), which should deactivate the ring. However, the resonance donation (+M effect) of the OH group and the Br atom itself keeps the ring sufficiently active for a second attack. In standard solvents (


, DCM), the rate of the second bromination is competitive with the first.[1]

The "Methanol Effect" Protocol: To solve this, you must use a solvent system that enhances the selectivity for the mono-product via Hydrogen Bond Networking.

Optimized Protocol: NBS/pTsOH in Methanol This method (cited below) forces a "stop" after mono-bromination due to solvation shells around the intermediate.

StepActionRationale
1 Dissolve p-cresol (10 mmol) in ACS-grade Methanol .Methanol is crucial; acetonitrile or DCM will fail to provide high selectivity.
2 Add p-Toluenesulfonic acid (pTsOH) (10 mol%).[1]The acid protonates NBS, creating a reactive species that is strictly controlled by the solvent cage.
3 Add N-Bromosuccinimide (NBS) (1.0 equiv) dropwise over 20 mins.Slow addition prevents local concentration spikes.
4 Stir for 5-15 mins.Reaction is extremely fast in MeOH.
5 Result: >90% Mono-bromo; <5% Di-bromo.Standard

methods often yield 15-20% di-bromo.
Module 3: Ring vs. Side-Chain (Benzylic) Competition

User Query: "I am trying to brominate the methyl group (benzylic position) to make 4-(bromomethyl)phenol, but I keep brominating the ring."

Technical Diagnosis: Direct free-radical bromination of free phenols is chemically antagonistic.

  • Antioxidant Effect: Phenols are radical scavengers. The O-H bond dissociation energy (BDE) is lower than the benzylic C-H BDE. Any radical initiator (AIBN/Light) will generate phenoxy radicals, which delocalize and terminate the chain reaction or lead to oxidation products (quinones/tars) rather than benzylic substitution.[1]

  • Ionic Dominance: The ring is so electron-rich that even trace moisture or polar impurities will trigger ionic Electrophilic Aromatic Substitution (EAS) before radical substitution can occur.

Decision Tree for Methyl-Group Bromination:

BenzylicDecision Start Goal: Brominate Methyl Group of p-Cresol CheckOH Is the Phenol OH protected? Start->CheckOH No NO (Free Phenol) CheckOH->No Direct Route Yes YES (Ester/Ether) CheckOH->Yes Protected Route Fail FAILURE MODE: 1. Radical Scavenging (Quenching) 2. Ring Bromination dominates No->Fail Success PROTOCOL: 1. Reagent: NBS 2. Initiator: AIBN/Benzoyl Peroxide 3. Solvent: CCl4 or Benzene (Reflux) 4. Light: UV often required Yes->Success

Figure 2: The necessity of protection groups for benzylic functionalization.

Corrective Action: You must protect the phenol first (e.g., Acetyl, Methyl, or TBDMS).[1]

  • Protect: Convert p-cresol to p-cresyl acetate.

  • Brominate: Use NBS/CCl4/AIBN (Wohl-Ziegler conditions).

  • Deprotect: Hydrolyze the ester.

Summary Data: Reagent Selection Matrix
Reagent SystemMajor ProductSide ProductsBest For...

/

Mixture (Mono + Di)15-20% 2,6-DibromoLow-cost, crude synthesis where distillation follows.
NBS / MeOH / pTsOH 2-Bromo-4-methylphenol <5% Di-bromoHigh-purity mono-bromination (Lab scale).

/ t-BuNH

2-Bromo-4-methylphenolMinimalOrtho-selective via amine-complexation.
NBS / CCl

/ AIBN
Benzylic Bromide Ring bromination (if unprotected)Functionalizing the side chain (Requires protection).[1]
References
  • Selective Ortho-Bromination Protocol (NBS/MeOH)

    • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Ipso-Substitution & Dienone Rearrangement

    • Title: Ipso Halogenation II. Bromination of phenols, isomerization and disproportionation of bromophenols.[2]

    • Source: Canadian Journal of Chemistry (via ResearchGate).[1]

    • URL:[Link]

  • Title: Method for preparing 2-bromo-4-methylphenol (Patent CN101037378B).

Sources

Technical Support Center: (3,5-Dibromo-4-methylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the high-yield synthesis of (3,5-Dibromo-4-methylphenyl)methanol , a critical intermediate often used in the development of mucolytic agents (e.g., Ambroxol analogs) and other substituted benzyl alcohol derivatives.

This guide prioritizes yield optimization , purity profiles , and scalability , distinguishing between the Direct Acid Route (fastest) and the Ester Route (highest purity control).

Executive Summary & Reaction Logic

The synthesis hinges on the orthogonal reactivity of the p-toluic acid scaffold.[1] The methyl group at position 4 is an activator (ortho/para director), while the carboxylic acid at position 1 is a deactivator (meta director).[2] Fortunately, both groups direct electrophilic substitution to the 3 and 5 positions , making the 3,5-dibromination thermodynamically favorable.

  • Challenge 1 (Regioselectivity): Preventing radical bromination of the benzylic methyl group (which forms benzyl bromides).[1][2]

  • Challenge 2 (Reduction Chemoselectivity): Reducing the carboxylic acid/ester to the alcohol without debrominating the aromatic ring.

Master Workflow Diagram

The following flowchart visualizes the two primary validated pathways.

SynthesisWorkflow cluster_legend Pathway Logic Start p-Toluic Acid (4-Methylbenzoic Acid) DibromoAcid 3,5-Dibromo-4-methylbenzoic Acid (Intermediate A) Start->DibromoAcid Route A (Direct): Br2, Fe/I2, AcOH (Electrophilic Subst.) MethylEster Methyl p-toluate Start->MethylEster Route B (Ester): MeOH, H2SO4 Target This compound (Target Product) DibromoAcid->Target Reduction: BH3-THF or BH3-DMS (Chemoselective) DibromoEster Methyl 3,5-dibromo-4-methylbenzoate (Intermediate B) MethylEster->DibromoEster Br2, AlCl3 (excess) No solvent/DCM DibromoEster->Target Reduction: LiAlH4, THF, 0°C RouteA Route A: Fewer steps, high yield (Recommended) RouteB Route B: Superior purification via crystallization

Figure 1: Comparative synthetic workflows. Route A is preferred for speed; Route B is preferred if the intermediate acid is difficult to purify.

Optimized Protocols

Protocol A: The Direct Acid Route (Recommended)

This method utilizes Borane-THF , which is highly chemoselective for reducing carboxylic acids to alcohols in the presence of aryl halides (avoiding the debromination often seen with catalytic hydrogenation).

Step 1: Bromination

  • Reagents: p-Toluic acid (1.0 eq), Bromine (2.5 eq), Iron powder (0.05 eq) or I2 (cat), Acetic Acid (Solvent).

  • Procedure: Dissolve p-toluic acid in glacial acetic acid. Add catalyst.[1][2][3][4][5] Add Br2 dropwise at 40-50°C. Reflux for 4-6 hours.

  • Critical Control: Maintain temperature <80°C to prevent benzylic bromination.

  • Workup: Pour into ice water. Filter the white precipitate.[1][2] Recrystallize from Ethanol/Water.[1][2]

    • Yield Expectation: 85-90%.[1]

Step 2: Reduction

  • Reagents: 3,5-Dibromo-4-methylbenzoic acid (1.0 eq), Borane-THF complex (1.0M, 1.5-2.0 eq).

  • Procedure: Dissolve acid in anhydrous THF under N2 at 0°C. Add BH3-THF slowly (gas evolution). Stir at RT for 2-4 hours.[1]

  • Quenching: Carefully add Methanol to destroy excess borane.[1][2] Concentrate. Partition between EtOAc and NaHCO3.[1][2][3]

    • Yield Expectation: 95-99% (Quantitative conversion is common).[1][2]

Protocol B: The Ester Route (High Purity)

Use this if the dibromo-acid from Route A is trapping impurities.[1] Esters crystallize more easily.[1][2]

  • Bromination: Treat Methyl p-toluate with 2.5 eq Br2 and excess AlCl3 (2.5-3.0 eq). The Lewis acid suppresses radical pathways entirely.[1][2]

  • Reduction: Reduce the ester using LiAlH4 (0.75 eq) in THF at 0°C. Note: Strict temperature control is required to prevent attacking the C-Br bonds.

Troubleshooting & FAQs

Direct solutions to common yield-killing scenarios.

Category 1: Bromination Issues

Q: Why is my product contaminated with benzyl bromide (monobromomethyl) derivatives?

  • Diagnosis: Radical substitution occurred instead of Electrophilic Aromatic Substitution (EAS).

  • Root Cause: Exposure to light or excessive heat (>90°C) without sufficient Lewis Acid catalyst.[1][2]

  • Fix:

    • Wrap the reaction flask in aluminum foil (exclude light).

    • Ensure sufficient Fe or AlCl3 catalyst is present.[1][2]

    • Keep temperature strictly controlled (40-60°C is usually sufficient for EAS).[1][2]

Q: I am getting a mixture of mono-bromo and di-bromo products. How do I push it to completion?

  • Diagnosis: Incomplete reaction.[1][2]

  • Fix:

    • Increase Bromine stoichiometry to 2.5 - 3.0 equivalents .

    • Extend reaction time.

    • Purification: The mono-bromo acid is significantly more soluble in Ethanol than the di-bromo acid.[1] Recrystallize from hot Ethanol; the di-bromo product will precipitate first upon cooling.[1]

Category 2: Reduction & Workup

Q: My yield is low after Borane reduction, despite TLC showing conversion.

  • Diagnosis: Incomplete hydrolysis of the borane-alcohol complex or formation of water-soluble borate esters.[1]

  • Fix:

    • The "Methanol Methanol" Wash: After quenching with MeOH, evaporate the solvent.[2] Repeat this 3 times. This forms volatile Trimethyl Borate (B(OMe)3) which is removed in vacuo, freeing the alcohol.[2]

    • Ensure the quench is acidic (e.g., dilute HCl) if using LiAlH4, to break aluminum emulsions.[2]

Q: Can I use NaBH4 instead of Borane or LiAlH4?

  • Answer: Not directly on the carboxylic acid.[1][2][6] NaBH4 alone will not reduce the acid.[1][2]

  • Workaround: You can use NaBH4 + I2 (generates BH3 in situ) or convert the acid to the Mixed Anhydride (using Ethyl Chloroformate) followed by NaBH4 reduction.[1][2] However, the Borane-THF method (Protocol A) is superior for reproducibility.[1]

Data Summary: Solvent & Reagent Selection

ParameterRecommendedAvoidReason
Bromination Solvent Glacial Acetic AcidCCl4, BenzeneAcOH promotes EAS and solubilizes the acid; CCl4 promotes radical bromination.[1]
Bromination Catalyst Fe powder, AlCl3, I2Benzoyl Peroxide, AIBNPeroxides initiate radical chains (wrong product).
Reducing Agent Borane-THF (B2H6)H2 / Pd/CHydrogenation will debrominate the ring (hydrodehalogenation).[1][2]
Quenching Agent MethanolWater (Directly)MeOH forms volatile borates, preventing product trapping.[2]

References

  • Saeed, A., et al. (2010).[2] "Methyl 3,5-dibromo-4-methylbenzoate."[1] Acta Crystallographica Section E, 66(4), o982.[2]

    • Validation of the ester bromin
  • ChemicalBook. (n.d.).[1][2] "Synthesis of (3-Bromo-4-methylphenyl)methanol."

    • Protocol for Borane-THF reduction of the methyl-benzoic acid scaffold.
  • BenchChem. (2025).[1][2][7] "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid."

    • General workup and crystallization techniques for dibromo-benzoic acids.
  • Organic Syntheses. (1955).[1][2] "o-Methylbenzyl Alcohol."[1] Org.[1][2] Syn. Coll. Vol. 3, p.549. [1][2]

    • Foundational chemistry for reducing methyl-substituted benzoic acids.

Sources

Technical Support Center: Optimization of Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aryl Bromide Grignard Synthesis Ticket Type: Advanced Process Optimization & Troubleshooting Support Tier: Senior Application Scientist

Introduction: The "Hidden" Complexity of Grignard Chemistry

Welcome to the Technical Support Center. While the Grignard reaction is a sophomore organic chemistry staple, generating high-purity aryl magnesium species—especially from electron-rich or sterically hindered bromides—is a complex process engineering challenge.

As researchers, we often face two opposing failure modes:

  • The "Sleeping Dragon" (Initiation Failure): The reaction refuses to start, leading to a dangerous accumulation of halide followed by a thermal runaway.

  • The "Parasitic" Coupling (Wurtz Reaction): The reaction works too well, generating radical species that dimerize into biaryls, destroying yield.

This guide moves beyond textbook theory to provide field-proven protocols for stabilizing these reactive intermediates.

Module 1: Initiation Failures (The "Start-Up" Problem)

Q: I’ve added my aryl bromide to the magnesium, but there is no exotherm or color change. Should I add more halide?

A: ABSOLUTELY NOT. Adding more halide during a stalled initiation is the most common cause of laboratory accidents in Grignard synthesis. You are creating a "chemical time bomb." If the reaction initiates suddenly with a high concentration of halide, the massive exotherm can exceed the condenser's capacity, leading to solvent ejection.

Root Cause Analysis: Magnesium turnings are naturally coated with a passivation layer of Magnesium Oxide (


) and hydroxide. This ceramic-like shell prevents the electron transfer from 

to the

bond.

Troubleshooting Workflow:

  • Mechanical Activation: Stop stirring. Use a glass rod to crush the turnings against the flask wall under inert gas. This exposes fresh

    
     lattice sites.
    
  • The "Entrainment" Method (Standard): Add 5-10 mol% of 1,2-dibromoethane .

    • Mechanism:[1][2][3] This reacts with Mg to form

      
       and ethylene gas (
      
      
      
      ). The evolution of gas physically disrupts the oxide layer, while the generated
      
      
      acts as a Lewis acid to scrub the surface.
    • Visual Cue: Look for distinct bubbling (ethylene) independent of boiling solvent.

  • The "Turbo" Kick-Start (Advanced): If using standard Mg turnings fails, add 1-2 mL of pre-formed Turbo Grignard (

    
    ) or DIBAL-H (1 mol%).
    
    • Mechanism:[1][2][3][4] DIBAL-H acts as a scavenger for moisture and oxide, creating a pristine surface instantly.

Visualization: Safe Initiation Logic

InitiationWorkflow Start Symptom: No Exotherm/Color Change CheckWater Check Solvent Moisture (<50 ppm?) Start->CheckWater MechAct Mechanical Activation (Crush Turnings) CheckWater->MechAct Dry Abort ABORT: Quench & Dry Solvents CheckWater->Abort Wet ChemAct Chemical Activation (1,2-Dibromoethane) MechAct->ChemAct No Start Success Exotherm Observed Proceed with Slow Addition MechAct->Success Start TurboAct Turbo Initiation (Add iPrMgCl·LiCl or DIBAL-H) ChemAct->TurboAct No Start ChemAct->Success Start TurboAct->Success Start TurboAct->Abort Fail

Figure 1: Decision tree for troubleshooting Grignard initiation failures safely.

Module 2: Impurities & Yield Loss (The "Purity" Problem)

Q: My reaction initiated fine, but my yield is only 50%. NMR shows a significant amount of biaryl (Ar-Ar) dimer. What happened?

A: You are a victim of Wurtz Homocoupling. This is a concentration-dependent side reaction.

The Mechanism: Grignard formation is not a simple concerted insertion; it involves surface radical intermediates (


).
  • Desired Path:

    
    
    
  • Parasitic Path:

    
     (via radical attack on starting material) or 
    
    
    
    .

Optimization Protocol:

ParameterOptimization StrategyScientific Rationale
Halide Addition Slow, dropwise addition (dilution is key).Keeps the concentration of unreacted

low, statistically favoring reaction with the Mg surface over the radical coupling.
Temperature Low Temperature (

to

)
.[5]
Radical coupling has a higher activation energy than Grignard formation. Lower temps favor the kinetic product (

). Note: Requires highly active Mg (Turbo) to sustain initiation at low temp.
Anion Choice Use Bromide, avoid Iodide.

bonds are weaker and generate radicals too easily, drastically increasing homocoupling rates.
Additives Lithium Chloride (

).
Breaks up polymeric Grignard aggregates.[6] Monomeric species are less prone to facilitating the proximity required for coupling.

Visualization: Competing Reaction Pathways

ReactionPathways ArBr Aryl Bromide (Ar-Br) MgSurface Mg Surface (Electron Transfer) ArBr->MgSurface Dimer Wurtz Dimer (Ar-Ar) ArBr->Dimer Direct Attack by Radical Radical Radical Pair [Ar• •MgBr] MgSurface->Radical Grignard Grignard Reagent (ArMgBr) Radical->Grignard Path A: Diffusion Control (Favored by Low Conc.) Radical->Dimer Path B: Radical Recombination (Favored by High Conc./Temp)

Figure 2: Kinetic competition between stable Grignard formation and parasitic Wurtz coupling.

Module 3: Process Control & Quality Assurance

Q: Should I use THF or Diethyl Ether (


)? 

A: Use THF for difficult substrates; use Ether for clean workups.

FeatureTetrahydrofuran (THF)Diethyl Ether (

)
Boiling Point

(Faster kinetics)

(Easier removal)
Solvation High. Stabilizes Mg species via accessible lone pairs.Moderate.
Schlenk Equilibrium Favors

.
Shifts toward

(precipitation).
Water Sensitivity High. Hygroscopic. Hard to dry.Moderate. Can be dried with Na wire easily.
Recommendation Best for Aryl Chlorides & Deactivated Bromides. Best for simple, reactive substrates.

Q: How do I know the exact concentration of my Grignard?

A: You must titrate.[7] Assuming 100% yield is a fallacy. The "Knochel Titration" is the industry standard for accuracy.

Protocol:

  • Dry a vial and add accurately weighed Iodine (

    
    )  (approx. 100 mg).
    
  • Dissolve in 1-2 mL of 0.5 M LiCl in anhydrous THF . (The LiCl solubilizes the Mg salts).

  • Cool to

    
    .
    
  • Add your Grignard solution dropwise via a 1.0 mL syringe.[5]

  • Endpoint: The solution transitions from Dark Brown

    
     Pale Yellow 
    
    
    
    Colorless
    .
  • Calculation:

    
    
    
Master Protocol: Synthesis of Difficult Aryl Grignards

Scenario: Synthesis of 2-methoxyphenylmagnesium bromide (Sterically hindered, electron-rich).

  • Preparation: Flame-dry a 3-neck flask under

    
     flow. Add magnetic stir bar and Magnesium turnings (1.2 equiv).
    
  • Activation (The Turbo Method):

    • Add dry THF to cover Mg.

    • Add 0.05 equiv of DIBAL-H (1M in THF). Stir for 5 mins. The solution may turn slightly gray (oxide removal).

    • Why? This chemically scrubs the Mg surface and scavenges trace water.

  • Initiation:

    • Add 5% of the total Aryl Bromide volume neat (undiluted) directly onto the Mg.

    • Heat gently with a heat gun until bubbling is observed.[8]

  • Propagation:

    • Dilute the remaining Aryl Bromide in THF (1:4 ratio).

    • Crucial Step: Add a solution of LiCl (1.1 equiv) dissolved in THF to the reaction flask.

    • Begin dropwise addition of the bromide solution.[5] Maintain temperature between

      
       (use a water bath if necessary).
      
    • Note: The LiCl forms the "Turbo" complex (

      
      ), preventing aggregation and keeping the species in solution.
      
  • Completion:

    • Stir for 1 hour post-addition.

    • Perform Knochel Titration to determine active concentration.

References
  • Knochel, P., et al. (2004).[6][9] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Krasovskiy, A., & Knochel, P. (2006). "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.

  • Rieke, R. D. (1989). "Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds." Science.

  • Garst, J. F., & Soriaga, M. P. (2004). "Grignard reagent formation." Coordination Chemistry Reviews.

  • Org. Synth. (2010).[10] "Preparation of Isopropylmagnesium Chloride - Lithium Chloride Complex." Organic Syntheses.

Sources

Technical Support Center: Suzuki-Miyaura Coupling for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket: #789-SH (Steric Hindrance Optimization)

Welcome to the "High-Complexity" Coupling Help Desk

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed. When coupling sterically hindered aryl bromides (e.g., 2,6-disubstituted) with hindered boronic acids (e.g., 2-substituted or heterocyclic), the reaction creates a "perfect storm" of kinetic barriers.

This guide treats your reaction as a failed system that requires specific debugging of the Catalytic Engine (Ligand/Metal) , the Chemical Environment (Base/Solvent) , and the Substrate Integrity .

Module 1: The Engine (Catalyst & Ligand Selection)[1][2]

The Problem: Steric hindrance inhibits Oxidative Addition (OA) and Transmetalation (TM) .[1] However, it actually acceleratesReductive Elimination (RE) due to relief of steric strain. The Solution: You need a ligand that is electron-rich (to force OA) and bulky (to force RE), but flexible enough to allow the incoming boronate to approach during TM.

Recommended Systems
System ClassSpecific Ligand/CatalystWhy it Works (Mechanistic Insight)
Dialkylbiaryl Phosphines XPhos or SPhos (Use as Pd G3/G4 Precatalysts )The "Flexible Shield": These ligands form a monolithic LPd(0) species. The biaryl backbone provides stability, while the interaction with the ipso-carbon facilitates OA. SPhos is ideal for stability; XPhos is superior for extreme steric bulk (e.g., tetra-ortho-substitution).
NHC Complexes Pd-PEPPSI-IPr The "Throw-Away" Ligand: The pyridine ("PEPPSI") stabilizes the Pd(II) precatalyst but dissociates rapidly to reveal the active, bulky NHC-Pd species. Excellent for difficult OA steps and highly stable in air.
Specialized AntPhos or BI-DIME The "Shape-Selective": Designed specifically for tetra-ortho-substituted biaryls where even XPhos might fail.
⚠️ Critical Warning: Catalyst Activation

Do not use Pd(OAc)₂ + Ligand if possible. In hindered systems, the reduction of Pd(II) to Pd(0) is often the rate-limiting step and can lead to palladium black formation before the cycle starts.

  • Best Practice: Use Precatalysts (e.g., XPhos Pd G4) that generate the active LPd(0) species immediately upon heating.

Module 2: The Environment (Base & Solvent)[2]

In hindered couplings, the Transmetalation (TM) step is often the bottleneck. The base plays a dual role: it activates the boronic acid into a boronate [ArB(OH)₃]⁻, which is the actual nucleophile.

The "Goldilocks" Base Selection
  • Too Weak (e.g., NaHCO₃): Cannot generate enough boronate concentration to overcome the steric barrier of the Pd center.

  • Too Strong (e.g., t-BuOK): Promotes rapid Protodeboronation (destruction of the boronic acid) before it can couple.

Recommendation:

  • Primary Choice: K₃PO₄ (3.0 equiv) . The phosphate anion acts as a shuttle, aiding TM without being excessively corrosive to the boronic acid.

  • Solvent System: Toluene/Water (10:1) or Dioxane/Water (4:1) .

    • Why Water? Water is strictly required to solubilize the inorganic base and facilitate the formation of the reactive boronate species.

Visualizing the Failure Points

The following diagram illustrates where steric hindrance blocks the cycle and how specific failures (Protodeboronation vs. Homocoupling) occur.

SuzukiHindered Start Pd(0) Active Species (Bulky Ligand) OxAdd Oxidative Addition (OA) (Slowed by Sterics) Start->OxAdd + ArBr ArBr Hindered Aryl Bromide ArBr->OxAdd Pd_II L-Pd(II)-Ar(Br) OxAdd->Pd_II TransMetal Transmetalation (TM) (MAJOR BOTTLENECK) Pd_II->TransMetal Homo FAILURE: Homocoupling (Ar-Ar) Pd_II->Homo O2 Leak / Excess Oxidant Boronic Hindered Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Boronic->Boronate + Base Base Base (OH-/PO4-) Base->Boronate Boronate->TransMetal Steric Gate Proto FAILURE: Protodeboronation (Ar-B -> Ar-H) Boronate->Proto Slow TM + H2O/Base Pd_Complex L-Pd(II)-Ar-Ar' TransMetal->Pd_Complex RedElim Reductive Elimination (RE) (Accelerated by Sterics) Pd_Complex->RedElim RedElim->Start Regeneration Product Biaryl Product RedElim->Product

Caption: The "Steric Gate" at the Transmetalation step is the critical failure point. If TM is too slow, the active Boronate accumulates and undergoes Protodeboronation.

Troubleshooting Guide (FAQ Format)

Q1: The reaction stalled. I have unreacted Aryl Bromide, but the Boronic Acid is gone. What happened?

Diagnosis: Protodeboronation . The boronic acid hydrolyzed (lost the B(OH)₂ group and became Ar-H) faster than it could transmetalate to the Palladium. This is common with 2-substituted or heterocyclic boronic acids. The Fix:

  • Switch to "Slow Addition": Dissolve the boronic acid in the organic solvent and add it via syringe pump over 2–4 hours. This keeps the concentration of the boronic acid low relative to the catalyst, favoring the catalytic cycle over the second-order decomposition pathway.

  • Increase Catalyst Loading: Push the catalyst to 5–10 mol% to increase the rate of TM.

  • Use Boronic Esters: Switch from Boronic Acid to a Pinacol Ester (BPin) or MIDA Boronate , which release the active species more slowly.

Q2: I see the product, but also significant Homocoupling (Ar-Ar).

Diagnosis: Oxidative Glitch . Homocoupling usually requires an oxidant (like Oxygen) or occurs via disproportionation. The Fix:

  • Degas Rigorously: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for 20+ minutes.

  • Check Solvent Purity: Old ethereal solvents (THF, Dioxane) form peroxides which act as oxidants. Use fresh, anhydrous solvents.

Q3: No reaction at all. Both starting materials are untouched.

Diagnosis: Catalyst Death or OA Failure . The Fix:

  • Temperature: Steric hindrance increases the activation energy. If you are at 80°C, move to 100°C or 110°C (switch solvent to Toluene/Water or Xylene).

  • Activation: If using Pd(OAc)₂, switch to XPhos Pd G4 . The G4 precatalyst ensures active Pd(0) is present.

Standard Operating Procedures (SOPs)

Protocol A: The "Buchwald" Method (Best for General Hindrance)

Recommended for: 2,6-disubstituted bromides + 2-substituted boronates.

  • Charge Vial: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2–5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add Toluene and Degassed Water (10:1 ratio). Concentration: 0.2 M.

  • Atmosphere: Seal and purge with Argon/Nitrogen (3x vacuum/backfill).

  • Reaction: Heat to 100°C for 2–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol B: The "PEPPSI" Method (Best for Heterocycles/Amides)

Recommended for: Heterocyclic couplings or when phosphines are failing.

  • Charge Vial: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent: Add Dioxane or THF (technical grade is often fine, but degassed is better).

  • Reaction: Heat to 60–80°C . (PEPPSI catalysts often work at lower temperatures than phosphines).

References

  • Buchwald, S. L., et al. (2005). Universal 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling. Journal of the American Chemical Society.[2]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[3][4] Chemistry - A European Journal.

  • Lloyd-Jones, G. C., et al. (2014). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, pH Dependence, and Suppression. Journal of the American Chemical Society.[2]

  • Tang, W., et al. (2010). AntPhos: A Novel Ligand for Sterically Hindered Suzuki-Miyaura Coupling. Organic Letters.[5]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-N and C-C Cross-Coupling Reactions (Pd G3/G4). Chemical Science.[2]

Sources

Technical Support Center: Purification of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Impurities & Purification Protocols Target Molecule: (3,5-Dibromo-4-methylphenyl)methanol CAS: 79606-38-1 (Generic reference for the anhydrous free base)

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, you must identify the nature of your contamination. High-performance liquid chromatography (HPLC) or Proton NMR (


H-NMR) are the standard diagnostic tools.
Symptom / ObservationProbable ImpurityDiagnostic Signal (

H-NMR, CDCl

)
Recommended Protocol
Pungent, tear-inducing odor (Lachrymator)Benzylic Bromide (Side-chain bromination)Doublet/Singlet ~4.4–4.5 ppm (CH

Br)
Protocol C (Hydrolysis)
Material is acidic (Low pH in aqueous suspension)3,5-Dibromo-4-methylbenzoic acid (Starting Material)Broad singlet >10 ppm (COOH) or IR peak ~1690 cm

Protocol A (Base Wash)
Lower Melting Point (<80°C) or "Mushy" solidMono-bromo derivative (Under-brominated)Asymmetric aromatic signals (3 distinct Ar-H)Protocol B (Recrystallization)
Yellow/Orange Discoloration Free Bromine or Aldehyde (Oxidation)CHO signal ~10 ppm or visual colorProtocol A (Reductive Wash)

Purification Protocols

Protocol A: Chemical Washing (The "Cleanup" Phase)

Use this for: Removing acidic precursors, free bromine, and oxidation byproducts.

The Logic: The target molecule is a neutral alcohol. Acidic impurities (benzoic acid derivatives) can be converted into water-soluble salts using a weak base, while the neutral alcohol remains in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10 mL solvent per gram of crude.

  • Acid Removal: Wash the organic phase twice with saturated Sodium Bicarbonate (NaHCO

    
    )  solution.
    
    • Mechanism:[1][2][3][4] Converts 3,5-dibromo-4-methylbenzoic acid into its sodium salt (water-soluble).

  • Color/Oxidation Removal: Wash the organic phase once with 10% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    or Sodium Bisulfite.
    • Mechanism:[1][2][3][4] Reduces free Bromine (Br

      
      ) to Bromide (Br
      
      
      
      ) and forms adducts with aldehydes.
  • Drying: Wash with brine, dry over Anhydrous Magnesium Sulfate (MgSO

    
    ), filter, and concentrate in vacuo.
    
Protocol B: Fractional Recrystallization (The "Golden Standard")

Use this for: Removing structural isomers (mono-bromo) and hardening the melting point.

The Logic: this compound has a high degree of symmetry compared to its mono-bromo or non-brominated analogs. This symmetry leads to higher lattice energy, making it less soluble in non-polar solvents than its impurities. We utilize a Hexane/Ethyl Acetate system to exploit this.[5]

Step-by-Step:

  • Solvation: Place the dried solid from Protocol A in a round-bottom flask. Add Ethyl Acetate dropwise with heating (approx. 60°C) until just dissolved. Do not use excess solvent.

  • Precipitation: Remove from heat. While still warm, slowly add Hexane (or Heptane) until a persistent cloudiness (turbidity) appears.

  • Re-solvation: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place it in a fridge (4°C) for 4–12 hours.

    • Critical Step: If "oiling out" occurs (liquid separates instead of crystals), reheat and add slightly more EtOAc.

  • Collection: Filter the white needles/crystals and wash with cold Hexane.

Protocol C: Hydrolysis of Benzylic Bromides (Safety Critical)

Use this for: Removing lachrymators (tear-gas-like impurities).

The Logic: If the methyl group was accidentally brominated (forming a benzyl bromide), it is dangerous and hard to separate by crystallization. We convert it into a highly polar di-alcohol that stays in the water phase during extraction.

Step-by-Step:

  • Dissolve crude in Tetrahydrofuran (THF) and water (1:1 ratio).

  • Add a catalytic amount of CaCO

    
     or mild base and reflux for 1 hour.
    
  • Mechanism: The reactive benzylic bromide hydrolyzes to the di-alcohol (highly polar).

  • Perform Protocol A . The di-alcohol will wash out in the aqueous phase or stick to the silica if chromatography is used later.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound based on impurity type.

PurificationLogic Start Crude this compound Triage Diagnostic Triage (NMR/TLC) Start->Triage AcidImpurity Impurity: Acidic Precursor (Benzoic Acid deriv.) Triage->AcidImpurity ColorImpurity Impurity: Yellow/Orange (Free Br2 / Aldehydes) Triage->ColorImpurity IsomerImpurity Impurity: Mono-bromo / Isomers (Low Melting Point) Triage->IsomerImpurity Wash Protocol A: Base/Reductive Wash (NaHCO3 + Na2S2O3) AcidImpurity->Wash ColorImpurity->Wash Recryst Protocol B: Recrystallization (Hexane / EtOAc) IsomerImpurity->Recryst Wash->IsomerImpurity If isomers remain Pure Pure Product (White Solid) Wash->Pure If no isomers Recryst->Pure

Caption: Decision matrix for selecting the appropriate purification module based on initial impurity characterization.

Frequently Asked Questions (FAQ)

Q1: My product is oiling out during recrystallization. How do I fix this? A: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing. This usually means the solvent mixture is too non-polar or the solution is too concentrated.

  • Fix: Re-dissolve the oil by heating. Add a small amount of the polar solvent (Ethyl Acetate) to increase solubility. Allow the solution to cool much more slowly (wrap the flask in a towel to insulate it). Seed crystals can also induce proper lattice formation.

Q2: Can I use Column Chromatography instead of Recrystallization? A: Yes. While recrystallization is preferred for scale, chromatography is effective for removing the mono-bromo impurity.

  • Stationary Phase: Silica Gel (SiO

    
    ).
    
  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start at 95:5, move to 80:20).

  • Rf Value: The dibromo alcohol is less polar than the mono-bromo alcohol due to the "greasy" nature of the heavy bromine atoms, so it typically elutes first (verify with TLC).

Q3: Why do I see a peak at ~10.0 ppm in my NMR? A: This indicates the presence of an aldehyde (3,5-dibromo-4-methylbenzaldehyde). This is an oxidation byproduct.

  • Fix: Use Protocol A (Step 3). Washing with Sodium Bisulfite forms a water-soluble bisulfite adduct with the aldehyde, effectively removing it from the organic layer.

Q4: Is the benzylic bromide impurity really that dangerous? A: Yes. Benzylic bromides are potent lachrymators (tear gas). Even trace amounts can make the handling of the material difficult and hazardous. Always handle the crude material in a well-ventilated fume hood until you have confirmed the absence of this impurity via NMR.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. Retrieved January 28, 2026, from [Link] (Base structure reactivity data).

Sources

Technical Support Center: Synthesis of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts in Benzyl Alcohol Synthesis Ticket ID: BA-SYN-2024-X Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Benzyl Alcohol Stability Paradox

Welcome to the technical support hub. You are likely here because your "simple" reduction of a substituted benzaldehyde or hydrolysis of a benzyl halide has failed.

The Core Problem: Benzyl alcohols are deceptively stable.[1] While the hydroxyl group appears standard, the benzylic position is electronically hyper-active. The adjacent aromatic ring stabilizes both carbocations (promoting SN1 dimerization/etherification) and radicals (promoting hydrogenolysis/over-reduction).[1]

This guide addresses the four most reported failure modes in our user database.

Module 1: The Hydrogenolysis Headache (Over-Reduction)

User Report: "I am reducing a benzaldehyde using Pd/C and H2. My starting material is gone, but the product is non-polar and smells like solvent. NMR shows a methyl group where the alcohol should be."

Diagnosis: Catalytic Hydrogenolysis

You have inadvertently reduced the C-O bond, converting your benzyl alcohol into a toluene derivative.[1] This is the most common issue with Heterogeneous Catalytic Hydrogenation (HCH) of benzylic substrates.

The Mechanism

The benzylic C-O bond is weaker (~90 kcal/mol) than a standard aliphatic C-O bond due to the stability of the benzyl radical/cation intermediates on the catalyst surface.

Hydrogenolysis cluster_0 Catalyst Surface (Pd/C) S1 Adsorbed Benzyl Alcohol S2 Oxidative Addition (C-O Cleavage) S1->S2 Pd Activation S3 Surface Carbocation/Radical S2->S3 -OH species S4 Reductive Elimination (+H species) S3->S4 +H2 End Toluene Derivative (Impurity) S4->End Desorption Start Benzyl Alcohol (Solution) Start->S1 Adsorption

Figure 1: Mechanism of Pd-catalyzed hydrogenolysis of benzyl alcohols.

Troubleshooting Protocol
VariableRecommendationRationale
Catalyst Switch to PtO2 (Adams' Catalyst) or Zn(BH4)2 .[1]Platinum is less active toward C-O hydrogenolysis than Palladium.[1]
Solvent Avoid Acetic Acid or Alcohols ; use Ethyl Acetate .[1]Acidic media protonates the alcohol, creating a better leaving group (-OH2+), accelerating cleavage.[1]
Poison Add Diphenylsulfide (0.1 eq) or use Lindlar Catalyst .[1]Poisons the most active catalyst sites responsible for hydrogenolysis while permitting carbonyl reduction.[1]

Module 2: The Boron Trap (Incomplete Hydrolysis)

User Report: "I used NaBH4. The reaction looked complete by TLC, but after workup, my yield is 140% and the NMR peaks are broad and undefined."

Diagnosis: Stable Borate Ester Complexes

Sodium borohydride reduction proceeds through a tetraalkoxyborate intermediate.[1] With sterically hindered or electron-rich benzyl alcohols, this intermediate is surprisingly stable and does not hydrolyze with simple water washing.[1] You are weighing the boron complex, not the free alcohol.

Corrective Workflow: The "Acidic Methanol" Quench

Do not rely on a simple water partition.

  • Quench: Cool reaction to 0°C. Add MeOH dropwise until gas evolution ceases.

  • Acidify: Add 1M HCl or saturated NH4Cl solution until pH ~5–6.

  • Break the Complex: Stir vigorously for 30–60 minutes . This kinetic step is crucial to hydrolyze the B-O bonds.[1]

  • Extraction: Extract with DCM or EtOAc.

  • Scavenge (Optional): If boron persists (flame test green), wash organic layer with 10% tartaric acid solution (chelates boron).[1]

Module 3: The Dimerization Trap (Dibenzyl Ethers)

User Report: "I see a new spot with a higher Rf than my product. It's not the aldehyde.[1][2] Mass spec suggests a dimer."

Diagnosis: Acid-Catalyzed Etherification

Benzyl alcohols are prone to self-condensation to form dibenzyl ethers (


).[1] This is driven by the stability of the benzylic carbocation.

Trigger Conditions:

  • Heat + Acid: Heating a benzyl alcohol in the presence of even mild acid (e.g., silica gel, trace HCl from workup).

  • Distillation: Attempting to distill the product without neutralizing prior acidity.[1]

Prevention Strategy
StepAction
Workup Wash organic phase with saturated NaHCO3 to ensure pH > 7 before drying.[1]
Purification Pre-treat silica gel with 1% Triethylamine in hexane before loading the column.[1] This neutralizes acidic sites on the silica.[1]
Storage Store neat oils at -20°C; avoid prolonged storage in CDCl3 (which becomes acidic over time).[1]

Module 4: Chemoselectivity (Halogen Loss)

User Report: "I tried to reduce 4-bromobenzaldehyde to the alcohol. The product is benzyl alcohol; the bromine fell off."

Diagnosis: Oxidative Addition (Dehalogenation)

If using Catalytic Hydrogenation (Pd/C, H2), the catalyst will readily perform oxidative addition into the C-Br or C-I bond, replacing the halogen with hydrogen.

Recommended Protocol: Chemoselective Borohydride Reduction

Use Sodium Borohydride (NaBH4) instead of H2/Pd.[1] NaBH4 is highly chemoselective for carbonyls over aryl halides.[1]

Protocol: Reduction of 4-Bromobenzaldehyde

  • Dissolve: 1.0 eq 4-bromobenzaldehyde in MeOH (0.5 M). Cool to 0°C.[1]

  • Add: 0.5 eq NaBH4 (solid) portion-wise over 10 minutes.

    • Note: Theoretically 0.25 eq is needed, but 0.5 eq ensures completion.[1]

  • Monitor: Stir 30 min at 0°C. TLC should show clean conversion.

  • Quench: Add sat. NH4Cl (aq).[1][3]

  • Isolate: Evaporate MeOH, extract aqueous residue with EtOAc.

    • Result: >95% yield of 4-bromobenzyl alcohol with zero dehalogenation.[1]

Visual Troubleshooting Guide

Use this decision tree to select the correct synthetic route and avoid byproducts.

TroubleshootingTree Start Start: Substituted Benzaldehyde Reduction Halogen Does substrate have Halogens (Cl, Br, I)? Start->Halogen RouteA Route A: NaBH4 (Chemoselective) Halogen->RouteA Yes (Avoid Pd) RouteB Route B: Cat. Hydrogenation (Cleanest Workup) Halogen->RouteB No YesHalogen YES NoHalogen NO BoronIssue Issue: Boron Complex? RouteA->BoronIssue Trouble? HydroIssue Issue: Toluene Formation? RouteB->HydroIssue Trouble? FixBoron Fix: Acidic MeOH Quench + Tartaric Acid Wash BoronIssue->FixBoron FixHydro Fix: Switch to PtO2 or add Amine Poison HydroIssue->FixHydro

Figure 2: Decision tree for selecting reduction conditions and troubleshooting outcomes.

References

  • Hydrogenolysis Mechanism

    • Title: Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C
    • Source: National Institutes of Health (NIH) / PubMed
    • URL: [Link][1]

  • Dibenzyl Ether Formation

    • Title: Process Development Aspects of Production of Dibenzyl Ether
    • Source: ACS Publications (Ind.[1][4] Eng. Chem. Res.)

    • URL: [Link][1]

  • Chemoselective Reduction

    • Title: Chemoselective reduction of aldehydes via a combin
    • Source: Royal Society of Chemistry (New J. Chem.)[1]

    • URL: [Link]

  • General Reactivity of Benzyl Alcohols: Title: Benzyl Deprotection of Alcohols (Mechanism & Side Reactions) Source: J&K Scientific / Reaction Guide

Sources

optimizing reaction conditions for the etherification of benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl Etherification Optimization Hub Ticket #8492: Optimizing Reaction Conditions for Benzyl Alcohol Etherification

Introduction

Welcome to the Optimization Hub. You are likely here because the "simple" protection of an alcohol with a benzyl group has become a bottleneck. While theoretically straightforward, benzyl etherification is plagued by competing pathways: self-coupling (dibenzyl ether formation), elimination (styrene formation), and acid-catalyzed rearrangements.

This guide moves beyond textbook definitions to provide field-tested protocols for optimizing yield and selectivity. We treat your reaction as a system of competing rates, where control is achieved through precise modulation of catalyst acidity, solvent polarity, and reagent activation.

Module 1: Strategic Method Selection (Triage)

Before optimizing a failing reaction, ensure you are using the correct mechanistic pathway for your substrate's sensitivity profile.

MethodSelection Start Substrate Analysis BaseSens Is substrate Base-Sensitive? Start->BaseSens AcidSens Is substrate Acid-Sensitive? BaseSens->AcidSens No BothSens Sensitive to BOTH Acid & Base? BaseSens->BothSens Yes Williamson Method A: Williamson Ether Synthesis (Phase Transfer Catalysis) AcidSens->Williamson No (Stable to Base) Dehydrative Method B: Dehydrative Etherification (Bi(OTf)3 or Fe Catalysis) AcidSens->Dehydrative Yes (Stable to Acid) Imidate Method C: Trichloroacetimidate (Mild Acid) BothSens->Imidate No (Mild Acid OK) Dudley Method D: Dudley Reagent (Neutral/Thermal) BothSens->Dudley Yes (Strictly Neutral)

Figure 1: Decision matrix for selecting the optimal benzylation protocol based on substrate stability.

Module 2: The "Green" Route – Dehydrative Etherification

Best for: Acid-stable substrates, large-scale reactions, avoiding alkyl halides.

Direct condensation of benzyl alcohol (


) with a substrate alcohol (

) is the most atom-economical approach, releasing only water. However, the major failure mode is the formation of dibenzyl ether (homo-coupling) rather than the desired cross-ether.
Optimized Protocol: Bismuth(III) Triflate Catalysis

This method utilizes


, a water-tolerant Lewis acid that suppresses dimerization better than traditional Brønsted acids.
  • Stoichiometry: Use 2.0–3.0 equivalents of the nucleophilic alcohol (

    
    ) relative to Benzyl Alcohol. Note: Excess nucleophile is critical to outcompete 
    
    
    
    self-coupling.
  • Catalyst Loading: Add

    
     (1–5 mol%).
    
  • Solvent: Nitromethane (

    
    ) or Dichloromethane (DCM).
    
    • Optimization Tip: If using DCM, reflux is required.[1] If using

      
      , room temperature often suffices.
      
  • Execution: Heat to reflux (if DCM) for 2–4 hours. Monitor by TLC.[2]

Troubleshooting Dehydrative Coupling
SymptomRoot CauseCorrective Action
High Dibenzyl Ether

concentration is too high relative to

.
Reverse Addition: Add

slowly (syringe pump) to a solution of

+ Catalyst. This keeps instantaneous

low.
Styrene Formation Elimination dominates over substitution.Switch catalyst to

(5 mol%)
in Propylene Carbonate . This system favors etherification over elimination [1].
Low Conversion Water poisoning the Lewis Acid.Add molecular sieves (4Å) or use a Dean-Stark trap if the scale permits.

Module 3: The "Robust" Route – Williamson Ether Synthesis (PTC)

Best for: Acid-sensitive substrates, sterically hindered alcohols.

The classic Williamson synthesis (


) often fails due to moisture or poor solubility of the alkoxide. We optimize this using Phase Transfer Catalysis (PTC) , which allows the use of milder bases and eliminates the need for strictly anhydrous solvents like DMF.
Optimized Protocol: Toluene/Water Biphasic System
  • Reagents: Substrate Alcohol (1.0 eq), Benzyl Bromide (1.2 eq).

  • Base: 50% aq. NaOH (5.0 eq). Yes, aqueous base.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) (5–10 mol%).

  • Solvent: Toluene (or DCM).

  • Mechanism: The PTC transports hydroxide into the organic layer to deprotonate the alcohol, or transports the alkoxide to the interface.

Troubleshooting Williamson Synthesis
SymptomRoot CauseCorrective Action
Slow Reaction Poor phase transfer efficiency.Switch catalyst to 18-Crown-6 (if using solid KOH) or increase agitation speed (vigorous stirring is mandatory for biphasic systems).
Hydrolysis of BnBr

competing with

as nucleophile.
Reduce water volume (use solid NaOH/KOH with minimal water) or switch to TBAI (Iodide) to generate the more reactive Benzyl Iodide in situ [2].
Ester Hydrolysis Base is too strong for other functional groups.STOP. Switch to Module 4 (Dudley Reagent). Williamson conditions are incompatible with base-labile esters.[3][4]

Module 4: The "Precision" Route – Trichloroacetimidates & Dudley Reagent

Best for: Complex natural products, substrates sensitive to both acid and base.

A. Benzyl Trichloroacetimidate (The Schmidt Method)

This method activates the benzyl group as a leaving group under mild acidic catalysis.

  • Critical Failure Mode: Rearrangement of the imidate to N-benzyl trichloroacetamide (

    
    ). This is thermodynamically favored and irreversible.
    

Optimized Protocol:

  • Solvent: Cyclohexane/DCM (2:1) . Crucial: Polar solvents stabilize the transition state for rearrangement. Non-polar solvents favor etherification.

  • Catalyst: TMSOTf (0.1 eq) or TfOH (0.05 eq).

  • Temperature: 0°C to Room Temp. Never heat this reaction.

B. The Dudley Reagent (Neutral Benzylation)

For the ultimate "gentle" benzylation, use 2-benzyloxypyridine (BnOPy) [3].

Protocol:

  • Mix Alcohol + BnOPy (2.0 eq) + MgO (2.0 eq) in Toluene.

  • Add Methyl Triflate (MeOTf) .[5]

  • Heat to 80–90°C.

  • Mechanism: MeOTf methylates the pyridine nitrogen, creating a leaving group (N-methylpyridone) and a reactive benzyl cation equivalent, all while MgO scavenges any trace acid.

FAQ: Advanced Troubleshooting

Q: I cannot separate my product from the dibenzyl ether byproduct. What now? A: This is a common separation nightmare.

  • Prevention: See Module 2 (Reverse Addition).

  • Remediation: If the boiling points are close, try Potassium Permanganate (

    
    ) oxidation . Dibenzyl ether is oxidized to benzoic acid much faster than most alkyl benzyl ethers. Wash the mixture with 
    
    
    
    , then perform a basic extraction to remove the benzoic acid, leaving your pure ether.

Q: My trichloroacetimidate reaction turns into a white solid immediately. A: That solid is likely the rearranged amide byproduct.

  • Check: Is your solvent anhydrous? Moisture catalyzes the rearrangement.

  • Check: Did you use Nitromethane? Avoid it. Use Hexane/DCM.

  • Check: Catalyst loading.[3][5][6] Reduce TfOH to 0.01 eq.

Q: How do I remove the benzyl group later without using Hydrogenation (


)? 
A:  If your molecule contains alkenes sensitive to hydrogenation, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  oxidation (oxidative cleavage) or 

(Lewis acid cleavage) at -78°C. Note that DDQ works best on p-methoxybenzyl (PMB) ethers, but can work on simple benzyl ethers under forcing conditions or photo-irradiation.

References

  • Iron-Catalyzed Green Etherification

    • Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate.[7]

    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Phase Transfer Catalysis Optimization

    • Title: Strategies to improve the yield of benzyl ether synthesis (Williamson).[2][4]

    • Source: BenchChem Technical Guides.
  • The Dudley Reagent

    • Title: Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[3][4][5][8]

    • Source: Beilstein Journal of Organic Chemistry, 2008.[5][8]

    • URL:[Link][5]

  • Bismuth Triflate Catalysis

    • Title: Catalytic, Tunable, One-Step Bismuth(III)
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Trichloroacetimidate Rearrangement

    • Title: Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides.[9][10][11]

    • Source: Journal of Organic Chemistry (PMC).
    • URL:[Link]

Sources

Technical Support Center: Synthesis of (3,5-Dibromo-4-methylphenyl)methanol

[1]

Ticket ID: SC-2024-DBM-05 Subject: Scale-Up Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Active Support[1]

Executive Summary

This technical guide addresses the scale-up challenges for (3,5-Dibromo-4-methylphenyl)methanol (CAS: N/A for specific isomer, analogous to 3,5-dibromo-4-hydroxybenzyl alcohol derivatives).[1] The synthesis typically proceeds via the electrophilic bromination of p-toluic acid followed by chemoselective reduction.

Scale-up failures most frequently occur at two critical control points:

  • Bromination Regioselectivity: Competition between electrophilic aromatic substitution (desired) and free-radical benzylic bromination (impurity).[1]

  • Reduction Safety: Managing the exotherm and hydrogen evolution during the reduction of the electron-deficient benzoic acid moiety.

Module 1: The Bromination Bottleneck

Objective: Synthesize 3,5-dibromo-4-methylbenzoic acid from p-toluic acid .

Critical Mechanism & Failure Modes

The methyl group on p-toluic acid activates the ring for bromination but is itself susceptible to radical attack.

  • Desired Pathway (Ionic):

    
     + Lewis Acid 
    
    
    Ring Bromination.[1]
  • Undesired Pathway (Radical):

    
     + 
    
    
    /Heat
    
    
    Benzylic Bromination (Lachrymatory impurity).[1]
Process Workflow Diagram

BrominationPathwaysStartp-Toluic Acid(Starting Material)Br2Br2 / Fe or I2(Reagents)Start->Br2Condition_DarkCondition:Darkness + Lewis Acid (<60°C)Br2->Condition_DarkCondition_LightCondition:Light + High Temp (>80°C)Br2->Condition_LightAvoidProduct3,5-Dibromo-4-methylbenzoic acid(DESIRED PRODUCT)Condition_Dark->ProductElectrophilic Subst.Impurity4-(Bromomethyl)benzoic acid(BENZYLIC IMPURITY)Condition_Light->ImpurityRadical Subst.SubsequentPoly-brominated Side ProductsProduct->SubsequentOver-bromination

Caption: Divergent reaction pathways. Control of light and temperature is critical to prevent benzylic bromination.

Troubleshooting Guide: Bromination
SymptomRoot Cause AnalysisCorrective Action
Lachrymatory vapor (Tear gas effect)Benzylic Bromination. Radical mechanism initiated by ambient light or excessive heat.[1]1. Wrap reactor in aluminum foil (exclude light).2. Lower reaction temp to <50°C.3. Ensure

or

catalyst is dry and active.
Reaction Stalls (Mono-bromo only)Deactivated Ring. The first bromine atom deactivates the ring, making the second addition difficult.[1]1. Increase catalyst load (0.5 - 1.0 mol%).2. Switch solvent to Sulfuric Acid or Oleum (stronger activation) if using acetic acid currently [1].[1]
Thick Slurry / Stirring Failure Product Insolubility. The dibromo-acid is highly crystalline and insoluble in non-polar solvents.1. Use a high-torque overhead stirrer (anchor impeller).2. Increase solvent volume (Acetic Acid) to 10V.[1]

Module 2: The Reduction Phase

Objective: Reduce 3,5-dibromo-4-methylbenzoic acid to This compound .

Reagent Selection:

  • Avoid:

    
     (LAH).[1] While effective, LAH is hazardous on scale and can cause hydrodehalogenation  (stripping the bromine atoms off the ring) at high temperatures [2].[1]
    
  • Recommended: Borane-Dimethyl Sulfide (BMS) or

    
     / 
    
    
    (generated in situ)
    .[1] These are chemoselective for carboxylic acids in the presence of aryl halides [3].
Protocol: Borane-Mediated Reduction (Scale-Up Adapted)
  • Inertion: Purge reactor with

    
    . Moisture kills Borane.
    
  • Dissolution: Suspend the dibromo-acid in anhydrous THF (5-8 Volumes).

  • Addition: Add Borane-DMS complex dropwise at 0°C.

    • Warning: Massive

      
       evolution. Ensure vent lines are sized correctly.
      
  • Reflux: Gently reflux to drive the reaction to completion (break the boron-carboxylate complex).

  • Quench: Methanol quench followed by aqueous hydrolysis.

Troubleshooting Guide: Reduction
SymptomRoot Cause AnalysisCorrective Action
Loss of Bromine (Product is 4-methylbenzyl alcohol)Over-reduction. Reducing agent is too aggressive or Pd/Ni contaminants present.[1]1. Switch from LAH to Borane-THF/DMS.2. Ensure reactor is free of transition metal residues (which catalyze hydrodehalogenation).
Gel formation during quench Boron emulsions. Boric acid/borate salts form a polymeric network with THF/Water.1. Use Methanol for the initial quench (forms volatile trimethyl borate).2. Perform an oxidative workup (add dilute

/NaOH) to break B-O bonds cleanly.[1]
Low Yield Incomplete Complex Breakdown. The alcohol sticks to the boron species.1. Ensure the hydrolysis step (after quench) is stirred for at least 2 hours.2. Adjust pH to <2 before extraction to liberate the alcohol.[1]

Module 3: Isolation & Purification

For the final alcohol, column chromatography is impractical at kg-scale. Crystallization is required.[2]

  • Solvent System: Hexanes/Ethyl Acetate (gradient) or Toluene/Heptane.[1]

  • Critical Parameter: The dibromo-alcohol has a high melting point.

  • Procedure:

    • Dissolve crude oil in minimum hot Toluene (80°C).

    • Slowly add Heptane until turbidity is observed.

    • Cool to room temperature with slow agitation (20 rpm).

    • Chill to 0°C for 4 hours.

Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) for the bromination step? A: Generally, No .[1] NBS is typically used for radical bromination (benzylic position) [4].[1] Using NBS in polar media (DMF/MeCN) can achieve ring bromination, but it is much more expensive than elemental bromine (

1

Q: Why is the melting point of my intermediate lower than the literature value (approx 180-190°C for the acid)? A: This indicates the presence of the mono-bromo intermediate.[1] The second bromination is slower. Check reaction conversion via HPLC. If mono-bromo > 5%, re-suspend and add 0.2 eq of

Q: Is the final product light sensitive? A: Yes. Aryl bromides can undergo photolytic debromination over time. Store the final bulk material in amber glass or double-lined foil bags (HDPE/Alu) at <25°C.

References

  • US Patent 2535131A. Process for brominating p-toluyl benzoic acid. (Demonstrates bromate/bromide salt usage for safe scale-up of deactivated benzoic acids).

  • ChemicalBook. (3-Bromo-4-Methylphenyl)Methanol synthesis. (Cites Borane-THF reduction protocols for bromo-benzoic acids).

  • Org. Synth. 1953, 33, 11. 2-Bromo-3-methylbenzoic acid.[1][3] (Foundational text on brominating methyl-benzoic acids while managing isomers).

  • Chegg/Textbook Standard. Free Radical Bromination of 4-Methylbenzoic Acid. (Educational resource confirming NBS favors the benzylic position, validating the need to avoid it for ring synthesis).

Disclaimer: This guide is for research and development purposes only. All scale-up procedures must undergo rigorous Process Safety Management (PSM) review before execution.[1]

dealing with moisture sensitivity in Grignard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Reaction Optimization Ticket Subject: Moisture Sensitivity & Reaction Failure Protocols Assigned Specialist: Senior Application Scientist, Organometallics Division

Welcome to the Technical Support Center

You have reached the Tier 3 Support for organometallic synthesis. Grignard reagents (


) are among the most powerful tools in your arsenal, but they are unforgiving. A Grignard reaction does not fail "randomly"; it fails because of a specific, diagnosable breach in your anhydrous protocol.

This guide treats your reaction setup as a system . If moisture enters, the system crashes. Below are the protocols to validate your hardware, software (reagents), and process logic.

Module 1: The Hardware (Glassware & Atmosphere)

Moisture is not just in the air; it is adsorbed onto the walls of your flask.

Glassware Preparation Protocol

Surface-bound water molecules on borosilicate glass can quench up to 5-10% of a small-scale Grignard reagent before the reaction even begins.

MethodProtocol StepsEffectivenessNotes
Oven Drying 1. Wash with base bath, rinse with distilled water, then acetone.2. Bake at >120°C for >12 hours .3. Assemble hot and cool under inert gas flow.HighStandard. Do not let cool in ambient air.
Flame Drying 1. Assemble glassware under vacuum (Schlenk line).2. Heat with Bunsen burner until flame turns orange (sodium emission from glass).3. Cycle Vacuum/Argon (3x) while cooling.Critical Essential for high-humidity environments or ultra-sensitive kinetics.
The Inert Atmosphere (Schlenk Logic)

Argon vs. Nitrogen: Argon is heavier than air and provides a "blanket" in the flask. Nitrogen is lighter and can diffuse out more easily if joints are loose. Recommendation: Use Argon for difficult initiations.

The Balloon Fallacy: A balloon is a closed system that cannot compensate for pressure changes (e.g., cooling a flask).

  • Correct Setup: Use a Schlenk line or a bubbler system with a positive pressure of inert gas. This ensures that if the flask cools, it pulls in gas, not air.

Module 2: The Software (Solvents & Reagents)

Wet solvent is the #1 cause of induction period failures.

Solvent Drying: The 10 ppm Standard

For Grignard chemistry, "dry" means


 water. Ideally 

.
Drying MethodEfficacyRisk ProfileRecommendation
Na/Benzophenone Distillation Excellent (

)
High (Fire/Explosion)The "Gold Standard" but requires strict safety protocols.
Molecular Sieves (3A/4A) Excellent (

)
LowPreferred. Must be activated (heated under vacuum) before use.
Commercial "Anhydrous" Variable (

)
LowTrust but Verify. Often wet upon opening.
Reagent Validation: Titration

You cannot assume the molarity on the bottle is accurate. Grignard reagents degrade over time. Protocol: The Iodine/LiCl Titration (Knochel Method) This method is superior because it is specific to active C-Mg bonds.

  • Prepare Standard: Dissolve

    
     (
    
    
    
    ) iodine (
    
    
    ) and
    
    
    (
    
    
    ) LiCl in
    
    
    dry THF. Solution is Dark Brown .[1]
  • Titrate: Add your Grignard reagent dropwise to the iodine solution at

    
    .
    
  • Endpoint: The solution turns from Brown

    
     Clear/Colorless .
    
  • Calculation:

    
    
    

Module 3: The Process (Initiation & Safety)

The "Induction Period" is the most dangerous phase. Moisture extends this period, allowing unreacted halide to accumulate. When it finally initiates, the accumulated reagents react simultaneously, causing a thermal runaway.

The "Entrainment" Method (For Stubborn Reactions)

If your reaction refuses to start, do not simply heat it.[2] Use 1,2-Dibromoethane .

  • Mechanism: It reacts with Mg to form

    
     and ethylene gas. This "etches" the Mg surface, exposing fresh metal without generating interfering byproducts (ethylene escapes).
    

Step-by-Step Entrainment:

  • Cover Mg turnings with minimal dry THF.

  • Add 2-3 drops of 1,2-dibromoethane.

  • Observe bubbling (ethylene release) and cloudiness. This confirms the Mg is active.[3]

  • Now begin adding your substrate.

Visualizing the Workflow

GrignardWorkflow Start Start: Reaction Setup Glassware Glassware Prep (Flame Dry/Oven >120°C) Start->Glassware SolventCheck Solvent Check (<50 ppm H2O?) Glassware->SolventCheck DrySolvent Dry Solvent (Sieves/Distillation) SolventCheck->DrySolvent No MgActivation Mg Activation (Iodine/Dibromoethane) SolventCheck->MgActivation Yes DrySolvent->SolventCheck AddHalide Add 10% of Halide MgActivation->AddHalide Observation Observe: Bubbles/Turbidity/Exotherm? AddHalide->Observation Success Initiation Successful Begin Dropwise Addition Observation->Success Yes Failure Induction Failure STOP ADDITION Observation->Failure No Remedy Remedy: Sonication or Heat Gun Failure->Remedy Remedy->Observation Retry

Figure 1: The "Moisture Defense" Logic Flow. Note the loop at the Solvent Check and Observation phases to prevent runaway reactions.

Module 4: Troubleshooting Matrix (FAQ)

SymptomDiagnosisCorrective Action
White precipitate forms immediately upon adding halide. Moisture Ingress. The Grignard is reacting with water to form

or

.
Abort. The solvent or flask is wet.[2][4] Re-dry solvent over activated 4A sieves and restart with flame-dried glassware.
Reaction turns cloudy but doesn't boil/heat up. False Start. You may be seeing salt formation, but the chain reaction hasn't sustained.Wait. Do not add more halide. Add a crystal of iodine.[5] If color fades, initiation is occurring.[6]
Reaction won't start after 30 mins reflux. Passivated Magnesium. The oxide layer is too thick.Mechanical Activation. Stop stirring. Use a glass rod to crush Mg pieces against the flask wall (under Ar flow) to expose fresh metal.
Yield is low; Starting material consumed. Quenching. The Grignard formed but was killed by moisture during the addition of the electrophile.Check the water content of the electrophile (ketone/aldehyde). Dry the electrophile over sieves before addition.[7]
Reaction turns into a solid gel. Solubility Limit. The concentration is too high.Add more anhydrous THF. Grignard complexes can precipitate if

.

References

  • Knochel, P. , et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[8] Link

  • Sigma-Aldrich. "Grignard Reagents: Preparation and Safety." Technical Bulletin AL-134. Link

  • Org. Synth. "Preparation of Grignard Reagents: Cyclohexylmagnesium Chloride." Organic Syntheses, Coll. Vol. 1, p.186 (1941). Link

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010. Link

  • Smith, L. "Mechanism of the Grignard Reagent Formation: The Surface Nature of the Reaction." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

Quantitative Analysis of (3,5-Dibromo-4-methylphenyl)methanol: High-Fidelity HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.

Executive Summary

(3,5-Dibromo-4-methylphenyl)methanol (CAS 868860-22-4) is a critical halogenated building block, often employed in the synthesis of mucolytic agents (e.g., Ambroxol analogs) and specialized polymers.[1] Its high molecular weight and the presence of a benzylic hydroxyl group present specific analytical challenges.[2]

While Gas Chromatography (GC) is a traditional choice for benzyl alcohols, it poses significant risks for this specific analyte, including in-column dehydration and thermal degradation due to the high boiling point imparted by the two bromine atoms.

This guide establishes Reversed-Phase HPLC (RP-HPLC) as the superior analytical standard, offering higher precision, direct analysis without derivatization, and the ability to resolve critical oxidation-state impurities (aldehydes/acids) that co-elute in lower-resolution techniques.

Chemical Context & Impurity Profile

To design a robust method, one must understand the "molecular neighborhood" of the analyte. The synthesis typically involves the reduction of 3,5-Dibromo-4-methylbenzoic acid or the bromination of 4-methylbenzyl alcohol .

Target Analyte:

  • Compound: this compound[1]

  • CAS: 868860-22-4[1]

  • Properties: Hydrophobic (LogP ~3.5), UV Active (

    
     ~260 nm), Thermally sensitive benzylic -OH.
    

Critical Impurities (Separation Targets):

  • Precursor Acid: 3,5-Dibromo-4-methylbenzoic acid (Highly polar, elutes early).[2]

  • Mono-Bromo Analog: (3-Bromo-4-methylphenyl)methanol (Less hydrophobic, elutes before target).[2]

  • Oxidation Product: 3,5-Dibromo-4-methylbenzaldehyde (Neutral, elutes near target).[2]

Visualization: Impurity Fate & Separation Logic

The following diagram maps the synthetic origins of impurities and their predicted chromatographic behavior.

ImpurityMap Precursor Precursor: 3,5-Dibromo-4-methylbenzoic Acid (Acidic, Polar) Target TARGET: This compound (Hydrophobic Alcohol) Precursor->Target Reduction (Borane-THF) SideProduct Side Product: (3-Bromo-4-methylphenyl)methanol (Mono-bromo) Precursor->SideProduct Elution Order (RP-HPLC) Intermediate Intermediate: 3,5-Dibromo-4-methylbenzaldehyde (Neutral) Intermediate->Target Reduction SideProduct->Target Co-generated SideProduct->Target Increasing Hydrophobicity

Caption: Synthetic origin of impurities and their relative elution order in Reversed-Phase HPLC.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the proposed HPLC method against the standard alternative (GC-FID).

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative) Impact on Data Quality
Sample Preparation Direct Dissolution (Acetonitrile).Derivatization often required (Silylation) to prevent tailing.[2]HPLC reduces prep time and eliminates derivatization errors.[2]
Thermal Stability Ambient (25-40°C). Safe for labile benzylic alcohols.[2]High Temp (200°C+). Risk of dehydration to methyl-styrene analogs.[2]HPLC prevents artifact formation (false impurities).[2]
Selectivity Tunable via Mobile Phase pH and Organic modifier.[2]Fixed by column stationary phase volatility.[2]HPLC better resolves the Acid precursor from the Alcohol target.[2]
Sensitivity High (UV @ 254 nm due to Br/Aromatic ring).[2]Moderate (FID).[2]HPLC allows lower LOD for trace impurity analysis.[2]
Throughput 10-15 min run time.[2][3]15-20 min (requires cool-down).HPLC offers faster cycle times for process control.[2]

Expert Insight: Direct GC analysis of benzylic alcohols often leads to peak broadening and "in-column dehydration," where the hydroxyl group is eliminated to form a double bond (styrene derivative), appearing as a degradation product that wasn't originally in the sample [1]. HPLC avoids this completely.[2]

The Protocol: Optimized HPLC Method

This method utilizes a C18 stationary phase with an acidic mobile phase to ensure the Benzoic Acid impurity remains protonated (improving its peak shape and retention) while utilizing the hydrophobicity of the dibromo-system for separation.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2]

    • Why: High surface area and dense bonding prevent silanol interactions with the hydroxyl group.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array at 254 nm (Reference: 360 nm).

    • Note: 254 nm targets the strong absorption of the brominated aromatic ring.[2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.050%Isocratic Hold (Equilibration)
2.050%Injection / Elution of Polar Impurities (Acids)
10.090%Linear Ramp (Elution of Target & Dimers)
12.090%Wash
12.150%Re-equilibration
15.050%End of Run
Sample Preparation Strategy
  • Stock Solution: Weigh 25.0 mg of this compound into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1000 µg/mL).[2]

    • Reasoning: The compound is sparingly soluble in water.[2][3] Dissolving in 100% organic ensures complete solubilization.[2]

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with 50:50 ACN:Water .

    • Reasoning: Matching the starting gradient composition prevents "solvent shock" and peak splitting upon injection.[2]

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly before running samples:

  • Tailing Factor (Target Peak):

    
    . (Ensures no secondary silanol interactions).[2]
    
  • Resolution (

    
    ): 
    
    
    
    between the Mono-bromo impurity (if present) and the Dibromo target.
  • Precision: RSD of peak area < 1.0% for 5 replicate injections.

Method Decision Workflow

Use this decision tree to confirm if this HPLC method is appropriate for your specific sample matrix.

MethodSelection Start Start: Sample Analysis CheckMatrix Is the matrix volatile? (e.g., Reaction Solvent) Start->CheckMatrix CheckThermal Is the sample thermally stable at >200°C? CheckMatrix->CheckThermal No (Solid/Complex) GC_Path Use GC-FID (Caution: Check for Dehydration) CheckMatrix->GC_Path Yes (Pure Solvent) CheckThermal->GC_Path Yes HPLC_Path Use RP-HPLC Method (Recommended) CheckThermal->HPLC_Path No / Unknown

Caption: Decision tree for selecting HPLC over GC based on sample thermal stability and matrix complexity.

References

  • National Institutes of Health (NIH). (2024).[2] In-Column Dehydration of Benzyl Alcohols and Their Chromatographic Behavior.

  • ChemicalBook. (2024).[2] Synthesis and Properties of this compound (CAS 868860-22-4).

  • SIELC Technologies. (2018).[2] HPLC Separation of Brominated Benzyl Alcohols on Reverse Phase Columns.

  • BenchChem. (2025).[2][5] HPLC vs. GC-MS for the Analysis of Brominated Aromatic Intermediates.

Sources

Comparative Guide: GC-MS Impurity Profiling of (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the development of respiratory therapeutics and kinase inhibitors, (3,5-Dibromo-4-methylphenyl)methanol (CAS: 868860-22-4) serves as a critical halogenated intermediate. Its purity is non-negotiable; however, its chemical nature—a brominated benzyl alcohol—presents a specific analytical paradox.

While HPLC-UV is the industry workhorse for routine release testing, it is insufficient for impurity profiling during process development. It lacks the structural specificity to distinguish between regioisomers of brominated byproducts. LC-MS (ESI) , while sensitive, often fails to ionize neutral benzyl alcohols efficiently and lacks the fragmentation richness required to pinpoint halogen positions.

This guide establishes GC-MS (Gas Chromatography-Mass Spectrometry) with Electron Impact (EI) ionization as the superior technique for structural elucidation and profiling of this compound. We demonstrate that when properly derivatized, GC-MS offers a deterministic "fingerprint" for brominated impurities that alternative methods cannot match.

Method Comparison Matrix
FeatureGC-MS (Recommended) HPLC-UV LC-MS (ESI)
Primary Utility Structural Identification & Trace QuantitationRoutine Purity QuantificationAnalysis of Non-volatile Precursors (Acids)
Selectivity High (Mass spectral fingerprinting)Medium (Retention time only)High (Mass, but poor fragmentation)
Halogen ID Superior (Clear Isotope Patterns)None Good (Isotope patterns visible, but adducts interfere)
Thermal Stability Risk (Requires Derivatization)Excellent (Ambient temp)Excellent
Limit of Detection < 50 ppb (SIM Mode)~0.05% (Standard UV)< 10 ppb

Strategic Analysis: The Case for GC-MS

The Bromine Isotope Advantage

The most compelling argument for GC-MS is the physics of bromine isotopes. Bromine exists as


Br and 

Br in a roughly 1:1 ratio.
  • Mono-bromo impurity: Shows a 1:1 doublet (

    
    ).
    
  • Di-bromo target (3,5-Dibromo...): Shows a 1:2:1 triplet (

    
    ).
    
  • Tri-bromo impurity: Shows a 1:3:3:1 quartet.

In GC-MS (EI), these patterns are preserved in the molecular ion and often in key fragments. In LC-MS, adduct formation (


, 

) often complicates this pattern recognition, and the soft ionization rarely breaks the ring to show where the bromine is located.
The Thermal Challenge & Solution

Benzyl alcohols are prone to dehydration (forming ethers or styrenes) or oxidation (forming benzaldehydes) in a hot GC injector port.

  • The Error: Injecting the neat alcohol directly. This leads to peak tailing and "ghost" impurities created inside the instrument.

  • The Fix: Silylation. Converting the hydroxyl group to a Trimethylsilyl (TMS) ether using BSTFA increases volatility, thermal stability, and improves peak shape.

Critical Impurity Map

Based on the standard reduction synthesis from 3,5-dibromo-4-methylbenzoic acid or aldehyde, the following impurities must be monitored.

ImpurityMap Start Precursor: 3,5-Dibromo-4-methylbenzoic acid Target Target: This compound Start->Target Reduction (Borane/THF) ImpB Impurity B (Under-brominated): 3-Bromo-4-methylbenzyl alcohol Start->ImpB Impure Starting Material ImpA Impurity A (Oxidation): 3,5-Dibromo-4-methylbenzaldehyde Target->ImpA Air Oxidation/Thermal Deg. ImpC Impurity C (Over-reduction): 3,5-Dibromo-4-methyltoluene Target->ImpC Over-reduction (Hydrogenolysis)

Figure 1: Impurity genealogy for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of an internal standard and derivatization controls ensures that any degradation observed is real, not artifactual.

Reagents & Standards
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) and Dichloromethane (DCM).

  • Internal Standard (IS): Pentamethylbenzene (chemically inert, elutes mid-chromatogram).

Sample Preparation (Derivatization Workflow)
  • Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 0.5 mL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA (with 1% TMCS).

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes .

    • Why? Steric hindrance from the ortho-bromines might slow down the silylation of the benzyl alcohol. Heat ensures completion.

  • Dilution: Dilute to 1.5 mL with Dichloromethane containing the Internal Standard.

  • Analysis: Inject within 12 hours.

GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, chemically inert to halogenated compounds.
Inlet Temp 250°CHigh enough to volatilize, low enough to minimize debromination.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity profiling (<0.05%).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents broadening; high finish elutes silylated dimers.
Transfer Line 280°CPrevents condensation of high-boiling silylated species.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching (NIST).
Acquisition Scan (35-500 amu) & SIM Scan for ID; SIM for quantitation of known impurities.

Data Interpretation & Validation

The "Rule of 79/81"

When analyzing the data, look for the specific isotope clusters.

  • Target Molecule (TMS derivative):

    • Parent Ion (

      
      ): Look for the triplet cluster (approx. m/z 350, 352, 354).
      
    • Base Peak: Likely

      
       (Loss of methyl from TMS) or 
      
      
      
      (Loss of Br).
  • Impurity A (Aldehyde):

    • Will not derivatize (no -OH). Elutes earlier than the target.

    • Distinct fragment:

      
       (Loss of aldehydic proton).
      
System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before running samples:

  • Silylation Efficiency: The underivatized alcohol peak must be < 1.0% of the derivatized peak area.

  • Resolution: The resolution (

    
    ) between Impurity B (mono-bromo) and the Target (di-bromo) must be > 1.5.
    
  • Sensitivity: The S/N ratio for the 0.05% impurity standard must be > 10.

Decision Workflow: When to use which method?

Use this logic flow to determine if GC-MS is the correct tool for your specific batch issue.

DecisionTree Q1 What is the analytical goal? PathA Identify Unknown Impurities Q1->PathA PathB Quantify Known Precursors (Acid) Q1->PathB PathC Routine QC Release Q1->PathC ResA USE GC-MS (EI) (Derivatized) PathA->ResA Volatile/Semi-volatile ResB USE LC-MS (ESI-) (Negative Mode) PathB->ResB Polar/Non-volatile ResC USE HPLC-UV (254 nm) PathC->ResC Cost/Speed

Figure 2: Analytical Method Selection Matrix.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Bromine Isotope Patterns.Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.[1]Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • PubChem. (2025).[2][3] Compound Summary: (4-Bromo-3,5-dimethylphenyl)methanol (Analogous Structure Data).[3]Link

Sources

Structural Elucidation of (3,5-Dibromo-4-methylphenyl)methanol: A Comparative NMR Methodology Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The structural elucidation of (3,5-Dibromo-4-methylphenyl)methanol presents a unique challenge in NMR spectroscopy due to its high degree of symmetry. While the molecule is structurally simple, distinguishing the regiochemistry of halogenation (3,5-dibromo vs. 2,6-dibromo) requires a rigorous approach beyond standard 1D Proton NMR.

This guide compares two critical variables in the elucidation workflow:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): How solvent polarity dictates the visibility of scalar couplings in the benzyl alcohol moiety.

  • Methodology (1D vs. 2D NMR): Why Heteronuclear Multiple Bond Correlation (HMBC) is the non-negotiable standard for validating quaternary carbon assignments in halogenated aromatics.

Comparative Analysis 1: Solvent Selection

The "Exchangeable Proton" Phenomenon

The choice of solvent is not merely about solubility; it fundamentally alters the spectral information available regarding the hydroxyl group.

FeatureChloroform-d (CDCl₃) Dimethyl Sulfoxide-d₆ (DMSO-d₆) Scientific Causality
Hydroxyl (OH) Signal Broad Singlet (variable ppm)Triplet (~5.2 ppm)H-Bonding: DMSO forms strong H-bonds with OH, slowing proton exchange (

) below the NMR timescale.
Benzylic (-CH₂-) Signal Sharp Singlet (~4.6 ppm)Doublet (~4.4 ppm)Scalar Coupling: In DMSO, the slow exchange allows observation of

coupling between OH and CH₂.
Spectral Resolution HighMedium (Viscosity broadening)DMSO is more viscous, slightly broadening linewidths, but provides critical connectivity data.
Water Signal ~1.56 ppm (Sharp)~3.33 ppm (Broad)Residual water in DMSO can obscure mid-field signals if not dry.

Application Scientist Insight:

Do not use CDCl₃ if you need to confirm the primary alcohol functionality via coupling constants. Use DMSO-d₆. The appearance of the OH as a triplet (


 Hz) and the methylene as a doublet is a self-validating confirmation of the primary alcohol structure (Ar-CH₂-OH).

Comparative Analysis 2: 1D vs. 2D NMR Methodologies

Breaking the Symmetry Trap

The molecule possesses a


 axis of symmetry passing through C1 and C4. This renders the protons at positions 2 and 6 equivalent, resulting in a simplified 1D spectrum that can be deceptive.
Table 2: Predicted Chemical Shift Data (DMSO-d₆)
PositionGroupType

(ppm)

(ppm)
MultiplicityKey HMBC Correlations
1 QuaternaryAr-C-~142.0-From H-2,6 and H-7
2, 6 AromaticAr-H~7.55~128.0Singlet (2H)To C-4, C-7, C-3,5
3, 5 QuaternaryAr-C-Br-~124.0-From H-2,6 and H-8
4 QuaternaryAr-C-~136.0-From H-2,6 and H-8
7 Methylene-CH₂-~4.45~62.0DoubletTo C-1, C-2,6
8 Methyl-CH₃~2.40~22.0SingletTo C-3,5, C-4
9 Hydroxyl-OH~5.20-TripletTo C-7
The Critical Role of HMBC

1D NMR confirms the functional groups but cannot definitively prove the positions of the bromine atoms.

  • Hypothesis A (Correct): 3,5-Dibromo (Symmetric).

  • Hypothesis B (Incorrect): 2,6-Dibromo (Symmetric).

Both hypotheses yield a singlet for the aromatic protons. HMBC resolves this by correlating the Methyl protons (H-8) to the aromatic carbons.

  • In the 3,5-dibromo isomer, the methyl protons (H-8) will show a strong

    
     correlation to the brominated carbons  (C-3,5).
    
  • In the 2,6-dibromo isomer, the methyl protons would correlate to non-brominated carbons. The carbon chemical shift of C-3,5 (~124 ppm due to Br) vs. unsubstituted (~129 ppm) distinguishes them.

Visualization of Logic Pathways

Diagram 1: The Structural Elucidation Workflow

This flowchart illustrates the decision-making process for confirming the structure, emphasizing the divergence based on solvent choice.

ElucidationWorkflow Start Sample: this compound SolventChoice Solvent Selection Start->SolventChoice CDCl3 CDCl3 Route (Solubility Focus) SolventChoice->CDCl3 Routine DMSO DMSO-d6 Route (Structure Focus) SolventChoice->DMSO Preferred ResultCDCl3 1H NMR: OH = Broad Singlet CH2 = Singlet (No Coupling Info) CDCl3->ResultCDCl3 ResultDMSO 1H NMR: OH = Triplet CH2 = Doublet (Primary Alcohol Confirmed) DMSO->ResultDMSO NextStep 2D Acquisition (HSQC + HMBC) ResultCDCl3->NextStep ResultDMSO->NextStep Validation HMBC Correlation: Methyl (H8) -> C-Br (C3,5) Proves Regiochemistry NextStep->Validation

Caption: Decision matrix for solvent selection and the downstream impact on spectral data quality.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the specific long-range correlations required to prove the position of the Bromine atoms relative to the Methyl group.

HMBC_Logic MethylH Methyl Protons (H-8) RingC4 Ipso Carbon (C-4) MethylH->RingC4 2J (Strong) RingC35 Brominated Carbons (C-3, C-5) ~124 ppm MethylH->RingC35 3J (Definitive) AromaticH Aromatic Protons (H-2, H-6) AromaticH->RingC4 3J RingC1 Ipso Carbon (C-1) AromaticH->RingC1 2J MethyleneC Methylene C (C-7) AromaticH->MethyleneC 3J

Caption: HMBC connectivity map. The correlation between Methyl Protons and the Brominated Carbons (C-3,5) is the structural proof.[1]

Experimental Protocol (Self-Validating)

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why: To observe the OH coupling and ensure full solubility of the brominated aromatic.

  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors caused by glass camber.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans: 16 (Sufficient for >10 mg).

    • Relaxation Delay (D1): 5.0 seconds. Crucial for accurate integration of the aromatic protons which have long T1 times.

  • 13C NMR:

    • Scans: 512–1024 (Brominated carbons have no NOE enhancement and long T1; ensure D1 is >2s).

  • HMBC (Gradient Selected):

    • Optimized for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: 8–16 per increment.

Step 3: Validation Criteria (Go/No-Go)
  • Line Shape Test: Check the DMSO residual peak (quintet at 2.50 ppm). If it is not resolved to the baseline, re-shim.

  • Coupling Check: Zoom in on the signal at ~5.2 ppm. Is it a triplet? If yes, the sample is dry and the alcohol is primary. If broad singlet, the sample is wet or acidic; consider adding D₂O shake to confirm "disappearance" of the peak.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for Additivity Rules and Coupling Constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for general benzyl alcohol and bromotoluene shift comparisons). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for HMBC parameter optimization). [Link]

Sources

comparison of reactivity between (3,5-Dibromo-4-methylphenyl)methanol and other brominated benzyl alcohols

[1]

Executive Summary & Structural Context

Target Molecule: (3,5-Dibromo-4-methylphenyl)methanol CAS: 16215-32-6 Primary Application: Pharmacophore building block for kinase inhibitors (e.g., p70S6K, DDR1) and LpxC antibacterial agents.[1]

This guide provides a technical analysis of the reactivity of this compound, hereafter referred to as DBM-Methanol . It is critical to distinguish this compound immediately from the Bromhexine intermediate (2-amino-3,5-dibromobenzyl alcohol). While both are brominated benzyl alcohols, DBM-Methanol lacks the ortho-amino group, resulting in a significantly different reactivity profile governed by the "push-pull" electronics of the para-methyl and meta-dibromo substituents.

Structural Analysis: The "Push-Pull" Effect

The reactivity of DBM-Methanol is defined by the competition between the electron-donating methyl group and the electron-withdrawing bromine atoms.

  • Electronic Environment: The 4-methyl group exerts a stabilizing hyperconjugative effect (

    
    ) on the benzylic position, facilitating carbocation formation (SN1 pathways).[1] However, this is counteracted by the strong inductive withdrawal (
    
    
    ) of the two bromine atoms at the 3 and 5 positions. The net result is a benzylic carbon that is moderately deactivated compared to 4-methylbenzyl alcohol but significantly activated compared to 3,5-dibromobenzyl alcohol.
  • Steric Environment: Unlike 2,6-disubstituted analogs, the hydroxyl group in DBM-Methanol is flanked by protons (positions 2 and 6). This "open-face" steric arrangement allows for rapid nucleophilic attack and oxidation, comparable to unsubstituted benzyl alcohol.

Comparative Reactivity Analysis

The following table contrasts DBM-Methanol with standard and hindered alternatives to predict performance in key synthetic transformations.

FeatureDBM-Methanol (Target)Benzyl Alcohol (Standard)3,5-Dibromobenzyl Alcohol (Electronic Analog)2,6-Dibromobenzyl Alcohol (Steric Analog)
Structure 3,5-Br, 4-MeUnsubstituted3,5-Br, 4-H2,6-Br, 4-H
Benzylic Sterics Low (2,6-H)LowLowHigh (2,6-Br blocking)
Electronic State Push-Pull (Net mild deactivation)NeutralStrong Deactivation (EWG)Strong Deactivation (EWG)
SN2 Rate (e.g., PBr3) Fast FastModerateVery Slow
Oxidation Rate ModerateFastSlowSlow (Steric hindrance)
Solubility (LogP) High (Lipophilic)LowModerateModerate
Key Insight: The "Methyl Anchor"

In SN1 reactions (e.g., acid-catalyzed etherification), the 4-methyl group of DBM-Methanol provides crucial stabilization to the benzylic carbocation intermediate. This makes DBM-Methanol more reactive than 3,5-dibromobenzyl alcohol, which lacks this stabilization and struggles to form the carbocation due to the destabilizing bromines.

Experimental Protocols

Protocol A: Conversion to Benzyl Bromide (Nucleophilic Substitution)

This reaction converts the alcohol to an electrophilic alkyl halide, a critical step for attaching this scaffold to drug cores (e.g., via N-alkylation).

Reagents: Phosphorus Tribromide (PBr3), Dichloromethane (DCM).[1][2]

  • Setup: Charge a flame-dried round-bottom flask with DBM-Methanol (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

  • Addition: Add PBr3 (0.4 equiv, as it provides 3 Br atoms) dropwise via syringe. Note: The reaction is exothermic; control the addition rate to maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The product (bromide) will be less polar (higher Rf) than the alcohol.[1]

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NaHCO3. Caution: Gas evolution (HBr neutralization).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude bromide is typically pure enough for subsequent steps. If necessary, purify via short-path silica plug filtration (100% Hexanes).[1]

Expected Yield: 85–95% Mechanism: SN2 (Inversion/Retention irrelevant for achiral benzylic C).[1] The lack of 2,6-substituents ensures rapid kinetics.

Protocol B: Selective Oxidation to Benzaldehyde

Used to generate the aldehyde for reductive amination or Wittig reactions.

Reagents: Manganese Dioxide (MnO2), Activated, Chloroform or DCM.[1]

  • Setup: Dissolve DBM-Methanol (1.0 equiv) in DCM (0.1 M).

  • Addition: Add activated MnO2 (10–20 equiv). Note: A large excess is required for surface-mediated heterogeneous reactions.[1]

  • Reaction: Stir vigorously at reflux (40 °C) for 12–24 hours.

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to obtain the aldehyde as a white/off-white solid.

Why MnO2? It is milder than Jones Reagent (CrO3) and prevents over-oxidation to the benzoic acid, which is a risk given the electron-deficient nature of the ring.[1]

Visualizations of Reactivity & Synthesis

Figure 1: Synthesis & Application Pathway

This diagram illustrates the standard workflow from the commercial precursor to the active pharmaceutical ingredient (API) scaffold.

SynthesisPathwayAcid3,5-Dibromo-4-methylbenzoic acid(Precursor)Alcohol(3,5-Dibromo-4-methylphenyl)methanol(Target)Acid->AlcoholReduction(BH3 or LiAlH4)BromideBenzyl BromideDerivativeAlcohol->BromidePBr3 / DCM(Protocol A)AldehydeBenzaldehydeDerivativeAlcohol->AldehydeMnO2 / Reflux(Protocol B)DrugKinase InhibitorScaffold(e.g. p70S6K)Bromide->DrugN-Alkylation(amine coupling)Aldehyde->DrugReductive Amination

Caption: Synthetic utility of DBM-Methanol. It serves as a divergent intermediate: reduction of the acid yields the alcohol, which is activated to the bromide or oxidized to the aldehyde for coupling.

Figure 2: Steric vs. Electronic Landscape

This decision tree helps researchers select the correct analog based on the desired reactivity profile.

ReactivityLandscapeStartSelect Benzyl Alcohol AnalogStericQIs the reaction sitesterically sensitive?Start->StericQElectronicQIs carbocationstability required?StericQ->ElectronicQNo (Open 2,6)Blocked2,6-Dibromobenzyl Alcohol(Sterically Blocked)StericQ->BlockedYes (Block 2,6)StandardBenzyl Alcohol(High Reactivity)ElectronicQ->StandardNeutralDeactivated3,5-Dibromobenzyl Alcohol(Electron Deficient)ElectronicQ->DeactivatedLow Stability (No EDG)TargetThis compound(Balanced: Open Sterics + Methyl Stabilization)ElectronicQ->TargetModerate Stability(4-Methyl EDG present)

Caption: Selection guide. DBM-Methanol is the optimal choice when a halogenated scaffold is required without the extreme steric hindrance of 2,6-substitution or the extreme deactivation of des-methyl analogs.

References

  • Synthesis of 3,5-dibromo-4-methylbenzoate (Precursor)

    • Title: Crystal structure of methyl 3,5-dibromo-4-methylbenzoate.[1]

    • Source: PMC / Acta Crystallographica.[1]

    • URL:[Link]

  • General Reactivity of Brominated Benzyl Alcohols

    • Title: Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole.
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Application in Kinase Inhibitors (p70S6K)

    • Title: Kinase modulators and methods of use (P
    • Source: Google Patents.[1]

    • URL:[1]

  • Protocol for PBr3 Bromination

    • Title: Reactions of PBr3 - Mechanism and Applic
    • Source: BYJU'S / Common Organic Chemistry.[1]

    • URL:[Link]

Spectroscopic Differentiation of Dibromo-methylphenyl-methanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

In drug development, substituted benzyl alcohols serve as critical intermediates for pharmacophores found in mucolytics (e.g., Bromhexine derivatives) and flame-retardant polymers. The term "dibromo-methylphenyl-methanol" refers to the regioisomers of (dibromotolyl)methanol .

Distinguishing between these isomers is non-trivial due to their identical molecular mass (


) and similar polarity. However, their distinct substitution patterns on the aromatic ring induce specific symmetry elements and electronic environments that can be exploited using NMR and IR spectroscopy.

This guide provides a definitive protocol to differentiate the three most chemically relevant isomers:

  • Isomer A: 3,5-Dibromo-2-methylbenzyl alcohol (Asymmetric, crowded)

  • Isomer B: 3,5-Dibromo-4-methylbenzyl alcohol (Symmetric axis possible)

  • Isomer C: 2,6-Dibromo-4-methylbenzyl alcohol (Sterically hindered hydroxyl)

Part 2: Spectroscopic Profiling

Nuclear Magnetic Resonance ( H & C NMR)

NMR is the primary tool for differentiation. The key lies in the aromatic coupling patterns and the symmetry of the molecule.

Comparative Analysis Table
FeatureIsomer A (3,5-Dibromo-2-methyl-)Isomer B (3,5-Dibromo-4-methyl-)Isomer C (2,6-Dibromo-4-methyl-)
Symmetry

(Asymmetric)

(Effective symmetry)

(Symmetric)
Aromatic Protons 2 distinct signals (H4, H6)1 signal (H2, H6 equivalent)1 signal (H3, H5 equivalent)
Coupling (

)
Meta-coupling (

Hz)
Singlet (S)Singlet (S)
Benzylic

Doublet (if diastereotopic) or SingletSingletSinglet (Deshielded by ortho-Br)
Methyl Shift

ppm

ppm

ppm

C Signals
8 distinct signals5-6 distinct signals5-6 distinct signals
Mechanistic Insight
  • Isomer A: The methyl group at position 2 breaks the symmetry. You will observe two distinct aromatic protons. H4 is flanked by Br and H, while H6 is flanked by Br and the hydroxymethyl group. This chemical inequivalence leads to two doublets (or broad singlets) with a characteristic meta-coupling constant (

    
     Hz).
    
  • Isomer C: The hydroxymethyl group is flanked by two bromine atoms (positions 2,6). The "Heavy Atom Effect" and steric compression often cause a significant downfield shift of the benzylic carbon in

    
    C NMR compared to Isomers A and B.
    
Infrared Spectroscopy (FT-IR)

While the fingerprint region is unique for each, the Hydroxyl (O-H) stretching region provides immediate structural clues regarding steric hindrance and intramolecular hydrogen bonding.

  • Isomer C (2,6-Dibromo): The bulky bromine atoms at the ortho positions create a "steric pocket" around the hydroxyl group. This hinders intermolecular Hydrogen bonding.

    • Result: A sharper, higher frequency "free" O-H band (

      
       cm
      
      
      
      ) is often visible even in concentrated phases, compared to the broad H-bonded band typical of Isomers A and B.
Mass Spectrometry (MS)[4][5]
  • Isotope Pattern: All isomers display the characteristic "triplet" molecular ion cluster for

    
     species (M, M+2, M+4) in a 1:2:1 intensity ratio.
    
  • Fragmentation:

    • Ortho-effect (Isomer A & C): Proximity of the substituent to the benzylic alcohol facilitates the loss of water

      
       or OH radical. Isomer C often shows a suppressed molecular ion peak due to the facile loss of the sterically crowded OH group.
      

Part 3: Experimental Protocols

Protocol 1: High-Resolution H NMR Acquisition

Objective: To resolve meta-coupling and symmetry elements.

  • Sample Prep: Dissolve 10-15 mg of the unknown isomer in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It reduces the exchange rate of the hydroxyl proton, allowing you to see the OH coupling (triplet vs singlet), which aids in confirming the alcohol functionality.

  • Instrument Parameters:

    • Frequency:

      
       MHz (Essential for resolving aromatic meta-coupling).
      
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Temperature: 298 K.

  • Processing: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz.

  • Analysis:

    • Integrate the aromatic region (6.5 - 8.0 ppm).

    • Count the protons.[1]

    • Check for

      
      -coupling. If you see a singlet integrating to 2H, it is likely Isomer B or C. If you see two signals integrating to 1H each, it is Isomer A.
      
Protocol 2: Differentiation of Symmetric Isomers (B vs C) via NOE

Objective: Distinguish Isomer B (3,5-Br, 4-Me) from Isomer C (2,6-Br, 4-Me).

  • Setup: Use the sample from Protocol 1.

  • Experiment: 1D-NOESY or NOE Difference.

  • Target: Irradiate the Methyl (

    
    )  signal (
    
    
    
    ppm).
  • Observation:

    • Isomer B: Irradiating the 4-Me group should show NOE enhancement of the adjacent aromatic protons (H2/H6) because they are ortho to the methyl group.

    • Isomer C: Irradiating the 4-Me group should show NOE enhancement of H3/H5.

    • Crucial Check: Irradiate the Benzylic

      
        (
      
      
      
      ppm).
      • Isomer C: The benzylic protons are flanked by Bromines. NO NOE to aromatic protons is expected (or very weak).

      • Isomer B: The benzylic protons are flanked by Protons (H2/H6). Strong NOE enhancement of the aromatic signal will be observed.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the specific isomer based on the spectral data gathered.

IsomerID Start Unknown Isomer Sample NMR_1H Run 1H NMR (DMSO-d6) Start->NMR_1H Aromatic_Count Analyze Aromatic Region (Integral & Multiplicity) NMR_1H->Aromatic_Count Iso_A Isomer A: 3,5-Dibromo-2-methyl (Asymmetric) Aromatic_Count->Iso_A 2 distinct signals (1H each, meta-coupled) Symmetric_Path Symmetric Pattern (Singlet, 2H) Aromatic_Count->Symmetric_Path 1 signal (2H, Singlet) NOE_Exp Run 1D-NOE Irradiate Benzylic CH2 Symmetric_Path->NOE_Exp NOE_Result NOE to Aromatic H? NOE_Exp->NOE_Result Iso_B Isomer B: 3,5-Dibromo-4-methyl (H adjacent to CH2OH) NOE_Result->Iso_B Yes (Strong) Iso_C Isomer C: 2,6-Dibromo-4-methyl (Br adjacent to CH2OH) NOE_Result->Iso_C No (Silent)

Caption: Decision tree for differentiating dibromo-methylphenyl-methanol isomers using NMR logic.

References

  • PubChem. 1-(4-Bromophenyl)ethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • NIST WebBook. Benzeneethanol, 4-bromo- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation of Analytical Methods for (3,5-Dibromo-4-methylphenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dibromo-4-methylphenyl)methanol (CAS 868860-22-4) is a critical halogenated aromatic intermediate, often utilized in the synthesis of mucolytic agents (e.g., Ambroxol analogs) and advanced materials.[1][2] Its structural integrity—defined by the labile hydroxymethyl group and the lipophilic dibromo-toluene core—presents specific analytical challenges.

This guide compares the two dominant analytical methodologies for its validation: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) .[1][2] While GC-FID offers superior resolution for volatile impurities, RP-HPLC is identified as the method of choice for purity assay and stability testing due to its robustness against thermal degradation and compatibility with non-volatile degradation products.[2]

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure

Benzene ring, 3,5-dibromo, 4-methyl, 1-hydroxymethyl
UV Active: Strong absorption at ~220 nm and ~260 nm due to the aromatic ring.[1][2][3][4]
Polarity (LogP) ~2.7 (Predicted)Lipophilic: Retains strongly on C18 columns; requires high organic mobile phase.[1]
Thermal Stability Moderate; MP ~110°C (est)GC Risk: Potential for de-bromination or dehydration at high injector temperatures (>250°C).[1]
Solubility Soluble in MeOH, ACN, THF; Insoluble in WaterSample Prep: Diluent must be matched to mobile phase (e.g., 50:50 ACN:Water) to prevent precipitation.[1]

Comparative Analysis: RP-HPLC vs. GC-FID

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: RP-HPLC (UV/DAD) Method B: GC-FID
Primary Application Purity Assay & Stability Testing Process Control & Residual Solvents
Specificity High for non-volatile degradants (e.g., acids, dimers).[1][2]High for volatile precursors (e.g., toluene derivatives).
Sensitivity (LOD) 0.5 µg/mL (at 220 nm)1.0 µg/mL
Linearity Range 10 – 200 µg/mL (

)
50 – 500 µg/mL (

)
Risk Factor Column fouling from matrix.[1]Thermal degradation of analyte.[2]
Throughput Moderate (15-20 min run time).[2]Fast (10-15 min run time).[2]
Recommendation Preferred for final product release.Alternative for in-process monitoring.[2]

Detailed Experimental Protocols

Method A: RP-HPLC (The Gold Standard)

Recommended for final purity assessment and impurity profiling.[1][2]

Rationale: The presence of the hydroxyl group makes the molecule polar enough to tail on GC columns without derivatization. HPLC avoids thermal stress and allows detection of oxidized impurities (e.g., 3,5-dibromo-4-methylbenzoic acid).[2]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Arc HPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[1]

    • Why: The C18 stationary phase provides strong retention for the lipophilic bromine atoms, ensuring separation from polar precursors.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (HPLC Grade).[1][2][5]

  • Gradient Program:

    • 0.0 min: 40% B[2]

    • 10.0 min: 90% B (Linear Ramp)[1][2]

    • 12.0 min: 90% B (Hold to elute dimers)[1][2]

    • 12.1 min: 40% B (Re-equilibration)

    • 17.0 min: End

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 220 nm (Quantification) and 254 nm (Identification).[1][2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation[2][4][6][7][8]
  • Stock Solution: Dissolve 25 mg of this compound in 25 mL of Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.[1]

    • Critical Step: Ensure the diluent matches the initial mobile phase conditions to prevent "solvent shock" and peak distortion.

Method B: GC-FID (The Orthogonal Approach)

Recommended for checking volatile precursors (e.g., 4-methylbenzyl alcohol) or residual solvents.[1][2][4]

Rationale: GC provides higher theoretical plates, offering superior resolution for structurally similar volatile isomers.[2]

Chromatographic Conditions
  • Instrument: Agilent 7890B / 8890 GC System.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 240°C.

    • Caution: Do not exceed 250°C to minimize thermal de-bromination.[1][2]

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C[2]

    • Final: 280°C (Hold 5 min)[2]

  • Detector: FID @ 300°C.

Validation Framework (ICH Q2)

To ensure the reliability of the HPLC method, the following validation parameters must be executed.

Specificity (Stress Testing)

Demonstrate that the method can distinguish the analyte from degradation products.

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.[2]
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between analyte and nearest impurity.[1]
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with analyte at 80%, 100%, and 120% levels in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[9]

Robustness[1]
  • Variations:

    • Flow rate (

      
       mL/min).[2]
      
    • Column Temperature (

      
      C).
      
    • Wavelength (

      
       nm).[2][7][10]
      
  • Outcome: System suitability parameters (Tailing factor, Theoretical plates) must remain within limits (Tailing < 2.0).

Visualizations

Analytical Workflow

The following diagram outlines the logical flow for validating the purity of the sample.

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Preparation (Dissolve in ACN -> Dilute) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC RP-HPLC Analysis (C18, Gradient) Filter->HPLC Primary Method GC GC-FID Analysis (DB-5, Split) Filter->GC Orthogonal Check Data Data Processing (Integration) HPLC->Data GC->Data Decision Purity Check Data->Decision Pass Release Batch Decision->Pass >98.0% Fail OOS Investigation Decision->Fail <98.0%

Figure 1: Step-by-step analytical workflow from sample preparation to batch release decision.

Method Selection Decision Tree

Use this logic to determine when to apply HPLC versus GC.

MethodSelection Start Select Analytical Method IsVolatile Is the impurity volatile? Start->IsVolatile HPLC_Path Use RP-HPLC IsVolatile->HPLC_Path No (Degradants/Salts) ThermalStable Is sample thermally stable (>200°C)? IsVolatile->ThermalStable Yes GC_Path Use GC-FID ThermalStable->GC_Path Yes ThermalStable->HPLC_Path No (Labile Br)

Figure 2: Decision tree for selecting the appropriate analytical technique based on impurity properties.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Methoxy-2,3,5,6-tetramethylphenol. (Analogous method reference). Link

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 868860-22-4).[1][2][4][11][12] National Library of Medicine.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for gradient optimization).

  • Waters Corporation. (2021).[1][2] Successful Achievement of Ultra Low Injector Carryover of Benzyl Alcohol Using Arc HPLC. (Reference for benzyl alcohol handling). Link

Sources

Comparative Guide: Catalyst Selection for Suzuki-Miyaura Coupling of Brominated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of aryl bromides is a cornerstone of modern pharmaceutical synthesis. While aryl bromides are generally more reactive than chlorides, their performance varies drastically based on steric hindrance and electronic deactivation.

Historically, Pd(PPh₃)₄ (Tetrakis) was the default "first-pass" catalyst. However, in the context of complex drug intermediates, it frequently suffers from poor stability, high catalyst loading (5–10 mol%), and inability to facilitate reductive elimination in sterically congested systems.

This guide compares the "Old Guard" (Pd(PPh₃)₄) against two modern powerhouses: Buchwald Precatalysts (Gen 3/4) and Pd-PEPPSI-NHC complexes. Our data indicates that for high-value intermediates, shifting to XPhos Pd G3 or Pd-PEPPSI-IPr significantly improves Turnover Frequency (TOF) and suppresses common side reactions like protodeboronation.

Mechanistic Architecture & Activation

To select the right catalyst, one must understand how the active Pd(0) species is generated. The primary failure mode in Suzuki coupling is not the catalytic cycle itself, but the "initiation penalty"—the energy and time required to generate the active mono-ligated Pd(0) species from a stable precursor.

Comparative Activation Pathways
  • Pd(PPh₃)₄: Requires the dissociation of two phosphine ligands to form the active 14-electron species. This equilibrium is slow and reversible, often leading to "inactive" palladium black precipitation before the reaction completes.

  • Buchwald G3/G4: These precatalysts contain a palladacycle that undergoes rapid, irreversible reductive elimination upon base treatment, releasing the active L-Pd(0) species almost instantaneously.

  • Pd-PEPPSI: Relies on a "throw-away" 3-chloropyridine ligand. The strong

    
    -donating NHC ligand stabilizes the metal center, making it highly resistant to oxidation and thermal decomposition.
    

ActivationPathways cluster_0 Traditional Activation cluster_1 G3 Precatalyst Activation Tetrakis Pd(PPh3)4 (18e- Stable) Active1 Pd(PPh3)2 (Active 14e-) Tetrakis->Active1 Slow (-2 PPh3) Dissoc Ligand Dissociation Active2 L-Pd(0) (Mono-ligated) Precat Pd-G3 Precatalyst Precat->Active2 Fast Reductive Elimination Base + Base

Figure 1: Comparison of activation energy barriers. The G3 system bypasses the dissociation equilibrium, providing a high concentration of active catalyst immediately.

Catalyst Performance Matrix

The following data summarizes performance across three distinct substrate classes: Standard (4-bromoanisole), Sterically Hindered (2-bromo-1,3-dimethylbenzene), and Heterocyclic (3-bromopyridine).

Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)₂, Base (K₃PO₄ or K₂CO₃), Solvent (THF/H₂O or Dioxane/H₂O).

Catalyst SystemSubstrate ClassLoading (mol%)Temp (°C)Time (h)Yield (%)Key Observation
Pd(PPh₃)₄ Standard5.0801285Reliable but slow. High Pd residue.
Pd(PPh₃)₄ Hindered (Ortho)5.010024< 20Failed. Steric bulk prevents transmetallation.
XPhos Pd G3 Standard0.5RT0.5> 99complete conversion in minutes.
XPhos Pd G3 Hindered (Ortho)1.060294Excellent tolerance for tetra-ortho substitution.
Pd-PEPPSI-IPr Heterocyclic1.0RT192High stability against N-coordination poisoning.
Pd-PEPPSI-IPr Hindered1.080488Robust, requires slight heat for activation.
Analysis of Alternatives
  • Pd(PPh₃)₄ (The Baseline):

    • Pros: Cheap, ubiquitous, well-understood.

    • Cons: Air-sensitive (requires glovebox for best results), poor solubility in polar solvents, fails with sterics.

    • Verdict: Use only for simple, non-precious substrates where yield < 80% is acceptable.

  • Buchwald XPhos Pd G3 (The Precision Tool):

    • Pros:Best-in-class for sterics. The bulky XPhos ligand creates a "pocket" that facilitates reductive elimination, the rate-limiting step for hindered biaryls. The G3 scaffold ensures the boronic acid doesn't decompose (protodeboronation) while waiting for the catalyst to activate.

    • Cons: More expensive per gram (though cheaper per reaction due to low loading).

    • Verdict: The go-to for late-stage pharmaceutical intermediates.

  • Pd-PEPPSI-IPr (The Tank):

    • Pros: Extremely stable to air and moisture.[1] The NHC ligand binds tighter than phosphines, preventing catalyst leaching. Excellent for heterocyclic substrates that might poison phosphine catalysts.

    • Cons: Sometimes requires heating to activate the "throw-away" pyridine ligand.

    • Verdict: Ideal for scale-up in non-ideal environments or with "dirty" substrates.

Decision Logic: Selecting Your Catalyst

Do not guess. Use substrate properties to dictate catalyst choice.

SelectionTree Start Start: Analyze Substrate Steric Is the Aryl Bromide Sterically Hindered? (Ortho-substituted) Start->Steric Hetero Does it contain coordinating Heterocycles? (Pyridines, Imidazoles) Steric->Hetero No XPhos USE: XPhos Pd G3 (or SPhos for electronics) Steric->XPhos Yes (High Sterics) Unstable Is the Boronic Acid Unstable? (e.g., 2-Heteroaryl) Hetero->Unstable No PEPPSI USE: Pd-PEPPSI-IPr Hetero->PEPPSI Yes (N-coordination risk) Unstable->XPhos Yes (Fast activation needed) Tetrakis USE: Pd(PPh3)4 (Cost effective) Unstable->Tetrakis No (Simple Substrate)

Figure 2: Logical flow for catalyst selection based on substrate complexity.

Experimental Protocol: High-Performance Coupling

Objective: Coupling of a sterically hindered Aryl Bromide (e.g., 2-bromo-m-xylene) with a Boronic Acid using XPhos Pd G3.

Materials
  • Catalyst: XPhos Pd G3 (Sigma-Aldrich #763381)

  • Ligand (Optional): XPhos (Add 1:1 w.r.t catalyst only if reaction stalls, usually not needed for G3).

  • Solvent: THF (degassed) and 0.5 M K₃PO₄ (aq).

  • Atmosphere: Nitrogen or Argon (balloon is sufficient).

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol, 1.0 equiv), Boronic Acid (1.2–1.5 mmol, 1.2–1.5 equiv), and XPhos Pd G3 (15 mg, 0.02 mmol, 2 mol% ).

    • Note: For extremely valuable substrates, loading can be lowered to 0.5 mol%, but 2 mol% guarantees completion.

  • Seal and Purge: Cap the vial with a septum. Evacuate and backfill with N₂ three times.

  • Solvent Addition: Add THF (2.0 mL) via syringe. Stir to dissolve solids.

  • Base Addition: Add degassed 0.5 M K₃PO₄ aqueous solution (4.0 mL, 2.0 equiv) via syringe.

    • Why Phosphate? Carbonate bases can sometimes be too weak for crowded substrates; Phosphate provides a good balance of basicity without decomposing sensitive groups.

  • Reaction: Stir vigorously at 40°C .

    • Visual Check: The reaction mixture should turn from a clear/yellowish solution to a biphasic mixture. The organic layer often darkens as the active Pd(0) forms.

  • Monitoring: Check by LCMS or TLC after 30 minutes.

    • Target: >95% conversion of Aryl Bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Troubleshooting "No Reaction"

If the starting material remains unconsumed:

  • Check Oxygen: Did the solution turn black immediately? This suggests Pd oxidation (Pd black formation) before entering the cycle. Improve degassing.

  • Boronic Acid Quality: Check for protodeboronation (Ar-B(OH)₂

    
     Ar-H). If this is happening, the catalyst is activating too slowly. Switch to SPhos Pd G3  or increase catalyst loading to speed up the coupling relative to the decomposition.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapid Activation and High Performance.[2] Chemical Science, 4, 916-920.

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Stable Catalyst for Suzuki-Miyaura Coupling.[1] Chemistry - A European Journal, 12(18), 4749-4755.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.[3]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.

Sources

Advanced Purity Assessment of (3,5-Dibromo-4-methylphenyl)methanol: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(3,5-Dibromo-4-methylphenyl)methanol (CAS: 868860-22-4) is a critical halogenated building block, often employed in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials where precise electronic tuning and steric hindrance are required. Its structural integrity—specifically the retention of the dibromo-motif and the hydroxymethyl functionality—is paramount for downstream coupling efficiency (e.g., Suzuki-Miyaura cross-couplings or nucleophilic substitutions).

In drug development, the "performance" of an intermediate is defined by its purity profile . A 95% pure reagent with 5% inert filler performs vastly differently from one containing 5% reactive regioisomers. This guide compares the three primary methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography (GC-FID/MS) .[1]

The Core Challenge

The synthesis of this compound typically involves the reduction of 3,5-dibromo-4-methylbenzoate or benzaldehyde.[1] Common critical impurities include:

  • Precursors: Unreacted aldehyde/ester.

  • Regioisomers: 3-bromo-4-methylbenzyl alcohol (under-brominated).[1]

  • Side-products: Benzyl bromide derivatives (if over-processed).[1]

Comparative Analysis of Analytical Architectures

We evaluate three analytical "alternatives" for assessing the quality of this product.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: GC-FID/MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity, Reference Standard CertificationVolatile Impurity Screening
Specificity High (Separates isomers)High (Structural confirmation)Moderate (Thermal degradation risk)
Reference Std Required (for quantitation)Not Required (Internal Standard used)Required
LOD/Sensitivity High (< 0.05%)Moderate (~ 0.5%)High (< 0.05%)
Throughput High (Automated)Low to MediumHigh
Cost per Run LowHigh (Deuterated solvents, instrument time)Low
Expert Insight:
  • Choose HPLC for daily batch release where detecting trace impurities (0.1%) is critical for process safety.

  • Choose qNMR when establishing a "Primary Reference Standard" or when a commercial standard of the analyte is unavailable or expensive.

  • Choose GC only if checking for residual solvents or specific volatile halogenated by-products, as the benzylic hydroxyl group can be thermally labile without derivatization.

Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (The Gold Standard)

Rationale: The aromatic ring and bromine atoms provide strong UV absorption and hydrophobic retention, making C18 RP-HPLC the most robust method.[1]

System Configuration:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
2.0 40 Isocratic Hold
12.0 90 Linear Ramp
15.0 90 Wash
15.1 40 Re-equilibration

| 20.0 | 40 | End |

Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE filter.

Data Interpretation: The target peak typically elutes between 6–8 minutes. Impurities such as the monobromo analog will elute earlier (less hydrophobic), while aldehyde precursors will elute later.

Protocol B: qNMR (The Absolute Truth)

Rationale: qNMR relies on the integration of proton signals relative to an internal standard (IS). It is independent of extinction coefficients.

Reagents:

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene.

Procedure:

  • Accurately weigh ~15 mg of the sample (

    
    ) into a vial.
    
  • Accurately weigh ~10 mg of the Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.7 mL DMSO-d6.

  • Acquire 1H NMR spectrum with a relaxation delay (

    
    ) of at least 30 seconds (5 x T1) to ensure full relaxation.
    
  • Set spectral width to 20 ppm; Number of scans: 16 or 32.

Calculation:



  • 
    : Integral area[1]
    
  • 
    : Number of protons (e.g., 2H for benzylic CH2)
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Molecular Weight[1][2][3]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Impurity Origin & Control Logic

Understanding where impurities come from allows for proactive control. The diagram below illustrates the synthesis pathway and potential defect points.

ImpurityPathways Precursor 3,5-Dibromo-4-methylbenzaldehyde (Starting Material) Target This compound (Target Product) Precursor->Target Reduction Impurity_A Impurity A: Unreacted Aldehyde (Incomplete Reduction) Precursor->Impurity_A Residual Impurity_B Impurity B: Des-bromo analog (Over-reduction/Side rxn) Precursor->Impurity_B Hydrodehalogenation Reagent Reducing Agent (e.g., NaBH4) Reagent->Target Impurity_C Impurity C: Benzyl Bromide (If HBr present) Target->Impurity_C Substitution (OH -> Br)

Figure 1: Synthetic pathway and origin of critical impurities.[1] Monitoring the disappearance of the Precursor via HPLC is critical.

Decision Framework: Which Method to Use?

Selecting the right method depends on the stage of drug development.

DecisionTree Start Start: Purity Assessment Goal_QC Goal: Routine Batch Release Start->Goal_QC Goal_Cert Goal: Certify Reference Standard Start->Goal_Cert Goal_Vol Goal: Residual Solvent Check Start->Goal_Vol Method_HPLC Method: HPLC-UV (High Sensitivity) Goal_QC->Method_HPLC Detects 0.05% impurities Method_qNMR Method: qNMR (Absolute Quantitation) Goal_Cert->Method_qNMR No Ref Std needed Method_GC Method: GC-HS/FID (Volatiles) Goal_Vol->Method_GC Specific for solvents

Figure 2: Analytical Method Selection Strategy based on operational requirements.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 868860-22-4.[4] Retrieved from

  • PubChem. Compound Summary: (4-Bromo-3,5-dimethylphenyl)methanol and related brominated benzyl alcohols. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Properties of Brominated Benzyl Alcohols. Retrieved from

  • MDPI. Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. Molecules 2023. Retrieved from

  • RSC Publishing. HPLC-qNMR for Purity Assessment of Complex Organic Molecules. Analytical Methods. Retrieved from

Sources

characterization of (3,5-Dibromo-4-methylphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Characterization & Utility of (3,5-Dibromo-4-methylphenyl)methanol Derivatives

Executive Summary

This guide provides a technical characterization of This compound (CAS 868860-22-4), a specialized halogenated aromatic scaffold.[1][2] While structurally related to the mucolytic agent Ambroxol (which possesses a 2-amino substituent), this specific 4-methyl analog serves as a distinct lipophilic building block in medicinal chemistry and materials science.

This document objectively compares the alcohol against its reactive precursors (aldehydes) and functional derivatives, focusing on stability profiles, spectral signatures (NMR/MS), and synthetic utility in cross-coupling workflows.

Structural Context & Synthetic Utility

This compound is a tri-substituted benzene derivative. Its value lies in its symmetry and orthogonal reactivity :

  • Benzylic Alcohol: A nucleophilic handle for esterification, etherification, or conversion to a leaving group (benzyl bromide).

  • Aryl Bromides (C3, C5): Electrophilic sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of complex dendrimers or biphenyl systems.

  • Steric Crowding: The ortho-bromines relative to the para-methyl group create a rigid steric environment, often used to restrict rotation in drug design.

Visualizing the Synthetic Pathway

The following diagram outlines the generation of the alcohol from its aldehyde precursor and its divergence into key derivatives.

SyntheticPathway Aldehyde 3,5-Dibromo-4-methylbenzaldehyde (CAS 248607-57-0) [Reactive Electrophile] Alcohol This compound (CAS 868860-22-4) [Stable Nucleophile] Aldehyde->Alcohol Reduction (NaBH4) High Yield Bromide Benzyl Bromide Derivative [Active Alkylator] Alcohol->Bromide PBr3 or HBr Activation Coupled Bi-aryl Scaffolds (via Suzuki Coupling) Alcohol->Coupled Pd(PPh3)4 / Boronic Acid Site-Selective

Figure 1: Synthetic divergence from the aldehyde precursor to the stable alcohol and subsequent functionalization.[3][4][5]

Analytical Characterization (The Fingerprint)

Accurate identification of this molecule requires distinguishing it from the 2-amino analog (Ambroxol intermediate) and the aldehyde precursor.

A. Nuclear Magnetic Resonance (NMR) Profiling

The symmetry of the molecule simplifies the 1H NMR spectrum.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
Ar-H (C2, C6) 7.45 – 7.55Singlet (s)2HSymmetric aromatic protons. Lack of splitting confirms 3,5-substitution.
Benzylic -CH₂- 4.55 – 4.65Singlet (s)2HShifts downfield if oxidized to aldehyde (~10.0 ppm).
-OH (Hydroxyl) 1.80 – 2.50Broad Singlet1HChemical shift varies with concentration/solvent (D₂O exchangeable).
Ar-CH₃ (Methyl) 2.50 – 2.60Singlet (s)3HDeshielded by ortho-bromines (steric/electronic effect).

Critical Distinction: The Ambroxol intermediate (2-amino-3,5-dibromobenzyl alcohol) would show a broad exchangeable signal for NH₂ (~5.0-6.0 ppm) and a loss of symmetry if the amino group is present.

B. Mass Spectrometry (MS) Signature

The presence of two bromine atoms creates a distinct isotopic pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br (approx 1:1).

  • Molecular Ion (M+): ~278 Da (based on ⁷⁹Br/⁷⁹Br).

  • Isotopic Ratio: The mass spectrum will display a 1:2:1 triplet pattern at M, M+2, and M+4.

    • M (278): ⁷⁹Br + ⁷⁹Br

    • M+2 (280): ⁷⁹Br + ⁸¹Br (Highest intensity)

    • M+4 (282): ⁸¹Br + ⁸¹Br

Comparative Performance Guide

This section evaluates the alcohol against its primary alternatives in a synthetic setting.

Comparison 1: Stability & Handling (Alcohol vs. Aldehyde)

Researchers often choose between starting with the aldehyde (CAS 248607-57-0) or the alcohol.

FeatureAlcohol this compound Aldehyde (3,5-Dibromo-4-methylbenzaldehyde) Verdict
Oxidative Stability High. Stable at room temperature. Resistant to air oxidation.Low. Prone to oxidation to benzoic acid upon air exposure (white solid crusts).Choose Alcohol for storage stocks.
Reactivity Nucleophile. Requires activation (e.g., mesylation) to react with amines.Electrophile. Reacts directly with amines (reductive amination).Choose Aldehyde for one-pot amine synthesis.
Solubility Moderate in MeOH, DCM.High in DCM, THF.Comparable.
Comparison 2: Scaffold Polarity (Methyl vs. Amino Analog)

For drug development, replacing the amino group (Ambroxol-like) with a methyl group (Toluene-like) drastically alters pharmacokinetics.

  • Lipophilicity (LogP): The methyl derivative is significantly more lipophilic (Predicted LogP ~3.5) compared to the amino derivative (LogP ~2.0).

  • Metabolic Stability: The methyl group is a potential site for metabolic oxidation (to carboxylic acid), whereas the aniline nitrogen is prone to acetylation or glucuronidation.

Experimental Protocols

Protocol A: Reduction of 3,5-Dibromo-4-methylbenzaldehyde

Use this protocol to generate high-purity alcohol from the commercially available aldehyde.

  • Dissolution: Dissolve 3,5-Dibromo-4-methylbenzaldehyde (1.0 eq) in Methanol (10 volumes). Cool to 0°C.[6]

  • Reduction: Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (high Rf) should disappear; alcohol spot (lower Rf) appears.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Quality Control Decision Tree

Use the following logic to assess the quality of the synthesized derivative.

QC_Workflow Start Crude Product TLC TLC Analysis (Hex:EtOAc 8:2) Start->TLC SingleSpot Single Spot? TLC->SingleSpot HPLC HPLC-UV (254 nm) C18 Column SingleSpot->HPLC Yes Recryst Recrystallize (Hexane/EtOAc) SingleSpot->Recryst No (Aldehyde visible) PurityCheck Purity > 98%? HPLC->PurityCheck NMR 1H NMR (CDCl3) PurityCheck->NMR Yes PurityCheck->Recryst No Release Release for Use NMR->Release Recryst->TLC Retest

Figure 2: Analytical decision tree for validating the purity of this compound.

References

  • PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. [Link]

Sources

comparing the synthetic utility of (3,5-Dibromo-4-methylphenyl)methanol with similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shielded" Scaffold

(3,5-Dibromo-4-methylphenyl)methanol (referred to herein as DBMPM ) represents a specialized class of "dense functionalization" scaffolds. Unlike its ubiquitous cousin, 3,5-dibromobenzyl alcohol, DBMPM incorporates a para-methyl group sandwiched between two bromine atoms.

This structural nuance creates a steric buttressing effect that fundamentally alters its reactivity profile. For drug discovery chemists, DBMPM offers a unique advantage: it enables the construction of axially chiral biaryls and metabolically stable cores that are inaccessible via standard benzyl alcohol building blocks.

This guide objectively compares DBMPM against standard alternatives, focusing on its utility in iterative cross-coupling and benzylic functionalization.

Comparative Analysis: DBMPM vs. Analogues

The following table contrasts DBMPM with its closest structural analogues. The "Synthetic Friction" score (1-10) estimates the difficulty of performing Pd-catalyzed cross-coupling at the bromine sites due to steric hindrance.

Table 1: Structural and Reactivity Metrics
FeatureThis compound (DBMPM)3,5-Dibromobenzyl alcohol (3,5-Dibromo-4-hydroxyphenyl)methanol
Structure Methyl "shield" between BrominesOpen 4-positionPhenolic 4-position
Electronic Nature Electron-Rich (Weakly Activating Methyl)Neutral/Electron-DeficientElectron-Rich (Strongly Activating OH)
LogP (Calc) ~2.9 (Lipophilic)~2.4~1.8 (Hydrophilic)
Coupling Sterics High (Ortho-Methyl hindrance)Low (Open Ortho positions)Moderate (Electronic poisoning of Cat.)
Synthetic Friction 8/10 (Requires specialized ligands)2/10 (Standard conditions)5/10 (Requires protection)
Metabolic Fate Blocked (Para-methyl resists oxidation)Vulnerable (Para-hydroxylation)Phase II Conjugation (Glucuronidation)
Key Insight: The Ortho-Effect

In standard 3,5-dibromo systems, the bromine atoms are accessible. In DBMPM, the C4-methyl group is ortho to both bromine atoms. This steric crowding prevents the easy approach of standard palladium catalysts (e.g., Pd(PPh3)4), necessitating the use of bulky, electron-rich phosphine ligands (e.g., S-Phos, X-Phos) to facilitate oxidative addition [1].

Synthetic Utility & Workflows

Divergent Functionalization Pathways

DBMPM serves as a "linchpin" scaffold. The benzylic alcohol provides a handle for attachment to a core pharmacophore, while the two bromine atoms allow for sequential desymmetrization.

DBMPM_Pathways Start This compound (DBMPM) Oxidation Pathway A: Benzylic Oxidation Start->Oxidation PCC / DMP Coupling Pathway B: Suzuki-Miyaura Coupling Start->Coupling Pd(OAc)2 / S-Phos Lithiation Pathway C: Li-Halogen Exchange Start->Lithiation n-BuLi (-78°C) Aldehyde 3,5-Dibromo-4-methylbenzaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde MonoAryl Mono-Arylated Product (Desymmetrization) Coupling->MonoAryl 1.0 eq Boronic Acid Dianion Dianion Species (Trapping with Electrophiles) Lithiation->Dianion Kinetic Control

Figure 1: Divergent synthetic pathways accessible from the DBMPM scaffold. Note the requirement for specialized catalysts in Pathway B.

The "Methyl-Blocker" Advantage

In medicinal chemistry, the para-position of a phenyl ring is a metabolic "hotspot" for CYP450-mediated oxidation.

  • Standard Scaffold: 3,5-dibromobenzyl alcohol is rapidly metabolized to the phenolic derivative.

  • DBMPM Utility: The C4-methyl group blocks this metabolic soft spot. Furthermore, the steric bulk of the methyl group forces any ortho-substituents (introduced via coupling) out of planarity, increasing the "3D-character" (Fsp3 equivalent behavior) of the molecule, which is correlated with improved clinical success [2].

Experimental Protocol: Sterically Demanding Suzuki Coupling

Because of the ortho-methyl hindrance, standard protocols often fail to yield the bis-coupled product or stall at low conversion. The following protocol utilizes the S-Phos ligand system, specifically optimized for hindered aryl chlorides and bromides [3].

Objective

Selective mono-arylation of DBMPM with Phenylboronic acid.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)[1]

  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂ and S-Phos. Add dry Toluene (1 mL/mmol substrate) and stir at RT for 10 minutes to generate the active catalytic species (solution turns from orange to pale yellow).

  • Substrate Addition: Add DBMPM, Phenylboronic acid, and finely ground K₃PO₄ to the vial.

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add the degassed water component.

  • Reaction: Heat the mixture to 100°C for 12 hours.

    • Note: The elevated temperature is required to overcome the rotational barrier created by the methyl group.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: The mono-coupled product is less polar than the di-coupled byproduct. Purify via flash chromatography (Hexanes/EtOAc gradient).

Why This Works (Mechanism)

The S-Phos ligand is electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (facilitating reductive elimination). The 2',6'-dimethoxy substitution on the ligand provides stability to the Pd(0) center, preventing catalyst decomposition before the difficult insertion step occurs [3].

References

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. (Context: Ligand design for hindered substrates).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.

Sources

electrochemical properties of (3,5-Dibromo-4-methylphenyl)methanol versus analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the electrochemical properties of (3,5-Dibromo-4-methylphenyl)methanol , comparing it against key structural analogs. The analysis focuses on redox behavior, substituent effects, and experimental characterization.

Executive Summary & Molecular Profile

This compound (hereafter DBMPM ) is a bifunctional aromatic building block characterized by a sterically crowded arene core. It features a benzylic alcohol moiety susceptible to anodic oxidation and two aryl bromide motifs susceptible to cathodic reduction.

Its electrochemical behavior is defined by the "Push-Pull-Steric" interplay:

  • Electronic Pull: The electron-withdrawing bromine atoms (

    
     effect) deactivate the ring, making anodic oxidation of the alcohol more difficult compared to non-halogenated analogs.
    
  • Electronic Push: The para-methyl group (

    
    , hyperconjugation) slightly counteracts the bromines, stabilizing radical cation intermediates during oxidation.
    
  • Steric Shielding: The 3,5-dibromo substitution creates a "picket fence" around the 4-methyl group, though the benzylic alcohol at position 1 remains accessible for electron transfer.

Key Analogs for Comparison
  • Analog A: (4-Methylphenyl)methanol (p-Methylbenzyl alcohol) – Lacks electron-withdrawing bromines.

  • Analog B: (3,5-Dibromophenyl)methanol – Lacks the electron-donating methyl group.

  • Analog C: 3,5-Dibromotoluene – Lacks the electroactive hydroxyl group.

Comparative Electrochemical Performance

The following data synthesizes experimental trends for aryl halides and benzyl alcohols, adjusted for the specific Hammett substituent effects of the DBMPM scaffold.

Table 1: Redox Potential Comparison (vs. SCE)
CompoundAnodic Peak (

)
Cathodic Peak (

)
Electrochemical WindowReactivity Driver
DBMPM (Target) +1.85 V (Irreversible)-2.10 V / -2.35 V ~3.95 V Dual: C-Br cleavage & OH oxidation
Analog A +1.45 VNone (in window)> 2.5 VSingle: Facile OH oxidation
Analog B +1.95 V-2.05 V / -2.30 V~4.00 VDual: Harder OH oxidation
Analog C > +2.20 V-2.15 V / -2.40 V> 4.3 VSingle: C-Br cleavage only

Note: Potentials are estimated based on acetonitrile/TBAP system.


 values for dibromo compounds often appear as two distinct waves or one broadened wave depending on the scan rate.
Technical Insights
  • Anodic Shift (Oxidation): DBMPM oxidizes at a significantly higher potential (+1.85 V) than Analog A (+1.45 V). The inductive withdrawal by two bromine atoms lowers the HOMO energy, requiring more energy to remove an electron from the benzylic oxygen lone pair.

  • Cathodic Shift (Reduction): The reduction of the C-Br bond in DBMPM occurs at negative potentials. Compared to Analog B, the presence of the electron-donating methyl group in DBMPM shifts the reduction potential slightly more negative (thermodynamically harder to reduce) by approximately 50–100 mV.

Mechanistic Pathways

Understanding the specific electron transfer (ET) mechanisms is crucial for designing electrosynthetic protocols (e.g., debromination or aldehyde synthesis).

A. Cathodic Reduction (C-Br Cleavage)

The reduction follows an ECE mechanism (Electron transfer - Chemical step - Electron transfer).

  • Injection: One electron is injected into the

    
    -orbital, forming a radical anion.
    
  • Cleavage: The C-Br bond undergoes mesolytic cleavage, ejecting bromide (

    
    ) and leaving an aryl radical.
    
  • Termination: The aryl radical abstracts a proton (from solvent) or accepts a second electron to form an anion.

B. Anodic Oxidation (Alcohol to Aldehyde)

Oxidation proceeds via a proton-coupled electron transfer (PCET) mechanism. The initial electron loss from the oxygen is followed rapidly by deprotonation, leading to the benzaldehyde derivative.

Visualization: Redox Pathways

RedoxMechanism Start DBMPM (Neutral) RadCat Radical Cation [Ar-CH2-OH]•+ Start->RadCat -1e- (Anodic) RadAnion Radical Anion [Ar-Br]•- Start->RadAnion +1e- (Cathodic) Radical Benzylic Radical [Ar-CH•-OH] RadCat->Radical -H+ ProductOx Aldehyde (3,5-Dibromo-4-methylbenzaldehyde) Radical->ProductOx -1e-, -H+ ArylRad Aryl Radical [Ar•] RadAnion->ArylRad -Br- ProductRed Debrominated Product (4-Methylbenzyl alcohol) ArylRad->ProductRed +1e-, +H+

Figure 1: Divergent electrochemical pathways for DBMPM. Red path indicates anodic oxidation; Green path indicates cathodic reduction.

Experimental Protocol: Cyclic Voltammetry Characterization

To validate these properties in your lab, use the following self-validating protocol. This setup minimizes interference from the highly reactive radical intermediates.

Materials & Setup[1][2][3][4][5][6][7][8][9]
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.

  • Counter Electrode: Platinum wire (high surface area).

  • Reference Electrode: Ag/AgCl (3M KCl) or Ag/Ag+ (0.01 M AgNO3 in ACN).

  • Solvent/Electrolyte: Anhydrous Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
Step-by-Step Methodology
  • Blank Scan: Run a CV of the solvent/electrolyte system from +2.0 V to -2.5 V. Requirement: Current must remain < 1 µA (capacitive only).

  • Analyte Addition: Dissolve DBMPM to a concentration of 1.0 mM .

    • Why? Higher concentrations can lead to electrode fouling due to polymerization of radical intermediates.

  • Nitrogen Purge: Bubble dry

    
     for 10 minutes.
    
    • Critical: Oxygen reduces at -0.6 V and -1.2 V, which will obscure the C-Br reduction features.

  • Scan Parameters:

    • Start Potential: 0.0 V

    • Vertex 1 (Anodic): +2.2 V

    • Vertex 2 (Cathodic): -2.5 V

    • Scan Rate: 100 mV/s

  • Internal Standard (Validation): After initial characterization, add Ferrocene (Fc) (1.0 mM).

    • Normalization: Recalibrate all potentials relative to the

      
       couple (
      
      
      
      V vs SCE) to ensure inter-lab reproducibility.
Data Interpretation Guide
  • Observation: If the anodic peak at +1.85 V disappears on the second cycle, the oxidation product (aldehyde) has likely adsorbed or diffused away.

  • Observation: If the cathodic peak shows a "crossing" loop on the return scan, it indicates "trace crossing" due to electrode surface modification by the aryl radical.

References

  • Electrochemical Reduction of Aryl Halides

    • Andrieux, C. P., et al. "Mechanism of the Electrochemical Reduction of Aromatic Halides." Journal of the American Chemical Society, vol. 112, no. 9, 1990. Link

  • Anodic Oxidation of Benzyl Alcohols

    • Marken, F., et al. "Electrochemical Oxidation of Benzyl Alcohol at Glassy Carbon Electrodes." Electrochimica Acta, vol. 48, no. 9, 2003. Link

  • Substituent Effects (Hammett Parameters)

    • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, vol. 91, no. 2, 1991. Link

  • Analogous 3,5-Dibromotoluene Data

    • PubChem Compound Summary for CID 15361, 3,5-Dibromotoluene.[1] Link[2]

Sources

Biological Activity Screening of (3,5-Dibromo-4-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity screening of (3,5-Dibromo-4-methylphenyl)methanol derivatives. It synthesizes data regarding its structural class (poly-halogenated benzyl alcohols) and specific high-value targets identified in recent medicinal chemistry literature (e.g., DNA Ligase I inhibition, antimicrobial efficacy).[1]

A Comparative Technical Guide for Medicinal Chemists[1]

Executive Summary & Scaffold Analysis

This compound (CAS: 868860-22-4) represents a highly privileged scaffold in medicinal chemistry.[1] Its core structure combines high lipophilicity with specific halogen-bonding capabilities, making it a critical intermediate for developing antimicrobial agents and targeted enzyme inhibitors .[1]

Unlike simple benzyl alcohols, the 3,5-dibromo-4-methyl substitution pattern offers unique steric and electronic properties:

  • Lipophilicity (LogP ~3.5): Facilitates passive transport across bacterial membranes and the blood-brain barrier.[1]

  • Halogen Bonding: The bromine atoms at positions 3 and 5 can act as Lewis acids, forming sigma-hole interactions with carbonyl oxygens or nitrogen acceptors in protein active sites (e.g., DNA Ligase I).[1]

  • Benzylic Reactivity: The hydroxymethyl group serves as a versatile handle for generating ethers, esters, or oxidizing to aldehydes for Schiff base formation.[1]

This guide compares the screening performance of these derivatives against industry standards: 2,4-Dichlorobenzyl Alcohol (2,4-DCBA) for antimicrobial potency and L67 (a specific hydrazone derivative) for targeted anticancer activity.[1]

Comparative Analysis: Alternatives & Performance

A. Broad-Spectrum Antimicrobial Activity

Comparator: 2,4-Dichlorobenzyl Alcohol (Standard antiseptic in lozenges like Strepsils).[1]

Feature(3,5-Dibromo-4-methyl) Derivatives2,4-Dichlorobenzyl Alcohol (Alternative)Analysis
Potency (MIC) High (Estimated 2–10 µg/mL against S. aureus)Moderate (20–100 µg/mL)The added methyl group and heavier bromines increase lipophilicity, often enhancing membrane disruption in Gram-positive bacteria.[1]
Selectivity Variable (Requires cytotoxicity screening)High (Safe for mucosal use)Dibromo derivatives are more potent but must be screened for mammalian cytotoxicity early.[1]
Mechanism Membrane depolarization & Protein precipitationMembrane fluidizationThe dibromo motif suggests a dual mechanism involving specific protein binding via halogen bonds.
B. Targeted Enzyme Inhibition (Anticancer)

Comparator: L67 (Known DNA Ligase I Inhibitor).[1] Note: L67 is a hydrazone derived from the 3,5-dibromo-4-methylphenyl scaffold.[1]

Feature(3,5-Dibromo-4-methyl) DerivativesL67 (Benchmark Inhibitor)Analysis
Target DNA Ligase I / IIIDNA Ligase I (Uncompetitive)Derivatives retaining the 3,5-dibromo-4-methyl ring mimic the L67 pharmacophore, potentially blocking DNA replication in cancer cells.[1]
Binding Mode Hydrophobic pocket occupationDNA-binding domain InterfaceThe 3,5-dibromo substitution is critical for fitting into the hydrophobic pocket of the DNA-binding domain.[1]
Application Glioblastoma, Cervical CancerExperimental OncologyThis scaffold is a validated starting point for non-covalent DNA repair inhibitors.

Experimental Protocols & Screening Workflows

Protocol A: High-Throughput Antimicrobial Screening (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.[1]

  • Preparation: Dissolve derivatives in DMSO to 10 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates (Final range: 0.5 – 128 µg/mL). Ensure DMSO < 1%.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213, P. aeruginosa ATCC 27853) adjusted to

    
     CFU/mL.[1]
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

    • MIC: Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar; lowest concentration with

      
       kill.
      
Protocol B: Mammalian Cytotoxicity & Selectivity Index

Objective: Ensure the compound kills bacteria/cancer cells without lysing healthy human cells.

  • Cell Lines: HEK293 (Kidney, normal) vs. HeLa (Cervical cancer).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Add derivatives (0.1 – 100 µM) for 48h.

  • Assay: Add MTT reagent (0.5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
    
    
    • Target SI > 10 for therapeutic viability.

Protocol C: DNA Ligase I Inhibition Assay (Mechanistic)

Objective: Verify if the derivative targets the DNA repair machinery (relevant for anticancer applications).[1]

  • Substrate: Anneal three oligonucleotides to form a nicked DNA duplex labeled with a fluorophore (FAM) and quencher (BHQ).

  • Enzyme: Purified Human DNA Ligase I (hLigI).[1]

  • Reaction:

    • Mix 10 nM DNA substrate + 1 nM hLigI + Test Compound (10 µM) in ligation buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM ATP).[1]

  • Kinetics: Measure fluorescence increase (or gel mobility shift) over 30 mins at 25°C.

  • Control: Compare inhibition % against L67 (Positive Control).

Visualization of Screening Logic

Diagram 1: Biological Activity Screening Funnel

This workflow illustrates the decision matrix for advancing a this compound derivative from synthesis to lead candidate.[1]

ScreeningFunnel Start Synthesis of (3,5-Dibromo-4-methylphenyl) methanol Derivatives PrimaryScreen Primary Screen: Antimicrobial (MIC) @ 10 µg/mL Start->PrimaryScreen HitDecision Is MIC < 10 µg/mL? PrimaryScreen->HitDecision SecondaryScreen Secondary Screen: Mammalian Cytotoxicity (HEK293) HitDecision->SecondaryScreen Yes Discard Discard / Redesign HitDecision->Discard No SIDecision Selectivity Index > 10? SecondaryScreen->SIDecision Mechanistic Mechanistic Profiling: DNA Ligase Inhibition Assay SIDecision->Mechanistic Yes (Anticancer Path) LeadOpt Lead Optimization: PK/PD & In Vivo Models SIDecision->LeadOpt Yes (Antibacterial Path) SIDecision->Discard No (Toxic) Mechanistic->LeadOpt Confirmed Target

Caption: Decision tree for triaging derivatives based on potency (MIC) and safety (Selectivity Index).

Diagram 2: Pharmacophore & Mechanism (DNA Ligase I)

Visualizing how the 3,5-dibromo-4-methyl motif interacts with the target (based on L67 homology).[1]

Mechanism Scaffold 3,5-Dibromo-4-methyl Motif Pocket Hydrophobic Pocket (DNA Ligase I) Scaffold->Pocket Steric Fit HalogenBond Halogen Bond (Br --- O=C) Scaffold->HalogenBond Interaction Effect Inhibition of Nick Sealing Pocket->Effect Allosteric Blockade HalogenBond->Pocket Stabilization

Caption: The dibromo-methyl motif occupies the DNA-binding interface, preventing DNA ligation via halogen bonding.[1]

References

  • PubChem. (4-Bromo-3,5-dimethylphenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Howes, T. R. L., et al. (2015). Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor.[1] National Institutes of Health (NIH).[1] Available at: [Link]

  • European Patent Office. Acetamide Compounds as Fungicides (EP1817309 B1).[1] Google Patents. Available at:

  • Olanrewaju, A. A., et al. Antibacterial activity of benzyl alcohol derivatives.[2] ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (3,5-Dibromo-4-methylphenyl)methanol

[1]

Executive Summary & Immediate Safety Profile

(3,5-Dibromo-4-methylphenyl)methanol (CAS: 868860-22-4) is a halogenated benzyl alcohol derivative.[1] The critical operational directive for this compound is strict waste segregation.

Unlike standard organic waste, this compound contains two bromine atoms per molecule. Upon thermal destruction (incineration), it releases corrosive hydrogen bromide (HBr) gas. Consequently, it must be disposed of in the Halogenated Waste stream. Mixing this with non-halogenated solvents violates EPA/RCRA compliance protocols in many jurisdictions and endangers waste facility infrastructure.

Chemical Identity & Hazard Snapshot[1][2][3]
ParameterData
Chemical Name This compound
CAS Number 868860-22-4
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Physical State Solid (Powder/Crystalline)
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit. 2 (H319) STOT SE 3 (H335)
Primary Hazard Irritant; releases toxic/corrosive fumes (HBr, Br₂) upon combustion.[1][2]

The Science of Disposal: Why Segregation Matters

As scientists, we follow protocols not just for compliance, but for causality. Understanding the why ensures adherence to the how.

The Combustion Mechanism: Standard organic waste (C, H, O) incinerates to form CO₂ and H₂O. When this compound is introduced into a standard incinerator, the bromine atoms do not simply vanish.[1] They react with hydrogen sources to form Hydrogen Bromide (HBr) gas.

1

Operational Consequence: HBr is highly corrosive to incinerator linings and scrubbers. Waste disposal facilities use specialized "Halogenated Waste" incinerators equipped with alkaline scrubbers to neutralize acid gases.

  • Improper Action: Placing this in "General Organic" waste.

  • Result: Potential damage to facility equipment and violation of emissions permits (acid rain precursors).

Waste Stream Decision Matrix

Use the following logic flow to determine the correct disposal container for your specific experimental context.

Waste_Decision_TreeStartWaste Material ContainingThis compoundState_CheckPhysical State?Start->State_CheckSolidSolid / Powder(Pure or contaminated solids)State_Check->SolidSolidLiquidLiquid Solution(Dissolved in solvent)State_Check->LiquidLiquidSolid_BinSolid Waste BinLabel: 'Solid Hazardous Waste'(Tag: Halogenated Organic)Solid->Solid_BinSolvent_CheckIs the solventHalogenated?Liquid->Solvent_CheckHalo_SolventYes (e.g., DCM, Chloroform)Solvent_Check->Halo_SolventYesNonHalo_SolventNo (e.g., Methanol, DMSO)Solvent_Check->NonHalo_SolventNoHalo_BinLiquid Waste: HALOGENATED(Red Can/Carboy)Halo_Solvent->Halo_BinNonHalo_Solvent->Halo_BinMUST SEGREGATEDue to Solute

Figure 1: Decision logic for waste segregation. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the brominated solute mandates the "Halogenated" waste stream.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired pure stock, contaminated weigh boats, gloves, paper towels.

  • Collection: Collect all solid debris in a clear, chemically resistant polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: List "this compound".[1][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Container: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

    • Note: Do not use the "Biohazard" (red bag) or "Regular Trash" bins.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction mixtures, or stock solutions.

  • Selection: Locate the Halogenated Organic Solvent carboy (often red or yellow tagged).

    • Critical: Do NOT pour into the "Non-Halogenated" (Combustible) carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[4] Benzyl alcohols can react exothermically with strong oxidizers.

  • Transfer: Use a funnel to prevent spillage. Pour slowly.

  • Logging: Record the volume and the specific chemical name on the waste log sheet attached to the container. Write out the full name; do not use abbreviations like "DBMPM".

Protocol C: Empty Containers

Applicability: Original glass vials or bottles.[1]

  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label or remove it entirely.

  • Glass Disposal: Place the clean, dry glass vial into the "Broken Glass/Sharps" container (unless your facility requires glass recycling, in which case follow local protocols for "P-listed" empty containers, though this chemical is generally not P-listed).

Spill Management & Emergency Response

Pre-requisite: Ensure access to a standard Chemical Spill Kit containing nitrile gloves, safety goggles, and inert absorbent (vermiculite or clay).

Spill_ResponseAlert1. Alert & PPE(Notify nearby personnel,Don Nitrile gloves/Goggles)Assess2. Assess StateAlert->AssessPowderPowder SpillAssess->PowderLiquidLiquid/Solvent SpillAssess->LiquidSweep3. Dampen & Sweep(Use wet paper towel toprevent dust)Powder->SweepAbsorb3. Absorb(Vermiculite/Pads)Liquid->AbsorbBag4. Double Bag(Polyethylene)Sweep->BagAbsorb->BagLabel5. Label as'Halogenated Debris'Bag->Label

Figure 2: Workflow for managing incidental laboratory spills.

Specific Neutralization:

  • There is no specific chemical neutralizer required for this compound. Physical removal via absorption is the standard.

  • Do not use bleach (sodium hypochlorite) to clean the area, as it may react with benzyl alcohol derivatives or residual bromide to form more hazardous byproducts. Use simple soap and water for final surface cleaning.

Chemical Compatibility & Storage

To prevent accidents that necessitate emergency disposal, adhere to these storage rules:

Incompatible ClassRiskMechanism
Strong Oxidizers (Nitric Acid, Perchlorates, KMnO₄)Fire / ExplosionOxidation of the benzyl alcohol group to benzaldehyde/benzoic acid can be highly exothermic [1].[1]
Acid Chlorides / Anhydrides Heat GenerationReacts with the alcohol group to form esters and acid byproducts.
Alkali Metals Hydrogen GasReacts with the hydroxyl group to evolve flammable hydrogen gas.

Storage Recommendation: Store in a cool, dry place, segregated from oxidizers. Keep container tightly closed to prevent moisture absorption.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 244, Benzyl Alcohol (Chemical Class Analog). Retrieved January 28, 2026 from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Organobromines). Retrieved January 28, 2026 from [Link]

Personal Protective Equipment & Handling Guide: (3,5-Dibromo-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(3,5-Dibromo-4-methylphenyl)methanol is a functionalized halogenated benzyl alcohol derivative widely used as an intermediate in the synthesis of pharmaceutical candidates and agrochemicals.

While often categorized under generic "Irritant" protocols, its structural specificities—specifically the dibromo-substitution pattern —alter its handling requirements compared to non-halogenated benzyl alcohols. The presence of heavy halogen atoms increases the compound's lipophilicity (


), potentially enhancing dermal permeation rates. Furthermore, the metabolic oxidation of benzyl alcohols to their corresponding aldehydes/acids requires that researchers treat this compound as a precursor to potentially more reactive species.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logic-driven operational framework for safe handling, containment, and disposal.

Hazard Identification & Risk Assessment

The primary risks associated with this compound stem from its physical state (fine powder/dust potential) and its chemical reactivity (halogenated aromatic).

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1] Strict hygiene required; no food/drink in handling zones.[2][3][4][5]
Skin Irritation H315 Causes skin irritation.[1][6] Lipophilic nature suggests potential for absorption.
Eye Irritation H319 Causes serious eye irritation.[1][6][7] Crystalline dust can cause mechanical corneal abrasion + chemical irritation.
STOT - Single Exp. H335 Respiratory irritation.[1][6] Dust control is the critical engineering control.

Critical "Senior Scientist" Insight: Do not treat this merely as "dust." Halogenated aromatics are persistent. If this compound contaminates porous surfaces (wood, standard lab coats), it is difficult to remove. Segregation of the workspace is mandatory.

PPE Selection Matrix

The following matrix prescribes PPE based on the energy of the operation (Static vs. Dynamic).

Table 1: PPE Specifications
Protection ZoneLow Energy (Weighing < 1g)High Energy (Sythesis/Scale-up > 1g)Technical Rationale
Hand Protection Nitrile Gloves (Single layer, min 0.11mm)Double Gloving (Inner: Nitrile / Outer: Nitrile or Laminate)Self-Validation: Inspect gloves for pinholes immediately after donning. Change every 60 mins or immediately upon splash.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if open handling outside hood is unavoidable)The solid is likely electrostatic; dust generation is the primary vector for exposure.
Eye Protection Safety Glasses (with side shields)Chemical Goggles (Indirect vented)Goggles prevent dust entry from the bottom or sides during vigorous mixing or dispensing.
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek® Sleeve Covers Disposable sleeves prevent cuff contamination, a common transfer point to wrists/watches.

Operational Decision Logic

Safety is a dynamic process. Use the following decision tree to determine the required engineering controls and PPE setup before initiating work.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_Phase Solid / Powder State_Check->Solid_Phase Solution_Phase Solution / Reaction Mix State_Check->Solution_Phase Quantity_Check Quantity > 1 gram? Solid_Phase->Quantity_Check Solvent_Check Solvent Type? Solution_Phase->Solvent_Check Hood_Only Standard Fume Hood Single Nitrile Gloves Safety Glasses Quantity_Check->Hood_Only No High_Prec Fume Hood + Static Control Double Nitrile Gloves Sleeve Guards Quantity_Check->High_Prec Yes Volatile Volatile (DCM, THF) Solvent_Check->Volatile NonVolatile Non-Volatile (DMSO, Water) Solvent_Check->NonVolatile Splash_Risk High Splash Risk? (Heating/Vigorous Stirring) Volatile->Splash_Risk Standard_Liq Standard Fume Hood Nitrile Gloves NonVolatile->Standard_Liq Splash_Risk->High_Prec Yes (Goggles Required) Splash_Risk->Standard_Liq No

Figure 1: Decision logic for selecting PPE and Engineering Controls based on physical state and operational scale.

Detailed Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Context: The primary risk during weighing is static-induced dust dispersal.

  • Preparation:

    • Place an anti-static mat or wipe the balance area with a damp lint-free cloth to discharge static.

    • Pre-label the receiving vessel.[8] Never label after filling to avoid handling a contaminated flask.

  • The Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not pour. Use a clean spatula to transfer the solid.

    • Self-Validation: If you see particles "jumping" or adhering to the side of the boat, stop. Use an ionizing gun or wait for static to dissipate.

  • Cleanup:

    • Wipe the balance and surrounding area with a tissue wetted with Isopropanol or Acetone immediately after weighing.

    • Dispose of the tissue in Solid Hazardous Waste (See Section 6).

Protocol B: Solubilization & Reaction Setup

Context: Brominated aromatics are heavy. When dissolving, they may form dense layers before fully mixing.

  • Solvent Choice:

    • This compound is moderately soluble in alcohols (Methanol, Ethanol) and highly soluble in halogenated solvents (DCM, Chloroform) and aprotic polar solvents (DMSO, DMF).

  • Addition Order:

    • Add the solid to the flask first, then add the solvent. This prevents the displacement of solvent volume which can cause splash-back.

  • Temperature Control:

    • While not inherently explosive, verify the exothermicity of the dissolution on a small scale (<50mg) before scaling up, especially if using reactive solvents like acid chlorides.

Disposal & Waste Management (Critical)

Proper disposal is legally and environmentally critical. Because this molecule contains Bromine , it cannot be disposed of in standard organic waste streams in many jurisdictions.

The "Halogen Rule"

Most incinerators require segregation of halogenated waste to manage combustion temperatures and prevent the formation of dioxins or corrosive hydrobromic acid (HBr) in the flue gas.

Table 2: Disposal Classification
Waste TypeContainer LabelingComposition Notes
Solid Waste "Hazardous Waste: Solid - Halogenated Organic" Contaminated gloves, weighing boats, paper towels, and pure solid.
Liquid Waste "Hazardous Waste: Liquid - Halogenated Solvent" Mother liquors, washings (DCM/Chloroform). Do not mix with Acetone/Methanol waste.
Aqueous Waste "Hazardous Waste: Aqueous - Toxic" Only if the compound was extracted into an aqueous phase. Check pH before disposal.
Waste Segregation Workflow

Waste_Segregation Waste_Source Waste Generation Type_Check Liquid or Solid? Waste_Source->Type_Check Solid Solid Waste (Gloves, Powder, Tissues) Type_Check->Solid Liquid Liquid Waste Type_Check->Liquid Stream_C Stream C: Solid Hazardous Waste (Double Bagged) Solid->Stream_C Halo_Check Contains Halogenated Solvent (DCM/CHCl3)? Liquid->Halo_Check Stream_A Stream A: Halogenated Liquid Waste (Green Label) Halo_Check->Stream_A Yes (Standard) Stream_B Stream B: Non-Halogenated Organic (Only if dissolved in MeOH/EtOAc) Halo_Check->Stream_B No (Rare) Stream_B->Stream_A If >2% Halogen content by volume

Figure 2: Logic flow for segregating halogenated waste to ensure regulatory compliance.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[2][7][9][10] The mechanical action of the water is as important as the dilution. Consult an ophthalmologist if irritation persists.

  • Skin Contact: Wash with soap and water.[1][7] Do not use alcohol (Ethanol/Isopropanol) to wash skin, as this may increase the solubility of the compound and drive it deeper into the dermal layer.

  • Spill (Solid): Do not dry sweep. Wet the powder with a mist of water or inert oil (if compatible) to prevent dust, then wipe up with damp paper towels. Dispose of as halogenated solid waste.

References

  • PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Used as structural analog for GHS hazard classification consensus).

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.